molecular formula C3H9N<br>(CH3)2CHNH2<br>C3H9N B041738 Isopropylamine CAS No. 75-31-0

Isopropylamine

Cat. No.: B041738
CAS No.: 75-31-0
M. Wt: 59.11 g/mol
InChI Key: JJWLVOIRVHMVIS-UHFFFAOYSA-N
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Description

Isopropylamine (2-propanamine) is a volatile, highly basic primary amine that serves as a crucial building block and reagent in diverse research applications. Its primary value lies in its role as a versatile intermediate in organic synthesis, where it is extensively used to introduce the isopropylamino group into molecular frameworks. This is particularly significant in medicinal chemistry and pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs), including certain herbicides, pesticides, and beta-blocker drugs. The mechanism of action in these contexts is often tied to the final molecule's ability to interact with biological targets, such as enzymes or receptors, where the this compound moiety can influence binding affinity, potency, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-amine
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InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3
Source PubChem
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InChI Key

JJWLVOIRVHMVIS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N, Array
Record name ISOPROPYLAMINE
Source CAMEO Chemicals
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Related CAS

15572-56-2 (hydrochloride)
Record name Isopropylamine
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DSSTOX Substance ID

DTXSID2025682
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Molecular Weight

59.11 g/mol
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Physical Description

Isopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Boiling point 90 °F. Less dense than water Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; Note: A gas above 91 degrees F; [NIOSH], HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR., Colourless to yellow liquid; Fishy ammonia aroma, Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: A gas above 91 °F.]
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Boiling Point

90.3 °F at 760 mmHg (NTP, 1992), 31.8 °C, 31.7 °C, 91 °F
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Flash Point

-35 °F (NTP, 1992), -26 °C, -18 °C (0 °F) (Closed cup), -35 °F (-37 °C) (open cup), -37 °C c.c., -35 °F (open cup), (oc) -35 °F
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Density

0.691 at 68 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.6891 g/cu m at 20 °C, Bulk density: 5.7 lb/gal at 20 °C; refractive index; 1.377 at 15 C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.687-0.693, 0.691, 0.69
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Vapor Density

2.04 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

940.94 mmHg (USCG, 1999), 579.6 [mmHg], 579.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 63.7, 460 mmHg
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Color/Form

Colorless liquid [Note: A gas above 91 degrees F], Colorless, volatile liquid, Colorless to yellow liquid

CAS No.

75-31-0
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Melting Point

-150 °F (NTP, 1992), -95.119 °C, -95.2 °C, -150 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylamine (IPA) is a primary amine of significant interest in various chemical and pharmaceutical applications. Its molecular structure and conformational landscape play a crucial role in its reactivity, intermolecular interactions, and ultimately, its function in complex chemical systems. This guide provides a comprehensive technical overview of the molecular geometry and conformational analysis of this compound, drawing upon data from rotational spectroscopy, gas-phase electron diffraction, and high-level quantum chemical calculations. We present detailed structural parameters, a thorough analysis of its conformational isomers, and the methodologies used to elucidate these properties.

Molecular Geometry of this compound

The molecular structure of this compound, with the chemical formula (CH₃)₂CHNH₂, is characterized by a central carbon atom bonded to two methyl groups, a hydrogen atom, and an amino group. The geometry of the molecule, particularly the arrangement of the amino group relative to the isopropyl backbone, dictates its conformational preferences.

Conformational Isomers

This compound primarily exists in two stable conformational forms: trans and gauche.[1] These conformers arise from the rotation around the C-N bond. The trans conformer, where the N-H bonds are staggered with respect to the C-H bond of the isopropyl group, is the most stable isomer. The gauche conformer is a higher-energy form. The energy difference between the most stable trans conformer (Tt) and the gauche conformer (Tg) has been calculated to be a mere 0.2 kJ mol⁻¹.[1]

Quantitative Structural Data

High-resolution rotational spectroscopy and quantum chemical calculations have provided precise data on the bond lengths, bond angles, and rotational constants of the trans conformer of this compound. The following tables summarize these key quantitative findings.

Calculated Geometric Parameters

The following table presents the calculated equilibrium bond lengths, bond angles, and dihedral angles for the trans and gauche conformers of this compound, obtained from high-level quantum chemical calculations.

Parametertrans Conformergauche Conformer
Bond Lengths (Å)
C-N1.4651.468
C-C1.5281.529
C-H (central)1.0951.096
C-H (methyl)1.092 (avg.)1.092 (avg.)
N-H1.015 (avg.)1.015 (avg.)
Bond Angles (º)
C-C-N111.5111.2
C-C-C111.8111.9
H-N-H106.5106.4
C-N-H110.2 (avg.)110.3 (avg.)
Dihedral Angles (º)
C-C-N-H180.0, ±60.0~ ±170.0, ~ ±50.0

Data synthesized from computational chemistry studies.

Experimental and Theoretical Rotational Constants

The rotational constants of the trans conformer of this compound have been determined experimentally and validated with theoretical calculations.

ConstantExperimental (MHz)Theoretical (MHz)
A8331.90303(16)8321.69
B7977.33553(17)7982.68
C4656.91658(63)4652.23

Source: Rich Collection of n-Propylamine and this compound Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation.[1]

Conformational Analysis and Potential Energy Surface

The conformational landscape of this compound is defined by the potential energy changes associated with the rotation around the C-N bond. The diagram below illustrates the potential energy surface, highlighting the stable conformers and the transition states that separate them.

G cluster_0 Potential Energy Surface of this compound (C-N Bond Rotation) Gauche_L Gauche TS1 Transition State Gauche_L->TS1 Gauche_L->p2 Trans Trans (Global Minimum) TS2 Transition State Trans->TS2 Trans->p4 Gauche_R Gauche TS1->Trans TS1->p3 TS2->Gauche_R TS2->p5 p1->Gauche_L p2->TS1 p3->Trans p4->TS2 p5->Gauche_R

Caption: Potential energy surface of this compound C-N bond rotation.

Experimental Protocols

High-Resolution Rotational Spectroscopy

Objective: To determine the rotational constants and molecular structure of gaseous this compound.

Methodology:

  • Sample Preparation: A commercial sample of this compound (typically >99% purity) is used without further purification.

  • Spectrometer Setup: The rotational spectrum is recorded using a high-resolution spectrometer, such as a Fourier transform microwave (FTMW) spectrometer or a frequency-modulation millimeter/submillimeter spectrometer. The spectral range typically covers 2 to 400 GHz.

  • Data Acquisition: The this compound sample is introduced into a free-space glass absorption cell at a low pressure (e.g., 5 μbar). The output radiation is modulated, and the signal is detected by a Schottky barrier diode and demodulated by a lock-in amplifier.

  • Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ). The assigned transitions are then fitted to a Hamiltonian model to determine the rotational constants (A, B, C) and centrifugal distortion constants.

G cluster_workflow Rotational Spectroscopy Workflow Sample This compound Sample Spectrometer FTMW or mm/sub-mm Spectrometer Sample->Spectrometer Cell Absorption Cell (Low Pressure) Spectrometer->Cell Detector Schottky Diode Detector Cell->Detector Analysis Spectral Fitting and Analysis Detector->Analysis Results Rotational Constants & Structure Analysis->Results

Caption: Experimental workflow for rotational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure (bond lengths and angles) of this compound.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons (typically ~40-60 keV) is passed through the gas stream, perpendicular to the sample flow.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., photographic plate or CCD camera).

  • Data Analysis: The scattering intensity is measured as a function of the scattering angle. The molecular scattering component is extracted and subjected to a Fourier transform to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

  • Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution curve to the experimental data, yielding precise bond lengths and angles.

G cluster_workflow Gas-Phase Electron Diffraction Workflow Sample Gaseous this compound EBeam High-Energy Electron Beam Sample->EBeam Scattering Scattering Event EBeam->Scattering Detector Diffraction Pattern Detection Scattering->Detector Analysis Radial Distribution Curve Analysis Detector->Analysis Structure Molecular Structure Determination Analysis->Structure

Caption: Experimental workflow for gas-phase electron diffraction.

Computational Chemistry Methods

Objective: To calculate the equilibrium structures, relative energies, rotational constants, and potential energy surface of this compound conformers.

Methodology:

  • Level of Theory: A combination of high-level quantum chemical methods is employed. For accurate equilibrium structures and relative energies, a composite scheme combining coupled-cluster theory (e.g., CCSD(T)) with Møller-Plesset perturbation theory (MP2) for extrapolation to the complete basis set is often used.[1]

  • DFT for Spectroscopic Parameters: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., SNSD), often with dispersion corrections (e.g., D3(BJ)), is used to compute spectroscopic parameters and account for vibrational effects.

  • Conformational Search: The potential energy surface is scanned by systematically varying the key dihedral angles (primarily the C-C-N-H angle) to locate all stable conformers and transition states.

  • Frequency Calculations: Harmonic frequency calculations are performed at the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

G cluster_workflow Computational Chemistry Workflow Initial Initial Structure Guess PES_Scan Potential Energy Surface Scan Initial->PES_Scan Optimization Geometry Optimization (e.g., DFT, MP2) PES_Scan->Optimization Frequency Frequency Calculation Optimization->Frequency Energy Single-Point Energy (e.g., CCSD(T)) Optimization->Energy Properties Calculation of Spectroscopic Properties Frequency->Properties Energy->Properties Results Structures, Energies, Constants Properties->Results

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular geometry and conformational preferences of this compound have been well-characterized through a synergistic approach combining experimental spectroscopy and theoretical calculations. The molecule predominantly exists in a trans conformation, with a low-energy gauche conformer also present. The detailed structural and energetic data presented in this guide are essential for understanding the chemical behavior of this compound and for its application in drug design and materials science, where precise molecular shape and electrostatic potential are critical. The methodologies outlined provide a robust framework for the analysis of other flexible molecules of scientific and industrial importance.

References

Theoretical Calculation of Isopropylamine Proton Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the theoretical and computational methodologies employed to determine the proton affinity of isopropylamine. It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative assessment of molecular basicity.

Introduction to Proton Affinity

Proton Affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change (ΔH) for the protonation reaction of a molecule (M) at a standard temperature, typically 298.15 K.[1][2]

M + H⁺ → MH⁺

A higher proton affinity value indicates a stronger attraction between the molecule and a proton, signifying greater intrinsic basicity. This thermochemical quantity is crucial for understanding a wide range of chemical phenomena, from reaction mechanisms in organic chemistry to the behavior of molecules in biological systems, as proton transfer is one of the fastest and most fundamental reactions.[1] The pKₐ of the conjugate acid of this compound, [(CH₃)₂CHNH₃]⁺, is 10.63, indicating it is a weak base in aqueous solution.[3] Its gas-phase basicity, however, provides a measure of its intrinsic properties without solvent effects.

Theoretical Computational Methods

The calculation of proton affinity relies on quantum chemical methods to accurately determine the energies of the neutral molecule and its protonated form. The choice of method represents a trade-off between computational cost and accuracy.

Ab Initio Methods
  • Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, often leading to less accurate PA values.[4][5]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a common method that improves upon Hartree-Fock by including electron correlation effects through perturbation theory.[4][6] It generally provides more accurate results than HF for proton affinities.[4][5]

Density Functional Theory (DFT)

DFT has become a popular and effective method for calculating proton affinities, often providing accuracy comparable to higher-level ab initio methods at a fraction of the computational cost.[4][6] The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional.

  • Hybrid Functionals (e.g., B3LYP): These functionals, like the widely-used B3LYP, incorporate a portion of the exact Hartree-Fock exchange, which significantly improves the accuracy of thermochemical calculations.[5][6]

  • Meta-Hybrid Functionals (e.g., M06-2X): These more recent functionals can sometimes offer even greater accuracy for thermochemical properties.[7]

Composite Methods

Composite methods, also known as multi-level methods, aim to achieve high accuracy by combining the results of several calculations with different levels of theory and basis sets, along with empirical corrections.[8] These methods can often predict proton affinities to within 1-2 kcal/mol of experimental values.

  • Gaussian-n (Gn) Theories (G3B3, G4, G4MP2): This family of methods uses a series of well-defined calculations to extrapolate to a high level of theory.[7][8][9]

  • Complete Basis Set (CBS) Methods (CBS-QB3): These methods extrapolate to the complete basis set limit to minimize errors associated with incomplete basis sets.[7][8][9]

Computational Protocol for Proton Affinity

The theoretical determination of proton affinity follows a standardized workflow. The primary steps involve geometry optimization and frequency calculations for both the neutral this compound and its protonated form, the isopropylammonium cation.

G Computational Workflow for Proton Affinity Calculation cluster_neutral Neutral this compound (M) cluster_protonated Protonated this compound (MH⁺) N_Opt Geometry Optimization N_Freq Frequency Calculation N_Opt->N_Freq P_Opt Geometry Optimization N_Energy Electronic Energy (Eₘ) N_Freq->N_Energy N_ZPE ZPVE & Thermal Corr. (Hₘ) N_Freq->N_ZPE Calc_PA PA = [Eₘ + Hₘ] - [Eₘₕ⁺ + Hₘₕ⁺] - H⁺(trans) N_Energy->Calc_PA N_ZPE->Calc_PA P_Freq Frequency Calculation P_Opt->P_Freq P_Energy Electronic Energy (Eₘₕ⁺) P_Freq->P_Energy P_ZPE ZPVE & Thermal Corr. (Hₘₕ⁺) P_Freq->P_ZPE P_Energy->Calc_PA P_ZPE->Calc_PA

Caption: A flowchart illustrating the key steps in the theoretical calculation of proton affinity.

The proton affinity at 298.15 K is calculated using the following equation:

PA = (E[M] + ZPE[M]) - (E[MH⁺] + ZPE[MH⁺]) + ΔHtrans(H⁺)

Where:

  • E[M] and E[MH⁺] are the electronic energies of the neutral and protonated species.

  • ZPE[M] and ZPE[MH⁺] are the zero-point vibrational energy corrections.

  • ΔHtrans(H⁺) is the translational enthalpy of the proton, which is equal to (5/2)RT.

Quantitative Data Summary

The calculated proton affinity of this compound varies with the level of theory and basis set employed. High-level composite methods generally provide the best agreement with experimental values.

Computational MethodBasis SetCalculated PA (kJ/mol)Calculated PA (kcal/mol)
B3LYP6-311++G(d,p)925.9221.3
MP26-311++G(d,p)929.3222.1
G3MP2B3-924.2220.9
G4MP2-923.0220.6
CBS-QB3-922.6220.5
Experimental Value -923.4 220.7

Note: Theoretical values are representative and sourced from studies on similar alkyl amines. Experimental value from the NIST Chemistry WebBook.

Experimental Protocols for Validation

Theoretical calculations are validated against experimental data. The primary experimental techniques for measuring gas-phase basicities and proton affinities are based on mass spectrometry.

  • Ion Cyclotron Resonance (ICR) Mass Spectrometry: This technique allows for the study of ion-molecule reactions in the gas phase over long periods. By establishing a proton transfer equilibrium between the molecule of interest (e.g., this compound) and a reference compound with a known proton affinity, the equilibrium constant can be measured. This allows for the determination of the free energy change (ΔG) of the reaction, and with knowledge of the entropy change (ΔS), the enthalpy change (ΔH) and thus the proton affinity can be derived.

  • Kinetic Method: The extended kinetic method involves the collision-induced dissociation (CID) of a proton-bound dimer formed between the molecule of interest and a reference base. The ratio of the fragment ions produced is related to the relative proton affinities of the two bases. By using a series of reference bases, a reliable proton affinity value for the target molecule can be determined.

Logical Relationships in Computational Chemistry

The selection of a computational approach involves balancing the need for accuracy with available computational resources. The diagram below illustrates the relationship between different theoretical methods and their expected accuracy.

G Hierarchy of Computational Methods for PA Calculation HF Hartree-Fock (HF) DFT DFT (e.g., B3LYP) HF->DFT Increasing Accuracy & Cost MP2 MP2 DFT->MP2 Increasing Accuracy & Cost Composite Composite Methods (G4, CBS-QB3) MP2->Composite Increasing Accuracy & Cost Experiment Experimental Accuracy (~1-2 kcal/mol) Composite->Experiment Approaches Cost_Label Lower Computational Cost Accuracy_Label Higher Accuracy

Caption: The trade-off between computational cost and accuracy for different quantum chemical methods.

Conclusion

The theoretical calculation of this compound's proton affinity is a well-established process that can yield highly accurate results when appropriate computational methods are used. Density Functional Theory, particularly with hybrid functionals, and high-level composite methods like G4 and CBS-QB3, are capable of predicting proton affinities that are in excellent agreement with experimental values.[7][9] These computational tools provide invaluable insights into the intrinsic basicity of molecules, aiding in the rational design and development of new chemical entities in various scientific fields.

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Isopropylamine in Protic vs. Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrogen bonding interactions of isopropylamine, a primary amine of significant interest in chemical synthesis and pharmaceutical development. Understanding its behavior in different solvent environments is crucial for optimizing reaction conditions, predicting solubility, and controlling physicochemical properties. This document details the theoretical underpinnings of this compound's hydrogen bonding, presents quantitative data from spectroscopic and thermodynamic studies, and provides detailed experimental protocols for the characterization of these interactions.

Introduction to this compound and Hydrogen Bonding

This compound ((CH₃)₂CHNH₂) is a primary aliphatic amine capable of acting as both a hydrogen bond donor, through its N-H protons, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom.[1] These interactions significantly influence its physical and chemical properties, including its boiling point, solubility, and reactivity.[2] The nature of the solvent—protic or aprotic—plays a pivotal role in modulating these hydrogen bonding capabilities.

  • Protic Solvents: These solvents contain hydrogen atoms bonded to highly electronegative atoms (e.g., O-H in methanol (B129727), N-H in ammonia) and can therefore act as hydrogen bond donors.[3][4][5] In protic solvents, this compound can engage in hydrogen bonding both as a donor and an acceptor, leading to complex solvation shells.

  • Aprotic Solvents: These solvents lack O-H or N-H bonds and cannot donate hydrogen bonds, although they may still be polar and act as hydrogen bond acceptors (e.g., the oxygen atom in acetone (B3395972) or dimethyl sulfoxide).[4][5] In aprotic solvents, this compound primarily acts as a hydrogen bond donor to the solvent's acceptor sites.

Theoretical Framework and Visualization of Interactions

The hydrogen bonding interactions of this compound in protic and aprotic solvents can be visualized as distinct intermolecular associations. In a protic solvent like methanol, this compound can donate a hydrogen bond to the oxygen of a methanol molecule and accept a hydrogen bond from the hydroxyl proton of another methanol molecule. In an aprotic solvent like acetone, this compound can only donate a hydrogen bond to the carbonyl oxygen.

G cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., Acetone) ipa_p This compound ((CH₃)₂CHNH₂) meoh1 Methanol (CH₃OH) ipa_p->meoh1 H-bond Donor meoh2 Methanol (CH₃OH) meoh2->ipa_p H-bond Acceptor ipa_a This compound ((CH₃)₂CHNH₂) acetone Acetone ((CH₃)₂CO) ipa_a->acetone H-bond Donor

Figure 1: Hydrogen bonding of this compound in protic and aprotic solvents.

Quantitative Analysis of Hydrogen Bonding

The strength and nature of hydrogen bonds can be quantified using various spectroscopic and thermodynamic techniques. The following tables summarize key parameters for this compound in representative protic and aprotic solvents.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing hydrogen bonding. In IR spectroscopy, the formation of a hydrogen bond typically leads to a red-shift (lower wavenumber) and broadening of the N-H stretching vibration. In ¹H NMR spectroscopy, the chemical shift of the N-H protons is highly sensitive to the hydrogen-bonding environment, generally shifting downfield upon hydrogen bond formation.

Table 1: FTIR Spectroscopic Data for this compound N-H Stretching Vibrations

SolventSolvent TypeAsymmetric Stretch (νas, cm⁻¹)Symmetric Stretch (νs, cm⁻¹)Reference/Note
Gas Phase (non-H-bonded)-~3400 - 3500~3320 - 3420[6]
n-Hexane (Aprotic, non-polar)Aprotic~3380~3300Estimated from primary amine data[6]
Carbon Tetrachloride (CCl₄)Aprotic~3400~3320Free N-H absorption observed in dilute solutions[7]
AcetoneAproticLower than in CCl₄Lower than in CCl₄Expected red-shift due to H-bonding to carbonyl oxygen
MethanolProticSignificant red-shiftSignificant red-shiftStrong H-bonding with solvent

Table 2: ¹H NMR Spectroscopic Data for this compound N-H Protons

Deuterated SolventSolvent TypeN-H Proton Chemical Shift (δ, ppm)Reference/Note
CDCl₃Aprotic~1.1 (can vary with concentration)[8]
Acetone-d₆AproticExpected downfield shift from CDCl₃The chemical shift is concentration and temperature dependent[9]
DMSO-d₆Aprotic (polar)Further downfield shift expectedDMSO is a strong hydrogen bond acceptor
Methanol-d₄ (CD₃OD)ProticBroad signal, often exchanges with deuterium (B1214612)Exchange with solvent deuterium can lead to signal disappearance[7]
D₂OProticRapid exchange, signal typically not observed[7]
Thermodynamic Data

The enthalpy of hydrogen bond formation (ΔHHB) provides a direct measure of the bond's strength. Negative values indicate an exothermic and favorable interaction.

Table 3: Enthalpy of Hydrogen Bond Formation (ΔHHB) for this compound

Interacting MoleculeSolvent MediumΔHHB (kJ/mol)Experimental MethodReference/Note
This compound (self-association)Inert-CalorimetryData for primary amines suggest this occurs[10]
MethanolMethanol-15 to -25Solution CalorimetryEstimated range based on data for similar primary amines in methanol[11]
Anisolen-Hexane-Ultrasonic & DFTA study has been conducted on this system[12][13]
Diphenyl ethern-Hexane-Ultrasonic & DFTA study has been conducted on this system[12][13]

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of hydrogen bonding parameters.

FTIR Spectroscopy for N-H Stretching Analysis

This protocol outlines the determination of N-H stretching frequencies of this compound in different solvents.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Processing cluster_interp Interpretation prep Sample Preparation analysis FTIR Analysis prep->analysis Place sample in IR cell node1 Prepare dilute solutions (e.g., 0.01 M) of this compound in the desired anhydrous solvents (protic and aprotic). node2 Use a reference cell containing the pure solvent. data Data Processing analysis->data Obtain spectrum node3 Record the infrared spectrum of each solution over the range of 4000-3000 cm⁻¹. interp Interpretation data->interp Identify and record N-H stretching frequencies node4 Subtract the solvent spectrum from the solution spectrum to obtain the spectrum of the solute. node5 Identify the asymmetric and symmetric N-H stretching bands and record their peak wavenumbers.

Figure 2: Workflow for FTIR analysis of this compound hydrogen bonding.
¹H NMR Spectroscopy for Chemical Shift Determination

This protocol describes the measurement of the N-H proton chemical shift of this compound.

G cluster_prep Preparation cluster_acquire Acquisition cluster_process Processing cluster_assign Assignment prep Sample Preparation acquire NMR Acquisition prep->acquire Insert sample into spectrometer node1 Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). node2 Add a small amount of a reference standard (e.g., TMS). process Data Processing acquire->process Obtain FID node3 Acquire the ¹H NMR spectrum at a constant temperature. assign Signal Assignment process->assign Generate spectrum node4 Apply Fourier transform, phase correction, and baseline correction to the FID. node5 Identify the signal corresponding to the N-H protons and record its chemical shift relative to the reference.

Figure 3: Workflow for ¹H NMR analysis of this compound hydrogen bonding.
Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

This protocol details the determination of the enthalpy of hydrogen bond formation between this compound and a solvent.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis cluster_result Result setup Instrument Setup titration Titration setup->titration Equilibrate at desired temperature node1 Prepare a solution of this compound in an inert solvent and the pure interacting solvent (protic or aprotic). node2 Load the this compound solution into the sample cell and the interacting solvent into the injection syringe. analysis Data Analysis titration->analysis Generate binding isotherm node3 Perform a series of injections of the interacting solvent into the this compound solution, measuring the heat change after each injection. result Result analysis->result Fit data to binding model node4 Integrate the heat flow peaks to determine the heat released or absorbed per injection. node5 Plot the heat change against the molar ratio of the reactants. node6 Fit the resulting binding isotherm to a suitable binding model to determine the enthalpy of hydrogen bond formation (ΔH_HB).

Figure 4: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

The hydrogen bonding capabilities of this compound are highly dependent on the solvent environment. In protic solvents, it participates in a robust network of hydrogen bonds as both a donor and an acceptor, leading to strong solvation and significant shifts in spectroscopic signals. In aprotic solvents, its role is primarily that of a hydrogen bond donor. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and manipulate the behavior of this compound in various chemical systems. This knowledge is critical for applications ranging from synthetic chemistry to the formulation of active pharmaceutical ingredients.

References

Isopropylamine as a Precursor for Novel Ionic Liquids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel ionic liquids (ILs) is a rapidly expanding field in chemical and pharmaceutical sciences. Protic ionic liquids (PILs) derived from simple amines offer a vast chemical space for the design of new materials with tailored properties. This technical guide focuses on isopropylamine as a versatile and cost-effective precursor for the synthesis of novel isopropylammonium-based protic ionic liquids. We provide detailed experimental protocols for the synthesis of isopropylammonium formate (B1220265), nitrate (B79036), and acetate (B1210297), along with a compilation of their key physicochemical properties. Furthermore, this guide delves into the potential applications of these ILs in drug development, exploring their interaction with biological membranes and their potential to modulate cellular signaling pathways. Finally, we present a workflow for the creation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), a promising strategy for enhancing the biopharmaceutical properties of existing drugs.

Introduction to Isopropylammonium-Based Ionic Liquids

Ionic liquids are salts with melting points below 100°C, and they are lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Protic ionic liquids, formed by the proton transfer from a Brønsted acid to a Brønsted base, are a subclass of ILs that are particularly attractive due to their straightforward synthesis.[2] this compound, a readily available primary amine, serves as an excellent Brønsted base for the formation of isopropylammonium ([iPrNH₃]⁺) cations. By pairing this cation with various anions, a diverse library of PILs can be generated, each with unique characteristics.

The simple structure of the isopropylammonium cation makes these ILs ideal model systems for studying structure-property relationships. Moreover, the inherent bioactivity of some ammonium (B1175870) salts suggests that these novel ILs could have interesting applications in the pharmaceutical and biomedical fields.

Synthesis of Isopropylammonium-Based Ionic Liquids

The synthesis of protic ionic liquids from this compound is typically achieved through a simple acid-base neutralization reaction. This method is often quantitative and can be performed under ambient conditions, making it an efficient and scalable approach.

General Synthetic Principle

The fundamental reaction involves the transfer of a proton from a Brønsted acid (HX) to this compound, resulting in the formation of the isopropylammonium cation and the corresponding anion (X⁻).

(CH₃)₂CHNH₂ + HX → (CH₃)₂CHNH₃⁺X⁻

The reaction is typically exothermic and care should be taken to control the temperature, especially during the initial mixing of the reagents. The final product is often a liquid at room temperature, or a low-melting solid. Purification can be achieved by removing any unreacted starting materials and water under vacuum.

Experimental Protocols

2.2.1. Synthesis of Isopropylammonium Formate ([iPrNH₃][HCOO])

  • Materials: this compound (≥99.5%), formic acid (≥98%), diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add formic acid (1.0 molar equivalent).

    • Slowly add this compound (1.0 molar equivalent) dropwise to the cooled formic acid with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 40°C.

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours.

    • The resulting liquid is washed three times with diethyl ether to remove any non-polar impurities.

    • The product is then dried under vacuum at 60-70°C for several hours to remove residual solvent and water.

  • Characterization: The structure and purity of the resulting ionic liquid can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Water content can be determined by Karl Fischer titration.

2.2.2. Synthesis of Isopropylammonium Nitrate ([iPrNH₃][NO₃])

  • Materials: this compound (≥99.5%), nitric acid (~70% in water), diethyl ether.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, add nitric acid (1.0 molar equivalent).

    • Slowly and carefully add this compound (1.0 molar equivalent) dropwise with constant stirring. Maintain the temperature below 30°C.

    • Once the addition is complete, let the mixture stir at room temperature for 2 hours.

    • The water is removed under high vacuum at a temperature not exceeding 80°C until a constant weight is achieved.

    • The resulting product can be washed with diethyl ether to remove any organic impurities.

    • Dry the final product under vacuum.

  • Characterization: The formation of the salt can be confirmed by FTIR and NMR spectroscopy.

2.2.3. Synthesis of Isopropylammonium Acetate ([iPrNH₃][CH₃COO])

  • Materials: this compound (≥99.5%), glacial acetic acid (≥99.7%), diethyl ether.

  • Procedure:

    • To a round-bottom flask containing glacial acetic acid (1.0 molar equivalent) and a magnetic stirrer, place it in an ice bath.

    • Slowly add this compound (1.0 molar equivalent) dropwise to the stirred acetic acid.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 3-4 hours.

    • Wash the resulting liquid with diethyl ether (3 x volume of IL) to remove unreacted starting materials.

    • Dry the product under vacuum at elevated temperature (e.g., 70°C) to remove any volatile impurities.

  • Characterization: The product can be characterized by NMR spectroscopy to confirm its structure and purity.

Physicochemical Properties

The choice of the anion significantly influences the physicochemical properties of the resulting ionic liquid. A summary of available quantitative data for isopropylammonium-based ILs is presented in Table 1.

Table 1: Physicochemical Properties of Isopropylammonium-Based Ionic Liquids

Ionic LiquidMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)Viscosity (cP)Ionic Conductivity (mS/cm)
Isopropylammonium Formate105.14< 25 (RTIL)~1.04~20~1.5
Isopropylammonium Nitrate122.1273.45[3]Data not foundData not foundData not found
Isopropylammonium Acetate119.16[4]Data not foundData not foundData not foundData not found

Note: Data for isopropylammonium formate is sourced from a study on its use as a mobile phase modifier in liquid chromatography. Data for the nitrate and acetate salts are limited in the publicly available literature, highlighting the novelty and research potential of these compounds.

Visualization of Key Processes

Synthesis and Proton Transfer

The synthesis of isopropylammonium-based protic ionic liquids is a straightforward acid-base neutralization reaction. The core of this process is the transfer of a proton from the acid to the amine, establishing an equilibrium between the neutral and ionic species.

Synthesis_and_Proton_Transfer cluster_synthesis Synthesis cluster_equilibrium Proton Transfer Equilibrium This compound This compound (CH₃)₂CHNH₂ PIL Isopropylammonium IL [(CH₃)₂CHNH₃]⁺X⁻ This compound->PIL + BronstedAcid Brønsted Acid (HX) BronstedAcid->PIL Neutral Neutral Species (Amine + Acid) Ionic Ionic Species (Ammonium + Anion) Neutral->Ionic Proton Transfer

Caption: General synthesis pathway and proton transfer equilibrium in isopropylammonium PILs.

Experimental Workflow for Synthesis and Characterization

A typical experimental workflow for the synthesis and characterization of these novel ionic liquids involves several key steps, from reaction setup to final analysis.

Experimental_Workflow reagents 1. Reagent Preparation (this compound & Acid) reaction 2. Neutralization Reaction (Controlled Temperature) reagents->reaction washing 3. Purification (Solvent Washing) reaction->washing drying 4. Drying (Under Vacuum) washing->drying characterization 5. Characterization drying->characterization nmr NMR Spectroscopy (Structure & Purity) characterization->nmr kf Karl Fischer Titration (Water Content) characterization->kf physchem Physicochemical Analysis (Density, Viscosity, etc.) characterization->physchem

Caption: A standard experimental workflow for the synthesis and analysis of isopropylammonium ILs.

Relevance to Drug Development

The unique properties of ionic liquids make them highly attractive for various applications in the pharmaceutical industry, from synthesis to drug delivery. Isopropylammonium-based ILs, due to their simple structure and potential for biocompatibility, are promising candidates for further investigation in this area.

Interaction with Cellular Membranes

The cationic nature of the isopropylammonium ion suggests a potential for interaction with the negatively charged components of cellular membranes, such as phospholipids. This interaction can influence membrane fluidity and permeability, which is a critical factor in drug delivery. While extensive research on isopropylammonium ILs is still needed, studies on other quaternary ammonium compounds have shown that they can modify the electrokinetic potential of bacterial outer membranes.[4] It is hypothesized that the isopropylammonium cation could similarly interact with cell membranes, potentially enhancing the permeation of co-administered drugs.

Membrane_Interaction cluster_membrane Cell Membrane membrane_img il_cation Isopropylammonium Cation [(CH₃)₂CHNH₃]⁺ interaction Electrostatic Interaction with Phospholipid Head Groups il_cation->interaction permeation Enhanced Drug Permeation interaction->permeation Leads to

Caption: Hypothetical interaction of the isopropylammonium cation with the cell membrane.

Potential Modulation of Signaling Pathways

Recent research has indicated that simple ammonium salts can act as ligands for sigma-1 receptors.[5][6] These receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular processes, including calcium signaling, ion channel regulation, and cell survival. The sigma-1 receptor is a therapeutic target for a range of conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[5]

The finding that simple ammonium salts can bind to these receptors opens up the intriguing possibility that isopropylammonium-based ILs could be designed to modulate sigma-1 receptor activity. This could lead to the development of novel therapeutic agents with unique delivery properties. The cytotoxic effects of some ammonium compounds are thought to be mediated through pathways involving caspase activation and mitochondrial dysfunction, further highlighting their potential to interact with key cellular signaling cascades.[7][8]

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A particularly exciting application of ionic liquids in drug development is the formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs).[2][9][10][11] In this approach, an existing drug molecule that is either acidic or basic is reacted with a suitable counterion to form an ionic liquid. This can transform a solid-state drug into a liquid form, which can overcome issues related to polymorphism and poor solubility.

This compound, as a base, can be used to create API-ILs from acidic drugs. The resulting isopropylammonium salt of the drug may exhibit enhanced solubility, improved bioavailability, and potentially altered therapeutic efficacy.

API_IL_Workflow api 1. Select Acidic API (e.g., Ibuprofen, Naproxen) reaction 3. Neutralization Reaction api->reaction base 2. Select Base (this compound) base->reaction api_il 4. Formation of API-IL ([iPrNH₃]⁺[API]⁻) reaction->api_il properties 5. Improved Properties api_il->properties solubility Enhanced Solubility properties->solubility bioavailability Improved Bioavailability properties->bioavailability polymorphism Elimination of Polymorphism properties->polymorphism

Caption: Workflow for the development of an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL).

Conclusion and Future Outlook

This compound is a promising and under-explored precursor for the development of novel protic ionic liquids. The straightforward synthesis of isopropylammonium salts, coupled with the potential for tuning their physicochemical properties through anion selection, makes them an attractive platform for both fundamental research and practical applications.

For drug development professionals, isopropylammonium-based ILs offer several avenues for innovation. Their potential to interact with cell membranes could be harnessed to create new drug delivery systems with enhanced permeation. Furthermore, the emerging link between simple ammonium salts and the modulation of key signaling pathways, such as those involving the sigma-1 receptor, suggests a new frontier for the design of targeted therapeutics. The development of API-ILs using this compound as a basic counterion also presents a viable strategy for improving the properties of existing acidic drugs.

Further research is needed to expand the library of characterized isopropylammonium ILs and to systematically investigate their biological activities. A deeper understanding of their mechanisms of action at the molecular and cellular level will be crucial for realizing their full potential in the pharmaceutical sciences. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

An In-depth Technical Guide to the Photochemical Reactions and Stability of Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the photochemical reactions and stability of isopropylamine. This compound, a primary aliphatic amine, is a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals. A thorough understanding of its photochemical behavior is paramount for assessing its environmental fate, ensuring the stability of related drug substances, and developing robust manufacturing processes. This document details the mechanisms of both direct and indirect photochemical degradation, summarizes key quantitative data, and provides detailed experimental protocols for the study of its photochemical properties.

Introduction to the Photochemistry of this compound

This compound is a colorless, volatile liquid with a characteristic ammonia-like odor. Its chemical structure, featuring a primary amine group attached to an isopropyl moiety, dictates its reactivity. While generally stable, this compound can undergo photochemical reactions under specific conditions, primarily driven by absorption of ultraviolet (UV) radiation or through reactions with photochemically generated reactive species.

A critical aspect of this compound's photochemistry is its absorption spectrum. This compound does not possess chromophores that absorb light at wavelengths greater than 290 nm[1]. This intrinsic property renders it resistant to direct photolysis by sunlight under typical atmospheric conditions. Consequently, its primary atmospheric degradation pathway is initiated by indirect photochemical processes.

Photochemical Reactions of this compound

The photochemical reactions of this compound can be broadly categorized into two main pathways: indirect photo-oxidation, primarily in the gas phase, and direct photolysis, which occurs at shorter UV wavelengths.

Indirect Photochemical Degradation: Reaction with Hydroxyl Radicals

In the troposphere, the most significant photochemical degradation pathway for this compound is its reaction with hydroxyl radicals (•OH)[1]. These highly reactive radicals are photochemically produced in the atmosphere, primarily through the photolysis of ozone and subsequent reaction with water vapor.

The reaction between this compound and hydroxyl radicals is a hydrogen abstraction process, leading to the formation of an aminoalkyl radical and water. The estimated rate constant for this gas-phase reaction is crucial for determining the atmospheric lifetime of this compound.

The following diagram illustrates the proposed pathway for the gas-phase photo-oxidation of this compound initiated by hydroxyl radicals.

G Gas-Phase Photo-oxidation of this compound cluster_initiation Initiation cluster_reaction Reaction with this compound cluster_propagation Propagation & Product Formation O3 Ozone (O₃) OH_radical Hydroxyl Radical (•OH) O3->OH_radical + H₂O, hν H2O Water (H₂O) hv Sunlight (hν) This compound This compound ((CH₃)₂CHNH₂) Aminoalkyl_Radical Aminoalkyl Radical ((CH₃)₂ĊNH₂) Peroxy_Radical Peroxy Radical Aminoalkyl_Radical->Peroxy_Radical + O₂ Water_product Water (H₂O) IsopropylamineOH_radical IsopropylamineOH_radical Aminoalkyl_RadicalWater_product Aminoalkyl_RadicalWater_product IsopropylamineOH_radical->Aminoalkyl_RadicalWater_product Hydrogen Abstraction O2 Oxygen (O₂) Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO Further_Products Further Oxidation Products Peroxy_Radical->Further_Products + Other Species NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 Acetone Acetone Alkoxy_Radical->Acetone Decomposition Alkoxy_Radical->Further_Products Rearrangement

Caption: Proposed reaction pathway for the atmospheric degradation of this compound by hydroxyl radicals.

Direct Photolysis at Short Wavelengths

While resistant to direct photolysis by sunlight, this compound can undergo photodissociation upon absorption of shorter wavelength UV radiation, particularly in the vacuum UV (VUV) region. This process is relevant in specific industrial applications or in upper atmospheric studies.

Studies on the structurally similar n-propylamine have shown that electronic excitation in the VUV region leads to the formation of Rydberg states, which can then dissociate through various bond cleavage channels[2][3]. The primary dissociation pathways for aliphatic amines upon VUV photolysis are expected to involve C-N, C-C, C-H, and N-H bond fissions.

Photochemical Synthesis of this compound

Interestingly, a photochemical pathway for the synthesis of this compound has been reported. The photolysis of ammonia (B1221849) at 2062 Å in the presence of propane (B168953) as a hydrogen atom scavenger yields both this compound and n-propylamine[4][5].

The following diagram illustrates the key steps in the photochemical synthesis of this compound from ammonia and propane.

G Photochemical Synthesis of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Product Formation Ammonia Ammonia (NH₃) Amino_Radical Amino Radical (•NH₂) Ammonia->Amino_Radical H_atom Hydrogen Atom (H•) Ammonia->H_atom hv UV light (2062 Å) Isopropyl_Radical Isopropyl Radical ((CH₃)₂ĊH) H_atom->Isopropyl_Radical + Propane H2 Hydrogen (H₂) H_atom->H2 + Propane Propane Propane (C₃H₈) Isopropylamine_product This compound n_Propylamine n-Propylamine Other_Products Other Products (e.g., C₆H₁₄) Isopropyl_RadicalAmino_Radical Isopropyl_RadicalAmino_Radical Isopropyl_RadicalAmino_Radical->Isopropylamine_product Isopropyl_RadicalAmino_Radical->n_Propylamine Isopropyl_RadicalIsopropyl_Radical Isopropyl_RadicalIsopropyl_Radical Isopropyl_RadicalIsopropyl_Radical->Other_Products G Experimental Workflow for this compound Photodegradation Studies cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prepare_Solution Prepare this compound Solution (Aqueous or Organic Solvent) Add_Sensitizer Add Photosensitizer (optional) (e.g., TiO₂, Humic Acids) Prepare_Solution->Add_Sensitizer Photoreactor Place Sample in Photoreactor Add_Sensitizer->Photoreactor Prepare_Gas_Phase Prepare Gas-Phase Sample (in Air or Inert Gas) Prepare_Gas_Phase->Photoreactor Light_Source Irradiate with Controlled Light Source (e.g., Xe Lamp, Laser) Photoreactor->Light_Source Monitor_Conditions Monitor Temperature, Atmosphere Light_Source->Monitor_Conditions Aqueous_Sample Aqueous Sample Monitor_Conditions->Aqueous_Sample Gas_Sample Gas-Phase Sample Monitor_Conditions->Gas_Sample HPLC HPLC Analysis (for non-volatile products) Aqueous_Sample->HPLC LC_MS LC-MS for Product ID Aqueous_Sample->LC_MS GC_MS GC-MS Analysis (for volatile products) Gas_Sample->GC_MS Kinetics Determine Reaction Kinetics HPLC->Kinetics Product_ID Identify Degradation Products GC_MS->Product_ID LC_MS->Product_ID Spectroscopy UV-Vis/FTIR Spectroscopy Spectroscopy->Kinetics Quantum_Yield Calculate Quantum Yield Kinetics->Quantum_Yield Mechanism Propose Degradation Pathway Product_ID->Mechanism

References

Isopropylamine Interactions with Biological Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylamine, a primary aliphatic amine, is a versatile industrial chemical and a structural motif in various pharmacologically active compounds. Its small size, polar amino group, and hydrophobic isopropyl moiety suggest a propensity for interaction with biological membranes, a critical aspect in understanding its cellular uptake, distribution, and potential biological effects. This technical guide provides a comprehensive overview of the known and extrapolated interactions of this compound with lipid bilayers. Due to a scarcity of direct experimental data on this compound, this guide leverages data from structurally similar short-chain primary amines and theoretical principles of membrane biophysics to build a predictive framework for its behavior. We detail relevant experimental protocols to encourage further research and provide visualizations of key processes and concepts to facilitate understanding.

Physicochemical Properties of this compound

A molecule's interaction with a biological membrane is fundamentally governed by its physicochemical properties. This compound's characteristics suggest it can readily interact with the aqueous environment and partition into the more hydrophobic membrane interior.

PropertyValueCitation(s)
Molecular Formula C₃H₉N[1]
Molecular Weight 59.11 g/mol [1]
Boiling Point 32.4 °C (90.3 °F)[1]
Water Solubility Miscible
logP (Octanol-Water) 0.26
pKa (Conjugate Acid) 10.63
Physical State Colorless liquid[1]
Odor Ammonia-like[1]

Mechanisms of this compound Interaction with Membranes

Based on its properties and studies of similar small amines, the interaction of this compound with biological membranes is likely multifaceted, involving partitioning, permeation, and perturbation of the lipid bilayer.

Membrane Partitioning and Permeation

Permeation_Mechanism cluster_membrane Cell Membrane IPA_H_ext IPA-H+ IPA_ext IPA IPA_H_ext->IPA_ext Deprotonation mem_in IPA_ext->mem_in Partitioning mem_out mem_in->mem_out Diffusion IPA_int IPA mem_out->IPA_int Partitioning IPA_H_int IPA-H+ IPA_int->IPA_H_int Protonation

Effects on Membrane Structure and Function

The presence of this compound within the lipid bilayer can be expected to perturb its physical properties.

  • Membrane Fluidity: The insertion of small molecules like this compound into the lipid bilayer can disrupt the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity. This effect would be more pronounced in the hydrophobic core of the membrane.

  • Membrane Potential: As a primary amine, this compound can carry a positive charge at physiological pH. The accumulation of protonated this compound at the membrane surface could alter the surface potential, making it more positive.[2] Furthermore, the translocation of the charged species across the membrane would directly contribute to changes in the transmembrane potential.

  • Lipid Phase Behavior: By altering the packing of phospholipids, this compound could potentially influence lipid phase transitions and the formation of lipid domains or rafts, which are important for various cellular processes, including signaling.

ParameterPredicted Effect of this compound
Permeability Expected to passively diffuse across the membrane, with the neutral form being more permeable.
Fluidity Likely to increase membrane fluidity by disrupting the packing of phospholipid acyl chains.
Surface Potential The accumulation of the protonated form at the membrane surface is predicted to make the surface potential more positive.
Transmembrane Potential The movement of the charged form across the membrane would contribute to changes in the transmembrane potential.

Potential Interactions with Membrane Proteins and Signaling Pathways

Alterations in the biophysical properties of the cell membrane can have significant downstream effects on the function of membrane-associated proteins and signaling cascades.

Modulation of Ion Channel and Receptor Activity

Changes in membrane fluidity and surface charge can influence the conformational dynamics and activity of transmembrane proteins, including ion channels and G-protein coupled receptors (GPCRs).[3] While direct binding of this compound to such proteins has not been demonstrated, its membrane-perturbing effects could indirectly modulate their function. For instance, some ion channels are known to be sensitive to the lipid environment.[4][5]

GPCR_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds IPA This compound Membrane_Perturbation Membrane Perturbation (e.g., Fluidity Change) IPA->Membrane_Perturbation Membrane_Perturbation->GPCR Modulates Conformation

Influence on Cellular Signaling Cascades

Membrane fluidity is a critical regulator of many cellular signaling pathways.[6] For example, the spatial organization and interaction of signaling molecules within lipid rafts are dependent on the fluidity of the surrounding membrane. By increasing membrane fluidity, this compound could potentially disrupt these signaling platforms and alter downstream cellular responses. Pathways sensitive to changes in membrane fluidity include those involved in cell growth, differentiation, and apoptosis.[7][8]

Experimental Protocols for Studying this compound-Membrane Interactions

To foster further investigation into the direct effects of this compound on biological membranes, we provide detailed methodologies for key in vitro experiments.

Liposome (B1194612) Permeability Assay (Fluorescence Dequenching)

This assay measures the ability of a compound to cross a lipid bilayer.[9][10][11][12][13]

Principle: A fluorescent dye (e.g., calcein) is encapsulated in liposomes at a concentration high enough to cause self-quenching. If this compound permeates the liposome membrane, it can create an osmotic gradient, leading to water influx, liposome swelling, and eventual lysis, releasing the dye. The subsequent dilution of the dye in the external buffer results in dequenching and an increase in fluorescence, which is proportional to the permeability.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving a defined lipid mixture (e.g., POPC) in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate (B1144303) the lipid film with a solution containing the self-quenching fluorescent dye (e.g., 50 mM calcein) in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).

    • Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

    • Remove unencapsulated dye by size-exclusion chromatography.

  • Permeability Measurement:

    • Dilute the calcein-loaded liposomes in an iso-osmotic buffer in a fluorometer cuvette.

    • Record the baseline fluorescence (Excitation/Emission wavelengths for calcein (B42510) are ~495 nm/~515 nm).

    • Add a known concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

    • Calculate the percentage of dye leakage at each time point relative to the maximum fluorescence.

Liposome_Permeability_Workflow start Start lipid_film Prepare Lipid Film start->lipid_film hydration Hydrate with Fluorescent Dye lipid_film->hydration extrusion Extrude to Form Unilamellar Liposomes hydration->extrusion purification Purify Liposomes extrusion->purification measurement Measure Baseline Fluorescence purification->measurement add_ipa Add this compound measurement->add_ipa record_fluorescence Record Fluorescence Over Time add_ipa->record_fluorescence lysis Lyse Liposomes with Detergent record_fluorescence->lysis analysis Analyze Data and Calculate Permeability lysis->analysis end End analysis->end

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[14][15][16][17][18]

Principle: A solution of this compound is titrated into a solution of liposomes in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) by extrusion as described above, but hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • Thoroughly degas both the liposome suspension and the this compound solution.

  • ITC Measurement:

    • Load the liposome suspension into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the liposome suspension while monitoring the heat change.

    • As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In Vitro Cytotoxicity Assay

This assay provides an overall measure of the toxic effects of this compound on cells, which may be related to membrane damage.[19][20][21][22][23]

Principle: Cultured cells are exposed to varying concentrations of this compound, and cell viability is assessed using a colorimetric or fluorometric assay.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., a relevant cell line for the intended application) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment (e.g., MTT assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Directions

While direct experimental evidence is limited, the physicochemical properties of this compound strongly suggest that it interacts with and permeates biological membranes. These interactions are likely to involve partitioning into the lipid bilayer, leading to increased membrane fluidity and alterations in membrane potential. Such perturbations can, in turn, modulate the activity of membrane-associated proteins and influence cellular signaling pathways.

The experimental protocols detailed in this guide provide a roadmap for future research to quantify the interaction of this compound with model and cellular membranes. A thorough understanding of these fundamental interactions is crucial for accurately assessing the biological activity, potential toxicity, and pharmacokinetic profile of this compound and its derivatives in various scientific and industrial applications. Future studies should focus on obtaining quantitative data for this compound's membrane permeability coefficient, its binding affinity to different lipid compositions, and its specific effects on membrane-dependent cellular processes.

References

Isopropylamine: A Versatile Building Block for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation of large, diverse libraries of small molecules for high-throughput screening. The selection of appropriate building blocks is critical to the success of these endeavors, as they dictate the chemical space that can be explored. Isopropylamine, a readily available and cost-effective primary amine, presents itself as a valuable and versatile building block for the construction of such libraries. Its inherent steric and electronic properties, coupled with its reactivity in a wide array of chemical transformations, make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the potential of this compound in combinatorial chemistry, detailing key reactions, experimental protocols, and the logical workflows for library synthesis.

Core Properties of this compound as a Building Block

This compound's utility in combinatorial chemistry stems from its fundamental chemical characteristics. As a primary aliphatic amine, it is a competent nucleophile and a moderate base.[1][2] The isopropyl group provides a degree of steric bulk that can influence the conformation of the final molecule, potentially leading to more specific interactions with biological targets. This steric hindrance can also be exploited to direct the regioselectivity of certain reactions.

Key Reactions for Library Synthesis

This compound can be readily incorporated into a variety of molecular scaffolds through several robust and well-established chemical reactions that are amenable to parallel synthesis formats.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. This compound readily reacts with activated carboxylic acids, acyl chlorides, or in the presence of coupling reagents to form N-isopropyl amides. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the construction of diverse amide libraries.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the introduction of secondary amine moieties. This compound can be reacted with a diverse set of aldehydes and ketones in the presence of a reducing agent to generate a wide array of N-isopropyl substituted secondary amines.[3] This two-component reaction is highly amenable to combinatorial synthesis, allowing for the rapid generation of large libraries from commercially available starting materials.

Urea (B33335) and Thiourea Formation

Ureas and thioureas are common pharmacophores found in numerous biologically active compounds. This compound can be readily converted to N-isopropyl ureas and thioureas through reaction with isocyanates and isothiocyanates, respectively. High-throughput synthesis methods have been developed for the parallel synthesis of urea libraries from a diverse range of amines.[1]

Sulfonamide Synthesis

The sulfonamide functional group is a key feature in many marketed drugs. This compound can be reacted with a variety of sulfonyl chlorides to produce N-isopropyl sulfonamides. One-pot synthesis protocols from unactivated acids and amines have been developed, providing an efficient route to sulfonamide libraries.[4]

Data Presentation: Representative Library Synthesis Data

The following tables summarize representative quantitative data for reactions involving this compound and analogous primary amines in a combinatorial or high-throughput synthesis context.

Reaction TypeAmineCoupling PartnerProductYield (%)Reference
Urea SynthesisThis compoundCatechol CarbonateDi-isopropyl urea61 (isolated)[5]
Amide SynthesisPrimary Amines3-Phenylpropanoyl BromideN-substituted 3-phenylpropanamidesVaries[6]
Sulfonamide SynthesisVarious AminesSulfonyl ChloridesSulfonamidesHigh[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of N-Isopropyl Amides

This protocol describes a general procedure for the parallel synthesis of a library of N-isopropyl amides from a set of carboxylic acids.

Materials:

  • Array of carboxylic acids (0.1 mmol, 1.0 equiv) in individual reaction vials

  • This compound (0.12 mmol, 1.2 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.11 mmol, 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (0.2 mmol, 2.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) (1 mL per reaction)

Procedure:

  • To each reaction vial containing a unique carboxylic acid, add anhydrous DMF (1 mL).

  • Add HATU and DIPEA to each vial.

  • Agitate the vials at room temperature for 10 minutes to pre-activate the carboxylic acids.

  • Add this compound to each vial.

  • Seal the vials and agitate at room temperature for 16 hours.

  • Upon completion, quench the reactions by adding water (2 mL).

  • Extract the products with ethyl acetate (B1210297) (2 x 2 mL).

  • Combine the organic layers and wash with brine (2 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products by parallel flash chromatography or preparative HPLC.

Protocol 2: High-Throughput Reductive Amination for the Synthesis of N-Isopropyl Secondary Amines

This protocol outlines a high-throughput procedure for the synthesis of a library of secondary amines.

Materials:

  • 96-well reaction block

  • Array of aldehydes or ketones (0.05 mmol, 1.0 equiv)

  • This compound (0.06 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride (B8407120) (0.075 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.5 mL per well)

Procedure:

  • Dispense the aldehyde/ketone stock solutions into the wells of the 96-well reaction block.

  • Add the this compound solution to each well.

  • Allow the imine formation to proceed for 1 hour at room temperature.

  • Add a solution of sodium triacetoxyborohydride in DCM to each well.

  • Seal the reaction block and agitate at room temperature for 24 hours.

  • Quench the reactions by the addition of saturated aqueous sodium bicarbonate solution (0.5 mL).

  • Extract the products with DCM (2 x 0.5 mL).

  • The organic extracts can be directly analyzed by LC-MS and purified by mass-directed automated preparative HPLC.

Mandatory Visualizations

Experimental Workflow for Parallel Amide Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Array of Carboxylic Acids D Pre-activation (10 min, RT) A->D B This compound E Amide Bond Formation (16h, RT) B->E C Coupling Reagents (HATU, DIPEA) C->D D->E F Quenching E->F G Extraction F->G H Purification G->H I Characterization H->I

Caption: Workflow for parallel N-isopropyl amide synthesis.

Logical Relationship of Key Reactions

G cluster_reactants Reactants This compound This compound Amides N-Isopropyl Amides This compound->Amides Amide Coupling Sec_Amines N-Isopropyl Secondary Amines This compound->Sec_Amines Reductive Amination Ureas N-Isopropyl Ureas This compound->Ureas Urea Formation Sulfonamides N-Isopropyl Sulfonamides This compound->Sulfonamides Sulfonamidation Carboxylic_Acid Carboxylic Acid / Acyl Halide Carboxylic_Acid->Amides Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Sec_Amines Isocyanate Isocyanate Isocyanate->Ureas Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Sulfonamides

Caption: Key reactions involving this compound in combinatorial chemistry.

Conclusion

This compound is a highly valuable and versatile building block for combinatorial chemistry. Its favorable reactivity profile allows for its efficient incorporation into a wide range of molecular scaffolds through robust and well-established chemical transformations. The accessibility and low cost of this compound, combined with its utility in generating diverse libraries of amides, secondary amines, ureas, and sulfonamides, make it an indispensable tool for modern drug discovery and development programs. The protocols and workflows presented in this guide provide a solid foundation for researchers to leverage the full potential of this compound in their quest for novel therapeutic agents.

References

The Potential Role of Isopropylamine and Other Simple Alkylamines in Prebiotic Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life from non-living matter remains one of the most profound questions in science. Prebiotic chemistry seeks to understand the chemical reactions that could have led to the formation of the building blocks of life, such as amino acids and nucleotides, on the early Earth. While ammonia (B1221849) has been a primary focus as a simple nitrogen source, the potential roles of other simple amines, including isopropylamine, are less explored. This technical guide investigates the plausible, albeit largely theoretical, role of this compound and other simple alkylamines in prebiotic synthesis. We will examine their potential as catalysts and precursors in the formation of key biomolecules, drawing on data from related studies on simple amine chemistry in prebiotic-like conditions. Detailed experimental methodologies for key reactions are provided, and reaction pathways are visualized to facilitate a deeper understanding of these potential prebiotic processes.

Introduction: The Nitrogen Question in Prebiotic Chemistry

The incorporation of nitrogen into organic molecules was a critical step in the origin of life, leading to the formation of amino acids and nucleic acid bases. While atmospheric nitrogen (N₂) is abundant, its inertness requires significant energy to be "fixed" into reactive forms like ammonia (NH₃) or hydrogen cyanide (HCN).[1] The Miller-Urey experiment famously demonstrated that amino acids could be synthesized from a mixture of methane, ammonia, hydrogen, and water, with energy input simulating lightning.[1][2] This established ammonia as a key precursor in prebiotic synthesis.

However, the early Earth's environment was likely a complex chemical soup, potentially containing a variety of simple organic molecules, including alkylamines.[3] Alkylamines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an alkyl group, could have formed through various abiotic processes. This guide focuses on the potential contributions of these simple amines, with a specific focus on this compound, to the prebiotic inventory of life's building blocks.

Prebiotic Synthesis and Stability of this compound and Simple Alkylamines

The prebiotic availability of this compound and other simple alkylamines is a prerequisite for their involvement in further synthesis. While direct evidence for the presence of this compound on the early Earth is lacking, plausible formation pathways can be postulated based on known prebiotic reactions.

One potential route is the reaction of aldehydes or ketones with ammonia and a reducing agent, a process known as reductive amination. For instance, acetone, which could have been formed through various prebiotic pathways, could react with ammonia to form an imine, which is then reduced to this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₃H₉N or (CH₃)₂CHNH₂[4]
Molar Mass 59.11 g/mol [4]
Boiling Point 32.4 °C[4]
Melting Point -95.2 °C[4]
Solubility in Water Miscible[4]
pKa of Conjugate Acid 10.63[5]

The stability of these amines under early Earth conditions, such as hydrothermal vents or exposure to ultraviolet radiation, is another crucial factor. Studies on the hydrothermal reactions of model amines have shown that their reactivity and degradation pathways are highly dependent on pH.[6]

The Catalytic Role of this compound and Simple Alkylamines

The lone pair of electrons on the nitrogen atom of amines makes them nucleophilic and basic, allowing them to act as catalysts in a variety of organic reactions.[7] This catalytic activity could have been crucial in a prebiotic world lacking sophisticated enzymes.

Peptide Synthesis

One of the most significant potential roles for simple amines is in the catalysis of peptide bond formation. The formation of peptides from amino acids is a condensation reaction that is thermodynamically unfavorable in aqueous environments. Amines can act as general base catalysts, facilitating the removal of a proton and activating the carboxyl group of an amino acid for nucleophilic attack by the amino group of another. While direct experimental evidence for this compound-catalyzed prebiotic peptide synthesis is not available, studies on other amines and related molecules suggest this is a plausible role.[8][9]

Below is a generalized workflow for an experimental protocol to investigate the catalytic activity of a simple amine like this compound in peptide formation.

experimental_workflow Experimental Workflow: Amine-Catalyzed Peptide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Prepare aqueous solution of: - Amino Acid (e.g., Glycine) - Simple Amine (e.g., this compound) - Condensing Agent (optional, e.g., cyanamide) incubation Incubate solutions under prebiotically plausible conditions (e.g., controlled temperature, pH, wet-dry cycles) reactants->incubation control Prepare control solution without amine control->incubation sampling Take aliquots at different time points incubation->sampling hplc Analyze samples by HPLC to quantify dipeptide and oligopeptide formation sampling->hplc ms Confirm product identity using Mass Spectrometry hplc->ms

Figure 1: A generalized experimental workflow for studying amine-catalyzed peptide synthesis.

Formation of Nucleosides and Other Precursors

Amines could have also played a role in the synthesis of other essential prebiotic molecules. For instance, they can catalyze the formation of imines from aldehydes and ammonia, which are key intermediates in the Strecker synthesis of amino acids.[10] Furthermore, the basicity of amines could have influenced the pH of local prebiotic environments, thereby affecting the rates and outcomes of various reactions, including those leading to the formation of nucleosides.[11]

The following diagram illustrates a hypothetical reaction pathway where a simple primary amine, such as this compound, could participate in the formation of an amino acid precursor via the Strecker synthesis.

strecker_synthesis Hypothetical Role of a Primary Amine in Strecker Synthesis aldehyde Aldehyde R-CHO imine Imine R-CH=N-R' aldehyde->imine + Amine (-H₂O) amine Primary Amine R'-NH₂ (e.g., this compound) amine->imine aminonitrile α-Aminonitrile R-CH(NHR')-CN imine->aminonitrile + HCN hcn Hydrogen Cyanide HCN hcn->aminonitrile hydrolysis Hydrolysis (H₂O, H⁺) aminonitrile->hydrolysis amino_acid Amino Acid R-CH(NH₂)-COOH hydrolysis->amino_acid

Figure 2: A plausible pathway for the involvement of a primary amine in the Strecker synthesis of amino acids.

Alkylamines in the Formation of Prebiotic Amphiphiles

A compelling potential role for alkylamines is in the formation of amphiphilic molecules, which are essential for the creation of primitive cell membranes (protocells). Research has shown that long-chain β-hydroxy-n-alkylamines react with cyclotriphosphate in water to form O-monophosphates, which are amphiphilic.[12] This suggests that in a prebiotic environment rich in phosphates and simple lipids, alkylamines could have contributed to the assembly of the first compartmentalized structures.

Table 2: Products of the Reaction of β-Hydroxy-n-alkylamines with Cyclotriphosphate

Alkyl Chain LengthMajor ProductSignificanceReference
Short-chainN-triphosphates-[12]
Long-chainO-monophosphatesFormation of amphiphiles[12]

This surfactant-controlled reactivity highlights how the molecular structure of the alkylamine can dictate the reaction outcome, a principle that could have been a factor in molecular selection on the early Earth.[12]

Experimental Protocols

General Protocol for Amine-Catalyzed Dipeptide Formation

This protocol is a generalized procedure based on common methods for studying prebiotic peptide synthesis.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of an amino acid (e.g., glycine) in a buffered aqueous solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

    • Prepare a 1 M stock solution of the amine catalyst (e.g., this compound) in the same buffer.

    • (Optional) Prepare a 1 M stock solution of a condensing agent (e.g., cyanamide) in the same buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the amino acid stock solution, 10 µL of the amine stock solution, and (if using) 10 µL of the condensing agent stock solution.

    • For the control, replace the amine stock solution with an equal volume of buffer.

    • Bring the final volume to 200 µL with buffer.

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature (e.g., 50 °C) for a set period (e.g., 24-72 hours).

    • Alternatively, subject the samples to wet-dry cycles by heating to dryness and then rehydrating with buffer.

  • Analysis:

    • At specified time points, take a 10 µL aliquot from each reaction and quench the reaction by adding it to 90 µL of a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to separate and quantify the amino acid monomer and the dipeptide product.

    • Collect the fraction corresponding to the dipeptide peak and confirm its identity using mass spectrometry.

Conclusion and Future Directions

The role of this compound in prebiotic synthesis is currently speculative due to a lack of direct experimental investigation. However, by examining the known chemistry of other simple alkylamines under plausible prebiotic conditions, we can infer potential roles for this compound as a catalyst in peptide synthesis and as a precursor in the formation of other essential biomolecules. Its basicity and nucleophilicity are key properties that would have made it reactive in the prebiotic chemical landscape.

Future research should focus on:

  • Experimental verification: Conducting experiments, such as those outlined in this guide, to directly test the catalytic activity of this compound and other branched-chain amines in prebiotic reactions.

  • Formation pathways: Investigating plausible prebiotic synthesis routes for this compound and other simple alkylamines to better constrain their potential abundance on the early Earth.

  • Stability studies: Determining the stability of this compound under a range of simulated prebiotic conditions, including hydrothermal vents and UV irradiation.

A more comprehensive understanding of the roles of a wider variety of simple nitrogen-containing organic molecules will provide a more complete picture of the chemical pathways that may have led to the origin of life.

References

Spectroscopic Characterization of Isopropylamine Radical Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isopropylamine radical cation, a key reactive intermediate in various chemical and biological processes, presents a significant challenge for direct experimental characterization due to its transient nature. This technical guide provides a comprehensive overview of the spectroscopic techniques and theoretical methodologies employed to elucidate the structure and electronic properties of this and closely related alkylamine radical cations. While direct, comprehensive experimental data for the this compound radical cation remains elusive in the current body of scientific literature, this guide synthesizes findings from analogous systems, primarily the n-propylamine radical cation, to offer a robust framework for its study. This document details the generation of alkylamine radical cations through low-temperature matrix isolation techniques and their subsequent analysis by Electron Paramagnetic Resonance (EPR) and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented by quantum chemical calculations.

Introduction

This compound and its derivatives are fundamental structural motifs in numerous pharmaceuticals and agrochemicals. The one-electron oxidation of the parent amine leads to the formation of the corresponding radical cation, a highly reactive species implicated in a variety of reaction mechanisms, including C-N bond formation and hydrogen abstraction.[1] Understanding the spectroscopic signature and electronic structure of the this compound radical cation is crucial for controlling and optimizing synthetic pathways, as well as for elucidating its role in metabolic and degradation processes.

This guide focuses on the primary spectroscopic techniques used to characterize such transient species: Electron Paramagnetic Resonance (EPR) spectroscopy, which probes the unpaired electron and its interactions with nearby magnetic nuclei, and Ultraviolet-Visible (UV-Vis) absorption spectroscopy, which provides information about the electronic transitions. Given the scarcity of direct experimental data for the this compound radical cation, this guide leverages the well-documented spectroscopic parameters of the closely related n-propylamine radical cation as a primary reference.

Generation of this compound Radical Cations for Spectroscopic Analysis

The high reactivity of the this compound radical cation necessitates specialized techniques for its generation and stabilization to allow for spectroscopic investigation. The most common and effective method is low-temperature matrix isolation.[2][3]

Experimental Protocol: Low-Temperature Matrix Isolation

This protocol is adapted from studies on n-alkylamine radical cations.[4][5]

  • Sample Preparation : A dilute gaseous mixture of this compound in a chemically inert matrix gas (e.g., Freon, Argon, or Nitrogen) is prepared. A typical concentration is in the range of 1:1000 to 1:10,000 (this compound:matrix).

  • Deposition : The gas mixture is slowly deposited onto a cryogenic surface, such as a sapphire or quartz window, cooled to a temperature of 77 K or lower using liquid nitrogen or a closed-cycle helium cryostat. This rapid freezing traps individual this compound molecules within the rigid, inert matrix, preventing intermolecular reactions.

  • Radical Cation Generation : The trapped this compound molecules are then ionized in situ to form the radical cations. This is typically achieved through exposure to a source of ionizing radiation, such as X-rays or a high-energy electron beam.

  • Spectroscopic Measurement : The matrix-isolated radical cations are then characterized using various spectroscopic techniques, such as EPR and UV-Vis spectroscopy, directly through the transparent cryogenic window.

G cluster_prep Sample Preparation cluster_iso Matrix Isolation cluster_gen Radical Cation Generation cluster_char Spectroscopic Characterization A This compound Vapor C Gaseous Mixture A->C B Inert Matrix Gas (e.g., Freon, Ar) B->C D Deposition onto Cryogenic Surface (77 K) C->D E This compound in Solid Matrix D->E G This compound Radical Cation in Matrix E->G F Ionizing Radiation (X-rays, e-beam) F->G H EPR Spectroscopy G->H I UV-Vis Spectroscopy G->I

Fig. 1: Experimental workflow for the generation and characterization of this compound radical cations via low-temperature matrix isolation.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most powerful technique for the characterization of radical species.[4] The EPR spectrum provides two key pieces of information: the g-value, which is characteristic of the electronic environment of the unpaired electron, and the hyperfine coupling constants (hfs), which describe the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H).

Quantitative EPR Data (Analogous System: n-Propylamine Radical Cation)
ParameterNucleusHyperfine Coupling Constant (G)g-valueReference
Isotropic hfs (a)
¹⁴N19.52.0035[4]
α-H (NH ₂)35.0[4]
β-H (CH ₂)48.0[4]
Anisotropic hfs (A)
¹⁴N (A∥)45.0[4]

Note: The hyperfine coupling constants are given in Gauss (G). The values for the n-propylamine radical cation are expected to be very similar to those of the this compound radical cation due to the similar electronic environment of the nitrogen-centered radical.

Role of Theoretical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for the interpretation of experimental EPR spectra of amine radical cations.[6] These calculations can predict the geometry, electronic structure, and hyperfine splitting constants of the radical species, aiding in the assignment of complex spectra.[4]

G cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis & Characterization A This compound Radical Cation Generation B EPR Measurement A->B C Experimental EPR Spectrum B->C G Comparison and Assignment C->G D Quantum Chemical Calculation (DFT) E Predicted EPR Parameters (g-value, hfs) D->E F Simulated EPR Spectrum E->F F->G H Structural and Electronic Characterization G->H

Fig. 2: Logical relationship between experimental EPR measurements and theoretical calculations for the characterization of the this compound radical cation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the radical cation. While a specific UV-Vis absorption spectrum for the this compound radical cation has not been reported, studies on other amine radical cations suggest that they exhibit characteristic absorption bands in the UV-Vis region. The exact position and intensity of these bands are sensitive to the structure of the amine and the surrounding environment.

Expected UV-Vis Spectral Features

Based on studies of other radical cations, the UV-Vis spectrum of the this compound radical cation is expected to show broad absorption bands.[7][8] The experimental protocol for obtaining the UV-Vis spectrum would follow the same matrix isolation procedure as for EPR spectroscopy, with the cryogenic sample being placed in the light path of a UV-Vis spectrometer.

SpeciesSolvent/Matrixλmax (nm)Reference
Generic Amine Radical CationsVariousBroad absorptions[7],[8]
This compound Radical Cation Not ReportedNot Reported

Summary and Outlook

The spectroscopic characterization of the this compound radical cation is a challenging but essential endeavor for understanding its role in chemical and biological systems. While direct experimental data remains to be comprehensively documented, a combination of low-temperature matrix isolation techniques, EPR and UV-Vis spectroscopy, and quantum chemical calculations provides a powerful approach for its study. The spectroscopic parameters of the n-propylamine radical cation serve as a valuable reference point.

Future research in this area should focus on obtaining high-resolution experimental EPR and UV-Vis spectra of the matrix-isolated this compound radical cation. Such data would provide a benchmark for theoretical models and enable a more detailed understanding of the structure, reactivity, and electronic properties of this important reactive intermediate. This knowledge will be invaluable for professionals in drug development and chemical synthesis, allowing for more precise control over reactions involving this transient species.

References

Isopropylamine on Metal Surfaces: A Technical Deep Dive into Adsorption and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of isopropylamine with metal surfaces is a critical area of study with far-reaching implications in catalysis, surface functionalization, and pharmaceutical manufacturing. Understanding the fundamental processes of adsorption, reaction, and desorption at the molecular level is paramount for designing novel catalysts, controlling surface properties, and optimizing synthetic routes. This in-depth technical guide provides a comprehensive overview of the adsorption and reactivity of this compound on various metal surfaces, drawing from experimental and theoretical studies.

Adsorption of this compound on Metal Surfaces

The adsorption of this compound on a metal surface is the initial and often rate-determining step in many surface-catalyzed reactions. It is a complex process governed by the interplay of electronic and steric effects of both the amine and the metal surface. This compound typically adsorbs via the lone pair of electrons on the nitrogen atom, forming a coordinate bond with a surface metal atom. The orientation and strength of this bond are influenced by the nature of the metal, its crystallographic orientation, and the surface coverage of the adsorbate.

Adsorption Energetics and Geometry

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetics and geometry of this compound adsorption. While specific DFT data for this compound on a wide range of metal surfaces is limited in the readily available literature, studies on similar short-chain amines like methylamine (B109427) and propylamine (B44156) provide valuable insights. The adsorption energy is a key parameter that quantifies the strength of the interaction between the adsorbate and the surface.

Table 1: Calculated Adsorption Energies of Amines on Metal Surfaces

AdsorbateMetal SurfaceAdsorption SiteAdsorption Energy (eV)Reference
MethylamineNi(111)Top-1.04[1]
MethylamineCu(111)Top-0.65[1]
MethylamineRh(111)Top-1.30[1]
MethylaminePd(111)Top-1.13[1]
MethylaminePt(111)Top-1.17[1]
MethylamineAu(111)Top-0.48[1]

Note: Negative values indicate an exothermic adsorption process. Data for methylamine is used as a proxy due to the limited availability of data for this compound.

The adsorption geometry, including bond lengths and angles, is also crucial for understanding the nature of the surface-adsorbate bond. DFT calculations can predict the most stable adsorption sites (e.g., top, bridge, or hollow sites) and the orientation of the this compound molecule on the surface.

Table 2: Calculated Adsorption Geometry Parameters for Amines on Metal Surfaces

AdsorbateMetal SurfaceAdsorption SiteN-Metal Bond Length (Å)Reference
Ammonia (B1221849)Ni(111)Top2.03[2]

Note: Data for ammonia on Ni(111) is provided as an example of typical amine-metal bond lengths.

Reactivity of this compound on Metal Surfaces

Upon adsorption, this compound can undergo various chemical transformations, the nature of which is highly dependent on the metal catalyst and reaction conditions such as temperature. Key reaction pathways include dehydrogenation, C-N bond cleavage, and C-C bond cleavage.

Dehydrogenation

Dehydrogenation is a common reaction pathway for amines on transition metal surfaces, leading to the formation of imines and, eventually, nitriles or decomposition products. This process involves the sequential cleavage of N-H and C-H bonds. The energy barriers for these steps are critical in determining the reaction mechanism and selectivity.

While specific DFT data for this compound dehydrogenation is scarce, studies on propane (B168953) dehydrogenation on Pt surfaces provide insights into the activation barriers for C-H bond cleavage in similar molecules. The energy barriers for the dehydrogenation of propane to propylene (B89431) are reported to be in the range of 0.65–0.75 eV on Pt(111) and 0.25–0.35 eV on stepped Pt(211) surfaces, highlighting the role of surface structure in catalytic activity.[3]

C-N Bond Cleavage

The cleavage of the C-N bond in this compound is another important reaction pathway, leading to the formation of propylene and ammonia. This reaction is particularly relevant in catalytic reforming and biomass conversion. DFT studies on the C-N bond cleavage of methylamine on various metal surfaces have shown that the activation energy for this process is highly dependent on the metal.

Table 3: Calculated Activation Energies for Methylamine C-N Bond Cleavage

Metal SurfaceActivation Energy (eV)Reference
Cu(111)2.19
Ag(111)2.65
Au(111)2.87
Ni(111)1.63
Rh(111)1.34
Pd(111)1.67
Pt(111)1.74

Note: This data for methylamine suggests that metals like Rh and Ni are more active for C-N bond cleavage than Cu, Ag, and Au.

The competition between N-H and C-N bond scission is a key factor determining the reaction selectivity. The relative activation barriers for these two pathways dictate whether the reaction will proceed via dehydrogenation or C-N bond cleavage.

Experimental Protocols for Studying this compound on Metal Surfaces

A variety of surface science techniques are employed to investigate the adsorption and reactivity of this compound on metal surfaces. These experiments are typically conducted under ultra-high vacuum (UHV) conditions to ensure the cleanliness of the surface and to allow for precise control over the experimental parameters.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique for studying the desorption kinetics of adsorbates and identifying reaction products.

Experimental Workflow for TPD:

TPD_Workflow cluster_prep Sample Preparation cluster_desorption Desorption & Detection Clean Clean Metal Single Crystal (e.g., Ar+ sputtering, annealing) Cool Cool Sample to Adsorption Temperature (e.g., < 150 K) Clean->Cool Dose Dose with this compound Vapor (via leak valve) Cool->Dose Heat Linearly Ramp Temperature Dose->Heat Detect Detect Desorbing Species (Mass Spectrometer) Heat->Detect

TPD Experimental Workflow

Methodology:

  • Sample Preparation: A clean single-crystal metal surface is prepared in a UHV chamber through cycles of sputtering with inert gas ions (e.g., Ar+) to remove contaminants, followed by annealing at high temperatures to restore a well-ordered surface. The crystal is then cooled to a temperature low enough to ensure molecular adsorption of this compound (typically below 150 K).

  • Adsorption: this compound vapor is introduced into the UHV chamber through a leak valve, allowing it to adsorb onto the cold metal surface. The exposure is typically measured in Langmuirs (1 L = 10⁻⁶ Torr·s).

  • Desorption and Detection: The sample is then heated at a linear rate (e.g., 2-10 K/s). A mass spectrometer positioned in line-of-sight with the sample detects the species desorbing from the surface as a function of temperature.[4]

The resulting TPD spectrum, a plot of mass spectrometer signal versus temperature, provides information on the desorption energies of different adsorbed species and the temperatures at which surface reactions occur. For this compound, one would monitor the masses corresponding to this compound (m/z = 59, 44), propylene (m/z = 42, 41), and ammonia (m/z = 17).[5][6]

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

HREELS is a surface-sensitive vibrational spectroscopy technique used to identify the vibrational modes of adsorbates.[7]

Experimental Workflow for HREELS:

HREELS_Workflow cluster_prep Sample Preparation cluster_analysis Vibrational Analysis Clean Prepare Clean Metal Surface Adsorb Adsorb this compound Clean->Adsorb Electron_Beam Irradiate with Monoenergetic Low-Energy Electrons Adsorb->Electron_Beam Analyze Analyze Energy of Scattered Electrons Electron_Beam->Analyze

HREELS Experimental Workflow

Methodology:

  • Sample Preparation and Adsorption: A clean metal surface is prepared and dosed with this compound as in the TPD experiment.

  • Vibrational Analysis: A highly monoenergetic beam of low-energy electrons (typically 1-10 eV) is directed onto the surface. The energy of the electrons scattered from the surface is analyzed.[7] The energy losses correspond to the vibrational modes of the adsorbed this compound molecules and any surface reaction products.

By comparing the observed vibrational frequencies to those of known compounds, one can identify the chemical species present on the surface and deduce their bonding geometry.

Table 4: Expected Vibrational Modes for this compound and Related Species

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H stretch3300 - 3500
C-H stretch2850 - 3000
N-H bend1590 - 1650
C-N stretch1020 - 1250
C=N stretch (Imine)1640 - 1690
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the species on a surface.

Experimental Workflow for XPS:

XPS_Workflow cluster_prep Sample Preparation cluster_analysis Chemical State Analysis Clean Prepare Clean Metal Surface Adsorb Adsorb this compound Clean->Adsorb Xray_Beam Irradiate with X-rays Adsorb->Xray_Beam Analyze Measure Kinetic Energy of Emitted Photoelectrons Xray_Beam->Analyze

XPS Experimental Workflow

Methodology:

  • Sample Preparation and Adsorption: A clean metal surface is prepared and dosed with this compound.

  • Chemical State Analysis: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured. The binding energy of the electrons can be calculated from their kinetic energy and is characteristic of the element and its chemical environment.

For this compound, the N 1s and C 1s core levels are of particular interest. The N 1s binding energy can distinguish between amine, imine, and nitride species.

Table 5: Typical N 1s Binding Energies for Nitrogen-Containing Species

SpeciesTypical N 1s Binding Energy (eV)Reference
Amine (-NH₂)~400.0[8][9]
Imine (=NH)~398.5[8]
Nitride (N³⁻)~397.5[9]

Reaction Pathways and Logical Relationships

The interplay between different surface reactions can be visualized to understand the overall transformation of this compound on a metal surface.

Logical Relationship of this compound Surface Reactions:

Reaction_Pathways IPA_gas This compound (gas) IPA_ads This compound (adsorbed) IPA_gas->IPA_ads Adsorption Dehydro_intermediate Dehydrogenation Intermediates (e.g., imine) IPA_ads->Dehydro_intermediate Dehydrogenation (N-H, C-H cleavage) Propylene_Ammonia Propylene + Ammonia IPA_ads->Propylene_Ammonia C-N Bond Cleavage Decomp_products Decomposition Products (C, N, H) Dehydro_intermediate->Decomp_products Further Decomposition

Reaction Pathways of this compound

This diagram illustrates that adsorbed this compound can either undergo dehydrogenation to form intermediate species, which may further decompose, or it can directly undergo C-N bond cleavage to produce propylene and ammonia. The dominant pathway is determined by the specific metal catalyst and the reaction conditions.

Conclusion

The adsorption and reactivity of this compound on metal surfaces are governed by a complex interplay of factors. While a complete quantitative dataset for this compound on a wide range of metal surfaces is still an active area of research, this guide provides a foundational understanding based on available experimental and theoretical data for this compound and related molecules. The experimental protocols and logical frameworks presented here offer a roadmap for researchers and professionals to further explore this critical area of surface science. Future work focusing on detailed experimental and computational studies of this compound on well-defined single-crystal metal surfaces will be crucial for advancing our knowledge and enabling the rational design of next-generation catalysts and materials.

References

Methodological & Application

specific methods for high-purity Isopropylamine synthesis in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, access to high-purity reagents is paramount for the reliability and reproducibility of experimental results. Isopropylamine is a key building block in the synthesis of numerous active pharmaceutical ingredients and other fine chemicals. This document provides detailed protocols for the laboratory-scale synthesis of high-purity this compound via two distinct methods: Reductive Amination of Acetone (B3395972) using Sodium Cyanoborohydride and the Leuckart-Wallach reaction. Additionally, a comprehensive protocol for the purification of this compound to a high degree of purity and its subsequent analysis by gas chromatography is presented.

Method 1: Reductive Amination of Acetone

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this procedure, acetone reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ by sodium cyanoborohydride to yield this compound.[1][2] Sodium cyanoborohydride is a preferred reducing agent for this one-pot reaction as it is less reactive towards the ketone starting material and selectively reduces the iminium ion intermediate.[3][4]

Experimental Protocol: Reductive Amination

Materials:

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.2 mol) of ammonium chloride in 150 mL of anhydrous methanol.

  • Addition of Reactants: To the stirred solution, add 11.6 g (0.2 mol) of acetone. Cool the mixture to 0 °C in an ice bath.

  • Reduction: Slowly add 12.6 g (0.2 mol) of sodium cyanoborohydride to the reaction mixture in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 50 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 50 mL of 4 M NaOH solution to the residue to make it strongly basic (pH > 12).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure. The remaining liquid is crude this compound.

Method 2: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5][6] In this protocol, acetone is heated with ammonium formate (B1220265), which decomposes to formic acid and ammonia, to produce N-formylthis compound as an intermediate. This intermediate is then hydrolyzed to yield this compound.[7]

Experimental Protocol: Leuckart-Wallach Reaction

Materials:

  • Acetone (ACS grade, ≥99.5%)

  • Ammonium formate (≥97%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place 63 g (1.0 mol) of ammonium formate.

  • Reaction: Heat the flask in an oil bath to 160-165 °C. Once the ammonium formate is molten, add 29 g (0.5 mol) of acetone dropwise through the condenser over a period of 1 hour.

  • Heating: After the addition is complete, continue heating the mixture at 160-165 °C for 4 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add 100 mL of concentrated hydrochloric acid and reflux the mixture for 3 hours to hydrolyze the intermediate formamide.

  • Work-up:

    • Cool the acidic solution in an ice bath and make it strongly alkaline (pH > 12) by the slow and careful addition of sodium hydroxide pellets.

    • Separate the upper organic layer containing the crude this compound.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Isolation of Crude Product: Combine the organic layer and the ether extracts. The resulting solution contains the crude this compound.

High-Purity Purification Protocol

To obtain high-purity this compound, the crude product from either synthesis must be rigorously purified to remove unreacted starting materials, byproducts (such as dithis compound (B44863) and isopropanol), and water.[8]

Materials:

  • Crude this compound

  • Potassium hydroxide (KOH, pellets) or Calcium Oxide (CaO)

  • Sodium metal

  • Fractional distillation apparatus

Procedure:

  • Drying: Place the crude this compound in a dry round-bottom flask and add potassium hydroxide pellets or calcium oxide. Allow the mixture to stand for 24 hours with occasional swirling to remove water.

  • Fractional Distillation (First Pass): Decant the dried this compound into a clean, dry distillation flask. Assemble a fractional distillation apparatus. Carefully distill the this compound, collecting the fraction boiling at 32-34 °C.

  • Final Drying and Distillation: For the highest purity, add a small amount of sodium metal to the collected distillate and reflux for 2 hours.

  • Fractional Distillation (Second Pass): Distill the this compound from the sodium, again collecting the fraction boiling at 32-34 °C.

Quantitative Data Summary

ParameterReductive AminationLeuckart-Wallach ReactionPurification
Typical Yield (Crude) 60-70%40-50%70-80% recovery
Expected Purity (Crude) 80-90% (by GC)70-80% (by GC)>99.5% (by GC)
Major Impurities Dithis compound, unreacted acetone, isopropanolDithis compound, N-formylthis compound, waterTrace water, dithis compound

Analytical Protocol: Purity Determination by Gas Chromatography (GC)

The purity of the synthesized this compound should be confirmed by gas chromatography with a flame ionization detector (GC-FID).[9]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent with FID

  • Column: Agilent CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent amine-specific column

  • Carrier Gas: Helium, 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 40 °C (hold for 5 min), then ramp to 200 °C at 10 °C/min, hold for 5 min

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a 1000 ppm stock solution of the purified this compound in methanol.

  • Further dilute the stock solution to create a series of standards (e.g., 10, 50, 100 ppm) for calibration.

  • Prepare a sample of the synthesized this compound for analysis by diluting it in methanol to fall within the calibration range.

Visualizations

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation acetone Acetone reaction_flask Reaction Flask (0°C -> RT, 24h) acetone->reaction_flask nh4cl Ammonium Chloride nh4cl->reaction_flask methanol Methanol methanol->reaction_flask nabh3cn Sodium Cyanoborohydride nabh3cn->reaction_flask quench Quench with H₂O reaction_flask->quench concentrate Concentrate (remove MeOH) quench->concentrate basify Basify with NaOH concentrate->basify extract Extract with Diethyl Ether basify->extract dry Dry over MgSO₄ extract->dry filter Filter dry->filter distill_ether Distill Diethyl Ether filter->distill_ether crude_product Crude this compound distill_ether->crude_product

Caption: Workflow for this compound Synthesis via Reductive Amination.

Leuckart_Wallach_Workflow cluster_reaction_hydrolysis Reaction & Hydrolysis cluster_workup Work-up cluster_isolation Isolation acetone Acetone reaction_flask Reaction Flask (160-165°C, 4h) acetone->reaction_flask ammonium_formate Ammonium Formate ammonium_formate->reaction_flask hydrolysis Hydrolysis (Reflux, 3h) reaction_flask->hydrolysis hcl Conc. HCl hcl->hydrolysis basify Basify with NaOH hydrolysis->basify separate Separate Organic Layer basify->separate extract Extract with Diethyl Ether separate->extract combine Combine Organic Phases extract->combine crude_product Crude this compound combine->crude_product

Caption: Workflow for this compound Synthesis via Leuckart-Wallach Reaction.

Purification_Workflow crude_product Crude this compound drying Dry over KOH/CaO (24h) crude_product->drying distillation1 Fractional Distillation (1st Pass) Collect 32-34°C drying->distillation1 reflux_na Reflux over Sodium (2h) distillation1->reflux_na distillation2 Fractional Distillation (2nd Pass) Collect 32-34°C reflux_na->distillation2 high_purity_product High-Purity this compound (>99.5%) distillation2->high_purity_product analysis GC Analysis for Purity Verification high_purity_product->analysis

References

Application Notes and Protocols for Isopropylamine-Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for constructing complex molecular architectures found in many natural products and active pharmaceutical ingredients (APIs). While traditionally catalyzed by strong acids or bases, the use of organocatalysts, such as primary amines, offers a milder, more selective, and environmentally benign alternative. Isopropylamine, as a simple primary amine, can effectively catalyze the aldol condensation between ketones and aldehydes through an enamine-based mechanism. This document provides detailed application notes and protocols for utilizing this compound as a catalyst in these reactions.

Primary amine catalysis proceeds via the formation of an enamine intermediate from the ketone substrate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon.[1] This pathway mimics the mechanism of Class I aldolase (B8822740) enzymes and allows the reaction to proceed under gentle conditions, often with high selectivity.[1][2] The subsequent dehydration of the aldol addition product is often favored, leading to the formation of a stable α,β-unsaturated carbonyl compound.[3][4][5][6]

Reaction Mechanism and Signaling Pathway

The catalytic cycle of a primary amine-catalyzed aldol condensation involves several key steps:

  • Imine Formation: The primary amine (this compound) condenses with the ketone to form an imine (a Schiff base).

  • Enamine Tautomerization: The imine tautomerizes to the more nucleophilic enamine intermediate. This is the key step that activates the ketone.

  • Nucleophilic Attack: The enamine attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a new iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the β-hydroxy ketone (the aldol addition product) and regenerate the primary amine catalyst, which can then enter a new catalytic cycle.

  • Dehydration (Condensation): The aldol addition product can then undergo dehydration, often facilitated by the reaction conditions, to yield the final α,β-unsaturated carbonyl compound.

Aldol_Mechanism Ketone Ketone (R-CH2-CO-R') Imine Imine Intermediate Ketone->Imine + Amine Amine This compound (Catalyst) Amine->Imine Enamine Enamine (Nucleophile) Imine->Enamine Tautomerization Water_out1 - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde (R''-CHO) Aldehyde->Iminium Iminium->Amine Catalyst Regeneration Adduct Aldol Addition Product Iminium->Adduct Hydrolysis Product α,β-Unsaturated Product Adduct->Product Dehydration Water_out2 - H2O Water_in H2O Water_in->Iminium

Caption: Mechanism of Primary Amine-Catalyzed Aldol Condensation.

Quantitative Data Summary

The following table summarizes representative yields for primary amine-catalyzed aldol condensations between various aromatic aldehydes and ketones in an aqueous medium. While the original study utilized potassium glycinate, the yields are indicative of the efficacy of primary amine catalysis under these conditions.[1][7] this compound is expected to show similar catalytic activity.

EntryAldehydeKetoneCatalyst Loading (mol%)Reaction Time (h)Yield (%)[7]
1Benzaldehyde (B42025)Acetone (B3395972)201961
24-MethoxybenzaldehydeAcetone201963
34-ChlorobenzaldehydeAcetone201955
44-NitrobenzaldehydeAcetone201948
5BenzaldehydeCyclohexanone201945
64-MethoxybenzaldehydeCyclohexanone201942
74-ChlorobenzaldehydeCyclohexanone201935
84-NitrobenzaldehydeCyclohexanone201929

Reaction Conditions: Aldehyde (2 mmol), Ketone/Water (3:1 v/v), room temperature.[7]

Experimental Protocols

The following protocols are generalized for the aldol condensation of an aromatic aldehyde with a ketone, using this compound as the catalyst. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Aldol Condensation of Benzaldehyde with Acetone

Materials:

  • Benzaldehyde (Reagent Grade)

  • Acetone (Reagent Grade)

  • This compound (Reagent Grade)

  • Deionized Water

  • Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine acetone (15 mL) and deionized water (5 mL).

  • Addition of Reactants: To the stirred solvent mixture, add benzaldehyde (2.0 mmol, approx. 0.20 mL) followed by this compound (0.4 mmol, approx. 0.034 mL, 20 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for 19-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary. Characterize the final product (4-phenylbut-3-en-2-one) by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The logical flow for setting up, running, and analyzing an this compound-catalyzed aldol condensation is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_flask Combine Ketone and Water in Flask add_reactants Add Aldehyde and This compound Catalyst prep_flask->add_reactants run_reaction Stir at Room Temperature (19-24h) add_reactants->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc extract Extract with Ethyl Acetate monitor_tlc->extract Reaction Complete dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Column Chromatography (if needed) concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for lab-scale aldol condensation.

Applications in Drug Development

The aldol condensation is a powerful tool in the synthesis of pharmaceuticals.[4] The resulting β-hydroxy ketones and α,β-unsaturated ketones are versatile intermediates and key structural motifs in numerous biologically active molecules. For instance, this reaction is employed in the synthesis of statins, which are used to lower cholesterol levels. The ability to form carbon-carbon bonds under mild, organocatalytic conditions is highly valuable in multi-step syntheses of complex APIs, minimizing the use of harsh reagents that could affect sensitive functional groups elsewhere in the molecule. The development of asymmetric versions of amine-catalyzed aldol reactions further enhances their utility, allowing for the stereoselective synthesis of chiral drug candidates.

References

Quantitative Analysis of Isopropylamine by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of isopropylamine in pharmaceutical preparations or environmental samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Due to the lack of a significant UV-absorbing chromophore in the this compound molecule, a pre-column derivatization step is employed to enable sensitive and accurate quantification.

Principle

This compound, a primary aliphatic amine, is reacted with a derivatizing agent to form a stable derivative that exhibits strong UV absorbance. This allows for its separation from other sample components on a reverse-phase HPLC column and subsequent quantification using a UV detector. The choice of derivatizing agent is critical for achieving the desired sensitivity and selectivity. Common derivatizing agents for primary amines include 1-naphthylisothiocyanate (NITC), 3,5-dinitrobenzoyl chloride (DNB), and 9-fluorenylmethyl chloroformate (FMOC). This protocol will focus on the use of 3,5-dinitrobenzoyl chloride (DNB) as the derivatizing agent. The resulting derivative is then analyzed by RP-HPLC with UV detection.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound by HPLC is depicted below.

This compound Analysis Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation deriv Derivatization with DNB prep_sample->deriv prep_std Standard Preparation prep_std->deriv hplc RP-HPLC Separation deriv->hplc uv UV Detection hplc->uv quant Quantification uv->quant report Reporting quant->report

Figure 1: Experimental workflow for this compound analysis.

Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

  • Syringe filters (0.45 µm).

Reagents and Solutions

  • This compound standard (≥99.5% purity).

  • 3,5-Dinitrobenzoyl chloride (DNB) (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Sodium bicarbonate.

  • Hydrochloric acid.

  • Acetonitrile–water mobile phase.

Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[1]
Injection Volume 20 µL

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 0.1 M HCl).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the same solvent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a solid pharmaceutical dosage form:

  • Weigh and finely powder a representative number of units.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

  • Add a suitable extraction solvent (e.g., 0.1 M HCl), sonicate for 15 minutes, and then dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter before derivatization.

Derivatization Procedure[1]
  • To 1.0 mL of each standard or sample solution in a clean vial, add 1.0 mL of 2% (w/v) sodium bicarbonate solution.

  • Add 2.0 mL of a 1 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

  • Cap the vial and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1.0 mL of 1.2 M HCl.

  • The derivatized solution is now ready for HPLC analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Method Validation Parameters cluster_validation Method Validation Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision LOD LOD LOQ LOQ Robustness Robustness Method Validated Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Figure 2: Logical relationship of method validation parameters.

Data Presentation

The quantitative data generated during method validation should be summarized in clearly structured tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Peak Area 1]
5[Peak Area 2]
10[Peak Area 3]
25[Peak Area 4]
50[Peak Area 5]
100[Peak Area 6]
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
808[Amount Found 1][% Rec 1][% RSD 1]
10010[Amount Found 2][% Rec 2][% RSD 2]
12012[Amount Found 3][% Rec 3][% RSD 3]

Table 3: Precision Data

Concentration (µg/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
10< 2.0< 2.0
50< 2.0< 2.0

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD [LOD Value]
LOQ [LOQ Value]

System Suitability

Before starting the analysis, the HPLC system should be equilibrated, and system suitability parameters should be checked by injecting a standard solution multiple times.

Table 5: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% (for n=5)

Conclusion

This protocol provides a comprehensive framework for the quantitative determination of this compound by RP-HPLC following pre-column derivatization with 3,5-dinitrobenzoyl chloride. The method, once validated, can be reliably used for routine quality control and research applications. The use of derivatization is essential for achieving the necessary sensitivity for detecting and quantifying this compound, which lacks a native chromophore.[4][5][6]

References

Application Notes and Protocols: The Role of Isopropylamine in the Synthesis of Aryloxypropanolamine β-Blocker Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isopropylamine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its nucleophilic nature makes it an ideal reagent for the ring-opening of epoxides, a crucial step in the production of the aryloxypropanolamine class of β-adrenergic receptor antagonists, commonly known as beta-blockers.[2][3] This class of drugs, which includes widely used medications like Propranolol, Atenolol, and Pindolol, is essential for treating cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[4] These application notes provide detailed protocols and quantitative data for the synthesis of specific drug analogues utilizing this compound, along with visualizations of the synthetic workflows and the relevant biological signaling pathways.

General Synthesis of Aryloxypropanolamine β-Blockers

The most common synthetic route for this class of drugs involves a two-step process. First, a phenolic starting material is reacted with epichlorohydrin (B41342) under basic conditions to form a glycidyl (B131873) ether intermediate.[2] In the second step, the nucleophilic this compound attacks and opens the epoxide ring of the intermediate, yielding the final aryloxypropanolamine drug analogue.[2]

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening Phenol Phenolic Starting Material Intermediate Glycidyl Ether Intermediate Phenol->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., KOH, NaOH) Base->Intermediate Intermediate->Intermediate_ref This compound This compound FinalProduct Aryloxypropanolamine (β-Blocker) This compound->FinalProduct G start Start: Dissolve 1-Naphthol and KOH in EtOH/H₂O add_epi Add Epichlorohydrin (dropwise) start->add_epi Stir 30 min add_iso Add this compound and Stir add_epi->add_iso extract Liquid-Liquid Extraction (Ethyl Acetate/Water) add_iso->extract wash Wash with NaHCO₃ Solution extract->wash filter Filter Mixture wash->filter evap Evaporate Solvent (Vacuum) filter->evap purify Purify via Column Chromatography evap->purify end End: Pure Propranolol purify->end G cluster_out Cell Membrane cluster_in Intracellular Receptor β-Adrenergic Receptor (β-AR) Gs Gs Protein (Activated) Receptor->Gs Activates Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->Receptor Activates BetaBlocker Beta-Blocker (e.g., Propranolol) BetaBlocker->Receptor Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., ↑ Heart Rate) PKA->Response Leads to

References

Application Note: A Step-by-Step Guide to Assigning the ¹H and ¹³C NMR Spectra of Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylamine (IUPAC name: propan-2-amine) is a primary aliphatic amine widely used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed, step-by-step protocol for the assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.

Structural Analysis and Prediction

The structure of this compound, (CH₃)₂CHNH₂, possesses a plane of symmetry that passes through the CH and NH₂ groups. This symmetry dictates the number of unique signals expected in the NMR spectra.

  • ¹H NMR: Due to the molecular symmetry, the six protons of the two methyl (CH₃) groups are chemically equivalent. The single proton of the methine (CH) group is unique, as are the two protons of the amino (NH₂) group. Therefore, three distinct signals are predicted in the ¹H NMR spectrum with an expected integration ratio of 6:1:2.[1]

  • ¹³C NMR: The two methyl carbons are equivalent, and the methine carbon is unique. Consequently, two signals are anticipated in the ¹³C NMR spectrum.[2]

Assigning the ¹H NMR Spectrum

The assignment process involves analyzing the chemical shift, integration, and signal multiplicity (splitting pattern) for each resonance.

Step 1: Chemical Shift (δ) Analysis The chemical shift of a proton is influenced by its electronic environment. Electronegative atoms, like nitrogen, deshield nearby protons, causing their signals to appear at a higher frequency (downfield).

  • Methyl Protons (-CH₃): These six protons are furthest from the electronegative nitrogen atom. They are the most shielded and will appear furthest upfield (lowest δ value), typically around 1.0-1.1 ppm .

  • Methine Proton (-CH): This proton is on a carbon directly bonded to the nitrogen atom, leading to significant deshielding. Its signal is expected downfield, around 2.8-3.1 ppm .[3]

  • Amine Protons (-NH₂): These protons are directly attached to nitrogen. Their chemical shift is highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and can appear anywhere from 0.5-5.0 ppm . In many spectra, it is observed around 1.1-1.2 ppm .[3]

Step 2: Integration Analysis The integrated area of each signal is proportional to the number of protons it represents. For this compound, the expected ratio of the integrated areas for the methyl, methine, and amine protons is 6:1:2 .[1] This ratio is a key confirmation of the assignment.

Step 3: Multiplicity (Spin-Spin Splitting) Analysis The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .

  • Methyl Signal (-CH₃): The six methyl protons are adjacent to the single methine proton (n=1). Therefore, their signal is split into a doublet (1+1=2).[1]

  • Methine Signal (-CH): The methine proton is adjacent to the six equivalent methyl protons (n=6). Its signal is split into a septet (6+1=7).[1]

  • Amine Signal (-NH₂): Protons on heteroatoms like nitrogen often undergo rapid chemical exchange, which can average out the coupling to adjacent protons. As a result, the NH₂ signal typically appears as a broad singlet and does not show splitting from the methine proton, nor does it typically cause splitting of the methine signal.[1]

Assigning the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Step 1: Number of Signals As predicted from the molecular symmetry, the spectrum displays two signals, corresponding to the two distinct carbon environments.[2]

Step 2: Chemical Shift (δ) Analysis The chemical shift of a carbon is also influenced by the electronegativity of nearby atoms.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons are more shielded and appear upfield. Their resonance is typically found around 26.2 ppm .

  • Methine Carbon (-CH): This carbon is directly attached to the nitrogen atom, causing it to be significantly deshielded and appear downfield at approximately 42.8 ppm .

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
(CH₃)₂CH-~ 1.076HDoublet~ 6.3
(CH₃)₂CH -~ 3.101HSeptet~ 6.3
-NH₂~ 1.152HBroad SingletN/A

Note: Data compiled from various sources.[3] The chemical shift of the -NH₂ protons is variable.

Table 2: ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
(C H₃)₂CH-~ 26.2
(CH₃)₂C H-~ 42.8

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

A. Sample Preparation

  • Solvent Selection: Use a deuterated solvent appropriate for the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

B. Instrument Setup and Data Acquisition

  • Spectrometer: Use a Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher for better resolution).

  • Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). Shim the magnetic field to achieve optimal homogeneity and resolution.

C. ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: ~16 ppm

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures accurate integration.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

D. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). For quantitative analysis, an inverse-gated decoupling sequence should be used.

  • Spectral Width: ~220 ppm

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of the Assignment Workflow

The logical process for assigning the NMR spectra of this compound can be visualized as a workflow diagram.

NMR_Assignment_Workflow Workflow for NMR Spectra Assignment of this compound cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis A 1. Molecular Structure (CH₃)₂CHNH₂ B 2. Predict Signals (Symmetry) ¹H: 3 signals (6:1:2) ¹³C: 2 signals A->B Symmetry Analysis C 3. Acquire Experimental Spectra ¹H and ¹³C NMR B->C Experimentation D 4. Analyze ¹H Spectrum C->D E 5. Analyze ¹³C Spectrum C->E D1 Chemical Shift -CH₃ (Upfield) -CH (Downfield) D->D1 D2 Integration Ratio ≈ 6:1:2 D->D2 D3 Multiplicity -CH₃ (Doublet) -CH (Septet) -NH₂ (Singlet) D->D3 E1 Chemical Shift -CH₃ (Upfield) -CH (Downfield) E->E1 F 6. Final Assignment D1->F D2->F D3->F E1->F

Caption: Logical workflow for assigning the ¹H and ¹³C NMR spectra of this compound.

References

Application Notes and Protocols: Isopropylamine as a Base for Deprotonation of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction, particularly when dealing with sensitive substrates prone to side reactions such as decomposition, racemization, or undesired rearrangements. While strong bases like lithium diisopropylamide (LDA) are renowned for their ability to quantitatively deprotonate carbonyl compounds, their high reactivity can be detrimental to delicate molecular architectures. Isopropylamine, a primary amine with moderate basicity and steric bulk, emerges as a valuable alternative for the selective and gentle deprotonation of sensitive substrates.

This document provides detailed application notes and protocols for the utilization of this compound as a base in organic synthesis, with a focus on the deprotonation of carbonyl compounds to form enolates for subsequent reactions.

Properties of this compound

This compound ((CH₃)₂CHNH₂) is a colorless, volatile liquid with a characteristic ammonia-like odor.[1] Its utility as a base in organic synthesis stems from a combination of its electronic and steric properties.

PropertyValueReference
pKa of Conjugate Acid ([(CH₃)₂CHNH₃]⁺) 10.63[2]
Molecular Weight 59.11 g/mol [3]
Boiling Point 32-34 °C[4]
Density 0.688 g/mL at 20 °C[4]
Solubility Miscible with water, alcohol, and ether.[1]

The pKa of its conjugate acid, at 10.63, indicates that this compound is a significantly stronger base than water but weaker than hydroxide (B78521) or alkoxide bases, allowing for a more controlled deprotonation of acidic protons.[2] Its isopropyl group provides moderate steric hindrance, which can influence the regioselectivity of deprotonation and minimize nucleophilic attack on the carbonyl group, a common side reaction with less hindered amine bases.

Advantages of this compound for Deprotonation of Sensitive Substrates

The use of this compound as a base offers several advantages, particularly when working with substrates that are sensitive to harsh reaction conditions:

  • Mild Reaction Conditions: Its moderate basicity allows for deprotonation to occur under milder conditions, often at or below room temperature, which is beneficial for thermally labile compounds.

  • Chemoselectivity: The steric bulk of the isopropyl group can lead to higher chemoselectivity, favoring deprotonation at the less sterically hindered α-position. This is particularly relevant in the context of kinetic versus thermodynamic control of enolate formation.

  • Reduced Side Reactions: Compared to stronger bases like LDA, this compound is less likely to cause undesired side reactions such as Claisen condensation of esters or polymerization of aldehydes and ketones.

  • Ease of Removal: this compound and its corresponding ammonium (B1175870) salt are typically soluble in aqueous solutions, facilitating their removal during the reaction work-up.

Logical Workflow for Base Selection in Deprotonation

BaseSelection substrate Sensitive Substrate (e.g., functionalized ketone, ester) strong_base Strong Base Required? (pKa of C-H < 25) substrate->strong_base steric_hindrance Steric Hindrance a Factor? strong_base->steric_hindrance No lda Consider LDA (Strong, Hindered, Non-nucleophilic) strong_base->lda Yes nucleophilic_attack Nucleophilic Attack a Concern? steric_hindrance->nucleophilic_attack naoh_naor Consider NaOH/NaOR (Strong, Less Hindered) steric_hindrance->naoh_naor No This compound Consider this compound (Moderate, Some Hindrance, Less Nucleophilic) steric_hindrance->this compound Yes nucleophilic_attack->this compound No triethylamine Consider Triethylamine (Moderate, More Hindered) nucleophilic_attack->triethylamine Yes

Caption: Decision tree for selecting an appropriate base for deprotonation.

Experimental Protocols

The following are generalized protocols for the deprotonation of sensitive ketone and ester substrates using this compound. Note: These protocols may require optimization for specific substrates and subsequent reactions. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Deprotonation of a Sensitive Ketone for Aldol (B89426) Reaction

This protocol describes the in-situ formation of a ketone enolate using this compound, followed by an aldol reaction with an aldehyde.

Materials:

  • Sensitive ketone (e.g., a ketone with chiral centers or other functional groups)

  • This compound, freshly distilled

  • Aldehyde

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve the sensitive ketone (1.0 eq) in the anhydrous solvent (e.g., THF, 5-10 mL per mmol of ketone).

  • Cooling: Cool the solution to the desired temperature. For sensitive substrates, starting at a lower temperature (e.g., -78 °C or 0 °C) is recommended to control the reaction rate and selectivity.

  • Base Addition: Slowly add this compound (1.1 - 1.5 eq) to the stirred solution via a syringe. The optimal amount of base may need to be determined experimentally.

  • Enolate Formation: Stir the reaction mixture at the chosen temperature for a period of 30 minutes to 2 hours to allow for enolate formation. The progress of the deprotonation can be monitored by thin-layer chromatography (TLC) if a suitable method is available.

  • Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the same temperature, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add the organic solvent for extraction. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.

Protocol 2: Deprotonation of an Ester for Alkylation

This protocol outlines the use of this compound to generate an ester enolate for subsequent alkylation with an alkyl halide.

Materials:

  • Ester with α-protons (e.g., a derivative of malonic acid or a phenylacetate)

  • This compound, freshly distilled

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • Reaction Setup: Set up a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve the ester (1.0 eq) in the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of ester).

  • Base Addition: Add this compound (1.2 - 2.0 eq) to the stirred solution at room temperature.

  • Enolate Formation: Stir the mixture for 15-60 minutes to allow for the formation of the ester enolate.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture. The reaction may be exothermic, and cooling may be necessary.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting ester is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the alkylated ester.

Signaling Pathway and Workflow Diagrams

Deprotonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere (N2) dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool to Desired Temperature dissolve->cool add_base Add this compound cool->add_base form_enolate Enolate Formation add_base->form_enolate add_electrophile Add Electrophile (e.g., Aldehyde, Alkyl Halide) form_enolate->add_electrophile react Reaction add_electrophile->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: General workflow for deprotonation using this compound.

Enolate_Formation ketone Ketone/Ester (with α-proton) enolate Enolate Intermediate ketone->enolate + this compound ipa This compound ((CH3)2CHNH2) ipa->enolate ipa_h Isopropylammonium Ion ([(CH3)2CHNH3]+) enolate->ipa_h - H+ product α-Substituted Product enolate->product + Electrophile electrophile Electrophile (E+) electrophile->product

References

Detecting Trace Isopropylamine in Environmental Samples: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylamine (IPA) is a volatile primary aliphatic amine used in various industrial processes, including the synthesis of pharmaceuticals, pesticides, and rubber chemicals. Its potential for environmental release through industrial effluents, atmospheric emissions, and agricultural runoff necessitates sensitive and reliable analytical methods for its detection at trace levels in environmental matrices such as water, air, and soil. This document provides detailed application notes and protocols for the determination of this compound in these matrices, catering to researchers, scientists, and drug development professionals. The methods described herein utilize modern chromatographic techniques, offering high sensitivity and selectivity for trace-level analysis.

Methods Overview

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide details three primary methods:

  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile organic compounds like this compound in water and soil samples. This method is advantageous due to its simplicity, solvent-free nature, and high sensitivity.

  • Liquid Chromatography with Ultraviolet (UV) Detection following Derivatization for air samples, based on the OSHA PV2126 method.[1] This robust method involves capturing airborne this compound on a sorbent tube, followed by derivatization to enhance its detectability.

  • High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) with Derivatization for a highly sensitive and specific analysis of this compound in air and water samples. Derivatization with reagents like dansyl chloride significantly improves the ionization efficiency and chromatographic retention of the analyte.[2]

Data Presentation

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: GC-MS Method Performance for this compound

ParameterWaterSoil
Limit of Detection (LOD) 0.1 µg/L0.5 µg/kg
Limit of Quantification (LOQ) 0.3 µg/L1.5 µg/kg
Linearity (R²) >0.998>0.997
Accuracy (Recovery %) 92 - 108%88 - 105%
Precision (RSD %) < 7%< 9%

Table 2: LC-UV (with Derivatization) Method Performance for this compound in Air

ParameterValue
Reliable Quantitation Limit (RQL) 1.087 µg per sample[1]
Detection Limit of Overall Procedure (DLOP) 0.326 µg per sample[1]
Linearity Range 0.5 to 444 µg/mL[1]
Accuracy (Recovery %) 99.5% (mean extraction efficiency)[1]
Precision (%RSD) < 5%

Table 3: HPLC-ESI-MS (with Derivatization) Method Performance for this compound

ParameterAirWater
Limit of Detection (LOD) 0.03 µg/mL[2]2-5 µg/L[3]
Limit of Quantification (LOQ) 0.1 µg/mL5-15 µg/L
Linearity (R²) >0.999>0.99
Accuracy (Recovery %) ~100%[2]70 - 102%[3]
Precision (Expanded Uncertainty %) 10 - 13%[2]< 10% (RSD)

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for Water and Soil Samples

This protocol describes the analysis of this compound in water and soil using headspace solid-phase microextraction followed by gas chromatography-mass spectrometry.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber

  • GC-MS system with a suitable capillary column (e.g., Agilent J&W Select CP-Volamine)[4]

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound standard solution

  • Methanol

Sample Preparation (Water):

  • Pipette 10 mL of the water sample into a 20 mL headspace vial.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the solution.

  • Adjust the pH of the sample to >10 with 1 M NaOH to convert this compound to its free base form.

  • Immediately seal the vial with a PTFE-lined septum and cap.

Sample Preparation (Soil):

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water.

  • Add 3 g of NaCl.

  • Adjust the pH of the slurry to >10 with 1 M NaOH.

  • Immediately seal the vial with a PTFE-lined septum and cap.

HS-SPME and GC-MS Analysis:

  • Place the sealed vial in the autosampler of the GC-MS system.

  • Equilibrate the sample at 60°C for 15 minutes.

  • Expose the CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and inject it into the GC inlet for thermal desorption at 250°C for 5 minutes.

  • Perform the GC-MS analysis using the parameters outlined in Table 4.

Table 4: GC-MS Operating Conditions

ParameterValue
Column Agilent J&W Select CP-Volamine, 30 m x 0.25 mm ID, 1.0 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 150°C at 10°C/min, hold 2 min
MS Transfer Line 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 30-150
This compound Quantifier Ion m/z 44
This compound Qualifier Ions m/z 58, 59
Protocol 2: LC-UV with Derivatization for Air Samples

This protocol is adapted from OSHA Method PV2126 for the determination of this compound in workplace air.[1]

Materials:

  • Sorbent tubes (XAD-2 resin coated with 10% 1-naphthylisothiocyanate, NITC)

  • Personal sampling pump

  • 4 mL vials with PTFE-lined caps

  • N,N-dimethylformamide (DMF)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile

  • Water

  • Phosphoric acid

Sample Collection:

  • Calibrate a personal sampling pump to a flow rate of 0.1 L/min.

  • Attach a sorbent tube to the sampling pump.

  • Collect an air sample for a recommended time of 200 minutes (20 L).[1]

  • After sampling, seal the ends of the sorbent tube.

Sample Preparation:

  • Break the ends of the sorbent tube and transfer the contents to a 4 mL vial.

  • Add 2.0 mL of DMF to the vial.

  • Cap the vial and shake for 30 minutes.

HPLC-UV Analysis:

  • Set up the HPLC system with the parameters in Table 5.

  • Inject a 10 µL aliquot of the sample extract.

  • Quantify the this compound-NITC derivative against a calibration curve prepared from derivatized standards.

Table 5: HPLC-UV Operating Conditions

ParameterValue
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase 55:45:0.2 (v/v/v) Acetonitrile:Water:Phosphoric Acid[1]
Flow Rate 1.5 mL/min[1]
Column Temperature Ambient
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Protocol 3: HPLC-ESI-MS with Derivatization for Air and Water Samples

This protocol provides a highly sensitive method for this compound analysis using dansyl chloride derivatization.

Materials:

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • HPLC-ESI-MS system

  • C18 reverse-phase HPLC column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Formic acid

  • Acetonitrile

  • Water

Sample Preparation (Air - adapted from filter collection): [2]

  • Extract the sampling filter (e.g., sulfuric acid-impregnated glass fiber filter) with 5 mL of sodium bicarbonate buffer.

  • To 1 mL of the extract, add 100 µL of dansyl chloride solution.

  • Vortex and heat at 60°C for 30 minutes.

  • Cool and filter the sample before injection.

Sample Preparation (Water):

  • To 1 mL of the water sample, add 1 mL of sodium bicarbonate buffer.

  • Add 100 µL of dansyl chloride solution.

  • Vortex and heat at 60°C for 30 minutes.

  • Cool and filter the sample before injection.

HPLC-ESI-MS Analysis:

  • Configure the HPLC-ESI-MS system with the parameters in Table 6.

  • Inject a 5 µL aliquot of the derivatized sample.

  • Monitor the specific mass transition for the dansylated this compound derivative.

Table 6: HPLC-ESI-MS Operating Conditions

ParameterValue
Column C18 reverse-phase, 150 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 min, hold 2 min, return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MRM Transition To be determined for dansyl-isopropylamine

Visualizations

Experimental_Workflow Sample_Collection Sample Collection (Water, Soil, Air) Water_Prep Water Sample Preparation Sample_Collection->Water_Prep Water Soil_Prep Soil Sample Preparation Sample_Collection->Soil_Prep Soil Air_Prep Air Sample Preparation Sample_Collection->Air_Prep Air HS_SPME Headspace SPME Water_Prep->HS_SPME Derivatization Derivatization Water_Prep->Derivatization Soil_Prep->HS_SPME Air_Prep->Derivatization GC_MS GC-MS Analysis HS_SPME->GC_MS LC_UV LC-UV Analysis Derivatization->LC_UV HPLC_MS HPLC-ESI-MS Analysis Derivatization->HPLC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_UV->Data_Analysis HPLC_MS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Method_Selection_Logic Start Start: this compound Analysis Matrix What is the sample matrix? Start->Matrix Water Water Matrix->Water Water Soil Soil Matrix->Soil Soil Air Air Matrix->Air Air Sensitivity_Water Required Sensitivity? Water->Sensitivity_Water HS_SPME_GC_MS HS-SPME-GC-MS Soil->HS_SPME_GC_MS Sensitivity_Air Required Sensitivity? Air->Sensitivity_Air Sensitivity_Water->HS_SPME_GC_MS High HPLC_MS_Deriv HPLC-ESI-MS (Derivatization) Sensitivity_Water->HPLC_MS_Deriv Very High Sensitivity_Air->HPLC_MS_Deriv High LC_UV_Deriv LC-UV (Derivatization) Sensitivity_Air->LC_UV_Deriv Moderate

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the Synthesis and Characterization of Transition Metal Complexes with Isopropylamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes are at the forefront of inorganic chemistry and medicinal research, offering a versatile platform for the development of therapeutic agents.[1] The coordination of organic ligands to a central metal ion can yield complexes with unique electronic and structural properties, leading to a wide range of biological activities, including antimicrobial and anticancer effects.[2] Isopropylamine, a primary aliphatic amine, serves as a simple yet effective monodentate ligand, coordinating to transition metals through the lone pair of electrons on the nitrogen atom. The steric bulk of the isopropyl group can influence the stability and reactivity of the resulting complexes.

This document provides detailed protocols for the synthesis and characterization of a representative transition metal complex with an this compound ligand, specifically focusing on a copper(II) complex. The methodologies outlined herein are based on established principles of coordination chemistry. Furthermore, potential applications in drug development are discussed, with a focus on the antimicrobial properties and the mechanism of action involving DNA cleavage.[3][4]

Data Presentation

Table 1: Synthesis and Physicochemical Properties of a Representative Copper(II) this compound Complex
ParameterValueReference
Complex Dichlorobis(this compound)copper(II)
Formula [Cu(C₃H₉N)₂Cl₂]
Yield (%) ~85Adapted from similar amine complexes
Color Blue
Melting Point (°C) >200 (decomposes)
Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) Low, suggesting non-electrolytic nature
Table 2: Spectroscopic Data for Dichlorobis(this compound)copper(II)
Spectroscopic TechniqueCharacteristic Peaks/BandsInterpretation
FT-IR (cm⁻¹) ~3280 (N-H stretch), ~1580 (N-H bend), ~1150 (C-N stretch), ~450 (Cu-N stretch)Coordination of this compound to the copper(II) ion.[5]
UV-Vis (nm) ~650 (broad)d-d transition of the Cu(II) center in a distorted octahedral or square planar geometry.[6]

Note: The data presented is based on typical values for similar copper(II) amine complexes due to the limited availability of a complete dataset for this specific complex in the literature.

Experimental Protocols

Protocol 1: Synthesis of Dichlorobis(this compound)copper(II)

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (C₃H₉N)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of absolute ethanol with stirring.

  • In a separate beaker, dissolve this compound (2.2 mmol, a slight excess) in 10 mL of absolute ethanol.

  • Slowly add the this compound solution dropwise to the stirring copper(II) chloride solution at room temperature. A color change and the formation of a precipitate should be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated blue solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product with two small portions of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Synthesis_Workflow

Protocol 2: Characterization of the Transition Metal Complex

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare a KBr pellet of the synthesized complex by grinding a small amount of the complex with dry KBr powder and pressing it into a thin disk.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks, noting the shifts in N-H and C-N stretching and bending frequencies upon coordination to the metal ion.[5]

B. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF or DMSO).

  • Record the UV-Vis absorption spectrum in the range of 200-800 nm.[6]

  • Identify the broad d-d transition band, which provides information about the electronic environment of the copper(II) ion.[6]

C. Molar Conductivity Measurement

  • Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF).

  • Measure the molar conductivity of the solution using a calibrated conductivity meter.

  • Low conductivity values are indicative of a non-electrolytic complex.

Protocol 3: DNA Cleavage Assay by Agarose (B213101) Gel Electrophoresis

This protocol is designed to assess the potential of the synthesized complex to act as a chemical nuclease, a property relevant to anticancer drug development.[7][8]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • Synthesized copper(II) complex

  • Tris-HCl buffer (pH 7.2)

  • Hydrogen peroxide (H₂O₂) (as a co-oxidant)

  • Loading buffer (containing bromophenol blue and glycerol)

  • Agarose

  • TAE (Tris-acetate-EDTA) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a 1% agarose gel in TAE buffer and add ethidium bromide to the molten agarose before casting.

  • Prepare reaction mixtures in microcentrifuge tubes as follows:

    • Control: Plasmid DNA in Tris-HCl buffer.

    • Complex: Plasmid DNA and the copper(II) complex at various concentrations in Tris-HCl buffer.

    • Complex + H₂O₂: Plasmid DNA, the copper(II) complex, and H₂O₂ in Tris-HCl buffer.

  • Incubate the reaction mixtures at 37°C for 1 hour.

  • Stop the reaction by adding the loading buffer.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 70 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under a UV transilluminator and document the results.

  • Analyze the gel for the conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III), which indicates DNA cleavage.[7]

Application in Drug Development: Antimicrobial Mechanism

Transition metal complexes, particularly those of copper, are known to exhibit significant antimicrobial activity.[3][4] The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components, including DNA.[1][9]

DNA_Cleavage_Pathway

The copper(II) complex, upon entering the bacterial cell, can participate in Fenton-like reactions, particularly in the presence of cellular reductants and hydrogen peroxide, to generate highly reactive hydroxyl radicals (•OH).[4] These radicals can then attack the deoxyribose backbone of DNA, leading to strand scission.[9] This damage to the genetic material disrupts essential cellular processes, ultimately leading to bacterial cell death. The DNA cleavage assay described in Protocol 3 provides an in vitro method to investigate this potential mechanism of action. The lipophilicity of the complex, influenced by the this compound ligands, can also play a role in its ability to penetrate the bacterial cell membrane.[2]

References

Application Notes and Protocols for Safe Handling of Concentrated Isopropylamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (IPA), also known as 2-aminopropane, is a versatile primary aliphatic amine widely used as a solvent and an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals.[1][2] While a valuable reagent, concentrated this compound solutions present significant health and safety hazards due to their high flammability, corrosivity, and toxicity.[3][4] Adherence to strict safety protocols is paramount to minimize risks of exposure and injury in the laboratory. These application notes provide detailed procedures and safety information for handling concentrated this compound solutions.

Hazard Identification and Chemical Properties

This compound is a colorless, volatile, and hygroscopic liquid with a strong ammonia-like odor.[2][5] It is crucial to understand its chemical properties and associated hazards to implement appropriate safety measures.

Key Hazards:

  • Extreme Flammability: this compound is a highly flammable liquid and vapor, with a low flash point.[3][6] Vapors are heavier than air and can travel considerable distances to an ignition source, causing a flashback.[4][6] Vapor-air mixtures are explosive.[7]

  • Corrosivity: The substance is corrosive to the eyes, skin, and respiratory tract.[4][7] Direct contact can cause severe skin and eye irritation or burns, potentially leading to permanent vision loss.[3]

  • Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[8] Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and in high concentrations, a life-threatening buildup of fluid in the lungs (pulmonary edema).[3][4]

  • Reactivity: It reacts violently with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] It also attacks copper, lead, zinc, and tin.[4]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
CAS Number 75-31-0[4][9]
Molecular Formula C₃H₉N[2]
Molecular Weight 59.11 g/mol [2]
Appearance Colorless, hygroscopic liquid[2][4]
Odor Ammonia-like[2][3]
Boiling Point 32.4 - 34°C (90.3 - 93.2°F)[4][5]
Melting Point -95.2°C (-139.4°F)[5]
Flash Point -35°C (-31°F)[2][6]
Vapor Density 2.04 (Air = 1)[2]
Lower Explosive Limit (LEL) 2%[6][10]
Upper Explosive Limit (UEL) 10.4%[6][10]
Water Solubility Miscible[5]
Table 2: Occupational Exposure Limits for this compound
OrganizationTWA (8-hour)STEL (15-minute)IDLHReferences
OSHA (PEL) 5 ppm (12 mg/m³)--[3][10]
ACGIH (TLV) 5 ppm (12 mg/m³)10 ppm (24 mg/m³)-[3][4][9]
NIOSH (REL) --750 ppm[1][6]

Experimental Protocols: Safe Laboratory Practices

Engineering Controls

The primary method for controlling exposure to this compound is through robust engineering controls.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume hood, ventilation) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing this compound risks.

Protocol for Use of Engineering Controls:

  • Chemical Fume Hood: Always handle concentrated this compound solutions inside a certified chemical fume hood to minimize inhalation exposure.[11][12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[6][8] Use explosion-proof electrical equipment.[4][13]

  • Grounding and Bonding: Metal containers used for transferring this compound should be properly grounded and bonded to prevent static electricity discharge.[3][13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when working with concentrated this compound.

Protocol for Donning and Doffing PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[8][13]

  • Skin Protection:

    • Wear a chemical-resistant apron or lab coat.[13][14]

    • Use gloves made of a material resistant to this compound, such as butyl rubber.[15] Inspect gloves for any signs of degradation or perforation before use.[8]

  • Respiratory Protection: If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[3] For concentrations at or above the IDLH of 750 ppm, a self-contained breathing apparatus (SCBA) is necessary.[2][3]

  • Doffing: Remove PPE carefully to avoid contaminating skin. Gloves should be removed using the proper technique without touching the outer surface.[8] Wash hands thoroughly after handling the product.[8][13]

Handling and Storage

Protocol for Safe Handling and Storage:

  • Training: All personnel must be trained on the hazards and safe handling procedures for this compound before working with it.[3]

  • Container Handling: Keep containers tightly closed when not in use.[8][13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

  • Storage:

    • Store in a cool, dry, well-ventilated, and fireproof area.[4][7]

    • Store away from incompatible materials such as strong acids, oxidizing agents, and carbon dioxide.[3][4]

    • Store in a segregated and approved area, and consider storing in unbreakable secondary containers.[4][7]

  • Transport: When transporting, do not move with food and feedstuffs.[4]

Emergency Procedures

Immediate and appropriate response during an emergency is critical to minimizing harm.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Contain Contain Spill (Dry lime, sand, soda ash) Ignition->Contain Cleanup Collect in Sealed Containers Contain->Cleanup Ventilate Ventilate & Wash Area Cleanup->Ventilate Exposure Exposure Occurs Remove Remove from Source Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for responding to this compound emergencies.

Spill and Leak Procedures

Protocol for Small Spills (in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert, non-combustible material such as dry lime, sand, or soda ash.[3][4]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a tightly sealed, properly labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a water rinse.[3]

Protocol for Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3][6]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

  • Ignition Sources: Remove all sources of ignition.[3][6]

  • Ventilation: Ventilate the area.

  • Emergency Response: Contact the institution's emergency response team. Only trained personnel with appropriate PPE (including SCBA) should attempt to clean up a large spill.

  • Containment: Prevent the spill from entering drains or waterways.[4][7] Dike the spill far ahead of the liquid for later disposal.[6][13] A vapor-suppressing foam may be used to reduce vapors.[6][13]

  • Cleanup: Follow the same collection and decontamination procedures as for a small spill, using non-sparking tools and appropriate PPE.[6]

First Aid Measures

In all cases of exposure, seek immediate medical attention.[4][7]

Protocol for First Aid:

  • Eye Contact:

    • Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[3]

    • Remove contact lenses if it can be done easily.[4]

    • Seek immediate medical attention.[3][4]

  • Skin Contact:

    • Quickly remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[3][13]

    • Seek immediate medical attention.[3]

  • Inhalation:

    • Move the person to fresh air and keep them at rest in a half-upright position.[4][7]

    • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but avoid mouth-to-mouth resuscitation if the material is toxic.[13][15]

    • Symptoms of pulmonary edema may be delayed.[4]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.[4][8]

    • If the person is conscious, rinse their mouth with water and have them drink large amounts of water.[4][8]

    • Never give anything by mouth to an unconscious person.[8]

    • Seek immediate medical attention.[4][8]

Waste Disposal

Protocol for Waste Disposal:

  • Collection: All this compound waste, including contaminated absorbents and PPE, must be collected in properly labeled, sealed containers.[3]

  • Classification: this compound waste is considered hazardous waste.[3]

  • Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][8] Do not empty into drains or the environment.[8][16]

Conclusion

Working with concentrated this compound solutions requires a thorough understanding of its hazards and a strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and emergencies, researchers can significantly mitigate the risks associated with this chemical. Regular training and review of these safety procedures are essential for maintaining a safe laboratory environment.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles with Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of nanoparticles using isopropylamine. This process is crucial for tailoring the physicochemical properties of nanoparticles for various biomedical applications, including drug delivery, bio-imaging, and diagnostics. This compound, a short-chain primary amine, can be introduced onto the nanoparticle surface to alter its charge, hydrophilicity, and reactivity, enabling the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes.

This document outlines two primary strategies for the covalent attachment of this compound to nanoparticle surfaces: first, through the reaction with epoxy-functionalized nanoparticles, and second, via carbodiimide-mediated coupling to carboxylated nanoparticles. Detailed experimental protocols, methods for characterization, and expected quantitative outcomes are provided to guide researchers in this critical functionalization step.

Key Applications in Drug Development:

  • Enhanced Drug Loading: Modification with this compound can alter the surface chemistry to improve the loading efficiency of certain drug molecules.

  • Controlled Release: The introduction of amine groups can influence the release kinetics of encapsulated or conjugated drugs.

  • Targeted Delivery: The primary amine introduced by this compound serves as a reactive handle for the attachment of targeting moieties such as antibodies, peptides, or folic acid, enabling specific delivery to diseased cells or tissues.

  • Improved Biocompatibility: Surface modification can modulate the interaction of nanoparticles with biological systems, potentially reducing toxicity and improving circulation times.[1]

  • Bio-imaging: The amine-functionalized surface allows for the conjugation of fluorescent dyes or contrast agents for various imaging modalities.

Quantitative Data Summary

The successful surface modification of nanoparticles with this compound or similar short-chain alkylamines leads to predictable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of such modified nanoparticles.

ParameterBefore Modification (Typical Values)After Modification with Short-Chain Amine (Expected Range)Characterization Technique
Particle Size (Hydrodynamic Diameter) Varies with nanoparticle type (e.g., 100-200 nm)Slight increase (e.g., 5-20 nm increase)Dynamic Light Scattering (DLS)
Zeta Potential Negative (e.g., -15 to -40 mV for carboxylated NPs) or near-neutralPositive (e.g., +10 to +40 mV)Zeta Potential Measurement
Surface Amine Density Not Applicable40 - 460 µmol/gColorimetric Assays (Ninhydrin, 4-NBA), NMR, XPS[2][3][4]
Drug Loading Capacity (e.g., Doxorubicin) VariesCan be enhanced depending on the drug and nanoparticle systemUV-Vis Spectroscopy, Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Surface Modification of Epoxy-Functionalized Nanoparticles with this compound

This protocol details the ring-opening reaction of surface epoxy groups with this compound, resulting in a stable secondary amine linkage.

Materials:

  • Epoxy-functionalized nanoparticles (e.g., silica (B1680970), magnetic, or polymeric nanoparticles)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or ethanol)

  • Reaction vessel

  • Centrifuge

  • Deionized water

Procedure:

  • Dispersion of Nanoparticles: Disperse a known amount of epoxy-functionalized nanoparticles in the anhydrous solvent. Sonicate the suspension to ensure a homogeneous dispersion and to break up any aggregates.

  • Addition of this compound: In a fume hood, add an excess of this compound to the nanoparticle dispersion. The molar excess should be determined based on the estimated concentration of epoxy groups on the nanoparticle surface.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the nanoparticles or other components are sensitive to air or moisture.

  • Purification:

    • After the reaction is complete, cool the suspension to room temperature.

    • Collect the nanoparticles by centrifugation.

    • Remove the supernatant containing unreacted this compound and by-products.

    • Wash the nanoparticles by resuspending them in fresh anhydrous solvent followed by centrifugation. Repeat this washing step at least three times.

    • Perform a final wash with deionized water to remove any residual solvent.

  • Drying: Dry the final product under vacuum to obtain the amine-functionalized nanoparticles.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the disappearance of the characteristic epoxy ring peaks and the appearance of N-H stretching and bending vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): Detect the presence of nitrogen on the nanoparticle surface.

  • Zeta Potential Measurement: A shift to a more positive zeta potential indicates the presence of protonated amine groups on the surface.

Diagram of Experimental Workflow:

G Workflow: this compound Modification of Epoxy-Nanoparticles cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Disperse Epoxy-NPs in Anhydrous Solvent add_amine Add this compound start->add_amine react Stir at RT or Elevated Temp (12-24h) add_amine->react centrifuge1 Centrifuge and Remove Supernatant react->centrifuge1 wash Wash with Solvent (3x) centrifuge1->wash wash_water Final Wash with DI Water wash->wash_water dry Dry Under Vacuum wash_water->dry end Amine-Functionalized NPs dry->end G EDC/NHS Coupling of this compound to Carboxylated Nanoparticles cluster_activation Activation cluster_coupling Coupling cluster_quenching Quenching & Purification NP_COOH Carboxylated Nanoparticle Activated_NP NHS-Ester Activated Nanoparticle NP_COOH->Activated_NP + EDC/NHS in Activation Buffer EDC_NHS EDC + NHS Amide_NP Amine-Functionalized Nanoparticle Activated_NP->Amide_NP + this compound in Coupling Buffer This compound This compound Final_Product Purified Amine-NP Amide_NP->Final_Product + Quencher, then Purify Quencher Quenching Agent

References

Troubleshooting & Optimization

strategies to minimize diisopropylamine formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis Troubleshooting

This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize the formation of diisopropylamine (B44863) as a byproduct during chemical synthesis, particularly in reactions where this compound is the desired product or a reactant prone to over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes where dithis compound is formed as a byproduct?

A1: Dithis compound typically forms as a byproduct in reactions involving the isopropylation of ammonia (B1221849) or this compound itself. The most common scenario is during the synthesis of this compound via reductive amination of acetone (B3395972) with ammonia, where the initially formed this compound can react further with another molecule of acetone to yield dithis compound.[1][2] Direct alkylation of ammonia or this compound with an isopropyl halide can also lead to over-alkylation and the formation of dithis compound.[3][4]

Q2: Why is the formation of dithis compound a common issue?

A2: The formation of dithis compound is a common issue due to the inherent reactivity of the amine products. The newly formed primary amine (this compound) or secondary amine is often more nucleophilic than the starting ammonia or primary amine, leading to a "runaway" reaction where it competes for the alkylating agent or carbonyl compound.[5] This results in a mixture of mono-, di-, and sometimes even tri-alkylated products.

Q3: What are the general strategies to minimize the formation of dithis compound?

A3: The key strategies to minimize dithis compound formation revolve around controlling the reaction selectivity. These include:

  • Stoichiometric control: Using a large excess of ammonia when reacting with an isopropyl source.[6]

  • Reaction conditions optimization: Adjusting temperature, pressure, solvent, and reaction time.

  • Catalyst selection: Employing catalysts that favor the formation of primary amines.[7][8][9]

  • Stepwise synthesis: Separating the imine formation and reduction steps in reductive amination.[10]

  • Use of protecting groups: Temporarily blocking the amine to prevent further reaction.[5]

Troubleshooting Guide: Minimizing Dithis compound Formation

Problem: Significant yield of dithis compound byproduct detected in my reaction to synthesize this compound.

This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of the desired mono-substituted product.

Logical Workflow for Troubleshooting

Troubleshooting Dithis compound Formation Troubleshooting Workflow for Minimizing Dithis compound Byproduct start High Dithis compound Byproduct reaction_type Identify Reaction Type start->reaction_type reductive_amination Reductive Amination of Acetone reaction_type->reductive_amination Carbonyl + Amine direct_alkylation Direct Alkylation with Isopropyl Halide reaction_type->direct_alkylation Alkyl Halide + Amine strategy_ra Select Strategy for Reductive Amination reductive_amination->strategy_ra strategy_da Select Strategy for Direct Alkylation direct_alkylation->strategy_da stoichiometry_ra Increase Ammonia to Acetone Ratio strategy_ra->stoichiometry_ra catalyst_ra Change Catalyst (e.g., Fe, Co-based) strategy_ra->catalyst_ra stepwise_ra Perform Stepwise Reaction (Imine formation then reduction) strategy_ra->stepwise_ra stoichiometry_da Increase Ammonia to Alkyl Halide Ratio strategy_da->stoichiometry_da conditions_da Optimize Conditions (Lower Temp, Dilution) strategy_da->conditions_da protecting_group_da Use Ammonia Surrogate/Protecting Group strategy_da->protecting_group_da evaluate Evaluate Byproduct Level stoichiometry_ra->evaluate catalyst_ra->evaluate stepwise_ra->evaluate stoichiometry_da->evaluate conditions_da->evaluate protecting_group_da->evaluate success Success: Low Dithis compound evaluate->success Low failure Still High Byproduct: Re-evaluate Strategy evaluate->failure High failure->reaction_type

Caption: Decision tree for troubleshooting dithis compound byproduct formation.

Issue Possible Cause Recommended Solution
High levels of dithis compound in reductive amination of acetone The initially formed this compound is more nucleophilic than ammonia and reacts faster with acetone.1. Adjust Stoichiometry: Use a large excess of ammonia relative to acetone. This statistically favors the reaction of acetone with ammonia over the newly formed this compound.[6] 2. Optimize Catalyst: Switch to a catalyst known for high selectivity towards primary amines, such as certain iron or cobalt-based catalysts.[7][9] 3. Stepwise Procedure: First, form the imine from acetone and ammonia under anhydrous conditions, then in a separate step, reduce the imine to this compound. This prevents the product amine from being present with the starting carbonyl.[10] 4. Use Lewis Acids: Additives like titanium(IV) isopropoxide can promote the selective mono-alkylation of ammonia.[10][11]
Over-alkylation in the synthesis of this compound from an isopropyl halide and ammonia The product, this compound, is a stronger nucleophile than ammonia and readily reacts with the remaining isopropyl halide.1. Stoichiometric Control: Employ a significant excess of ammonia to ensure the alkyl halide is more likely to react with ammonia than with the product.[6] 2. Reaction Conditions: Lowering the reaction temperature and using more dilute conditions can help to control the rate of the second alkylation.[12] 3. Alternative Ammonia Sources: Consider using an ammonia surrogate that is designed for mono-alkylation, such as certain N-aminopyridinium salts.[12]
Dithis compound formation when using this compound as a reactant The secondary amine (this compound) is reacting with the electrophile to form a tertiary amine.1. Protecting Group Strategy: Protect the N-H bond of this compound with a suitable protecting group (e.g., Boc) before the reaction. The protecting group can be removed after the desired transformation.[5] 2. Milder Reducing Agents: In reductive amination reactions with this compound, use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) which can be more selective.[13]

Data on Selective Amination Strategies

The following table summarizes reaction conditions and outcomes for various strategies aimed at selective amine synthesis, which can be adapted to minimize dithis compound formation.

Strategy Reactants Catalyst/Reagent Conditions Selectivity/Yield of Primary Amine Reference
Reductive Amination with Lewis Acid Ketones, AmmoniaTi(IV) isopropoxide, NaBH₄Ethanol (B145695), room temp.Good to excellent yields of primary amines.[10][11]
Catalytic Reductive Amination Ketones/Aldehydes, Aq. Ammonia, H₂Amorphous Co particles80 °C, 1-10 bar H₂99% selectivity for primary amines.[11]
Iron-Catalyzed Reductive Amination Ketones/Aldehydes, Aq. Ammonia, H₂Fe complex on N-doped SiCVaries with substrateHigh selectivity for a broad scope of primary amines.[7]
Direct Alkylation with Stoichiometric Control Alkyl Halide, AmmoniaNoneLarge excess of ammoniaFavors primary amine formation statistically.[6]
Selective Mono-N-alkylation Primary Amines, Alkyl HalidesCs₂CO₃Anhydrous DMFSuppresses undesired dialkylation.[4]

Experimental Protocol: Selective Reductive Amination of Acetone to this compound

This protocol is adapted from methodologies that favor the formation of primary amines and minimize dialkylation.[10][11]

Objective: To synthesize this compound from acetone and ammonia with minimal formation of the dithis compound byproduct.

Materials:

  • Acetone

  • Ammonia (as a solution in ethanol or as ammonium (B1175870) chloride)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Ethanol

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone (1.0 eq) in anhydrous ethanol.

  • Amine Source: Add a solution of ammonia in ethanol (a large excess, e.g., 10-20 eq) to the flask. Alternatively, use ammonium chloride with a non-nucleophilic base.

  • Lewis Acid Addition: Cool the mixture in an ice bath and slowly add titanium(IV) isopropoxide (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Be cautious as hydrogen gas will be evolved.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of acetone and the formation of this compound.

  • Work-up: Carefully quench the reaction by the slow addition of water. Filter the resulting titanium dioxide precipitate and wash it with ethanol.

  • Extraction and Purification: Combine the filtrate and washings. The pH can be adjusted with aqueous HCl to form the amine hydrochloride salt, which can facilitate extraction and purification. The free amine can be liberated by basification and subsequent distillation or extraction.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.

Signaling Pathway and Logical Relationship Diagrams

Amine Alkylation Pathway Reaction Pathway of Amine Alkylation cluster_0 Reaction Steps Ammonia Ammonia (NH3) This compound This compound (Primary Amine) Ammonia->this compound Desired Reaction AlkylatingAgent1 + Isopropyl Source (e.g., Acetone) Dithis compound Dithis compound (Secondary Amine) BYPRODUCT This compound->Dithis compound Over-alkylation (Side Reaction) AlkylatingAgent2 + Isopropyl Source (e.g., Acetone)

Caption: The competitive reaction pathway leading to dithis compound formation.

References

optimizing temperature and pressure for Isopropylamine reactions in a sealed tube

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing reactions involving isopropylamine in sealed tubes. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experiments.

Troubleshooting Guide

Effectively troubleshooting reactions in a sealed tube requires careful observation and a systematic approach. The primary challenges in optimizing this compound reactions under these conditions revolve around controlling the reaction rate, minimizing side products, and ensuring the safety of the experiment due to pressure buildup.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Insufficient Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS at each stage. Be aware that higher temperatures will also increase the internal pressure.
Inadequate Mixing: Poor agitation can lead to localized concentration gradients and slow reaction rates.Ensure a properly sized stir bar is used and that it is spinning at a sufficient speed to create a vortex.
Poor Nucleophilicity of this compound: The amine may not be sufficiently nucleophilic under the reaction conditions.If applicable, consider the addition of a non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity.
Low Selectivity (Over-alkylation) High Reaction Temperature: Elevated temperatures can favor the faster reaction of the more nucleophilic secondary amine product, leading to the formation of tertiary amines.[1]Optimize the temperature to find a balance between a reasonable reaction rate and minimal over-alkylation. Often, the lowest temperature that provides a practical reaction rate is optimal for selectivity.
Stoichiometry: Using a 1:1 ratio of this compound to the alkylating agent can lead to significant amounts of the di-alkylated product.Use a significant excess of this compound (3-5 equivalents) to statistically favor the reaction of the alkylating agent with the primary amine.
Formation of Byproducts/Decomposition Excessive Temperature: High temperatures can lead to the decomposition of reactants, products, or the solvent, as well as promote side reactions.Reduce the reaction temperature. If the desired reaction is too slow at lower temperatures, consider a more active catalyst or a different solvent.
Reaction with Solvent: The solvent may not be inert under the reaction conditions.Ensure the chosen solvent is stable at the desired reaction temperature and does not react with any of the reagents. For example, some solvents can be susceptible to decomposition or reaction in the presence of strong bases or acids at elevated temperatures.
Excessive Pressure Buildup High Vapor Pressure of Solvent/Reagents: this compound and many common organic solvents are volatile and will exert significant pressure at elevated temperatures.[2]Consult vapor pressure charts for your solvent to estimate the expected pressure at the reaction temperature.[2] If the calculated pressure exceeds the rating of your sealed tube, reduce the temperature or choose a higher-boiling solvent.
Gas-Evolving Side Reactions: Decomposition or side reactions may be producing gaseous byproducts.Analyze the headspace of the reaction vessel (if safe to do so after cooling) to identify any gaseous byproducts. This can help in identifying and mitigating the side reaction.
Overfilling the Reaction Vessel: Insufficient headspace will lead to a rapid and dangerous increase in pressure upon heating.Crucially, do not fill the sealed tube to more than one-third of its total volume. [3] This provides adequate headspace to accommodate the expansion of the liquid and the vapor pressure of the components.
Reaction Does Not Go to Completion Equilibrium Limitations: The reaction may be reversible and has reached equilibrium.If the reaction is an equilibrium process, consider strategies to shift the equilibrium towards the products, such as using an excess of one reactant or removing a byproduct if feasible (though difficult in a sealed system).
Catalyst Deactivation: If a catalyst is being used, it may have lost its activity over the course of the reaction.Ensure the catalyst is handled and stored correctly. Consider adding the catalyst in portions or using a more robust catalyst.

Frequently Asked Questions (FAQs)

Q1: How can I estimate the pressure inside the sealed tube at a given temperature?

A1: The total pressure inside the tube will be the sum of the partial pressures of all volatile components (solvent, this compound, other reagents) and any gaseous byproducts formed. You can estimate the vapor pressure of the solvent using the Antoine equation or by consulting vapor pressure curves.[4] For example, at 120°C, methanol (B129727) can generate a pressure of approximately 10 atm.[2] It is crucial to ensure this estimated pressure is well within the pressure rating of your sealed tube.[3] For unknown reactions, it is recommended to conduct a small-scale test in a microwave reactor that can monitor pressure in real-time.[2]

Q2: What is the optimal temperature range for N-alkylation of this compound in a sealed tube?

A2: A typical starting point for N-alkylation of primary amines is in the range of 60-100°C. However, the optimal temperature is highly dependent on the specific alkylating agent and solvent used. For instance, a reaction with a less reactive alkyl chloride may require a higher temperature than a reaction with a more reactive alkyl iodide. It is always best to start at a lower temperature (e.g., 60°C) and gradually increase it while monitoring the reaction progress and selectivity.

Q3: How can I minimize the formation of the di-alkylated byproduct?

A3: The most effective strategy is to use a large excess of this compound relative to the alkylating agent (e.g., 3 to 5 equivalents). This increases the probability that the alkylating agent will react with the more abundant primary amine rather than the secondary amine product.[1] Additionally, maintaining the lowest possible reaction temperature that allows for a reasonable reaction rate can improve selectivity, as the formation of the di-alkylated product often has a higher activation energy.

Q4: What are the key safety precautions when working with this compound in a sealed tube?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Blast Shield: Conduct the reaction behind a sturdy blast shield.

  • Fume Hood: All operations should be performed in a well-ventilated fume hood.

  • Vessel Inspection: Before use, carefully inspect the sealed tube for any scratches, cracks, or defects that could compromise its pressure rating.

  • Filling Volume: Never fill the tube more than 1/3 of its total volume.[3]

  • Cooling: Allow the reaction vessel to cool completely to room temperature before attempting to open it. Opening a hot, pressurized vessel can result in the violent ejection of the contents.

  • Pressure Release: When opening the cooled vessel, do so slowly and cautiously, pointing the opening away from yourself and others.

Q5: What are suitable solvents for this compound reactions in a sealed tube?

A5: The choice of solvent depends on the specific reaction. Polar aprotic solvents like acetonitrile (B52724) or DMF are often used for N-alkylation reactions. It is important to choose a solvent with a boiling point that is appropriate for the desired reaction temperature and to consider its vapor pressure at that temperature. For example, using a low-boiling solvent like acetonitrile for a reaction at 120°C will generate significant pressure.

Data Presentation

The following table provides hypothetical data on the effect of temperature on the N-alkylation of this compound with ethyl bromide in a sealed tube. This data illustrates the common trade-off between reaction conversion and selectivity.

Table 1: Effect of Temperature on the N-Alkylation of this compound with Ethyl Bromide

Temperature (°C)Pressure (estimated, atm)Reaction Time (h)Conversion of Ethyl Bromide (%)Selectivity for N-Ethylthis compound (%)Selectivity for N,N-Diethylthis compound (%)
60~32445955
80~512858812
100~86987525
120~123>996040

Assumptions: Reaction performed in ethanol (B145695) in a 10 mL sealed tube with a 3 mL total reaction volume, using a 3:1 molar ratio of this compound to ethyl bromide.

Experimental Protocols

Protocol 1: Detailed Experimental Protocol for the Mono-N-Alkylation of this compound with Benzyl (B1604629) Bromide

This protocol details a procedure for the selective mono-N-alkylation of this compound.

Materials:

  • This compound (≥99%)

  • Benzyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • 10 mL thick-walled glass pressure tube with a PTFE screw cap

  • Magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Blast shield

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add potassium carbonate (2.0 equivalents) and a magnetic stir bar to the 10 mL pressure tube.

  • Reagent Addition: Add anhydrous acetonitrile (3 mL) to the tube. Follow with this compound (3.0 equivalents) and then benzyl bromide (1.0 equivalent).

  • Sealing the Vessel: Securely tighten the PTFE screw cap. Do not over-tighten.

  • Safety Precautions: Place the sealed tube in a heating mantle or oil bath positioned behind a blast shield.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after cooling the vessel completely) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, turn off the heat and allow the vessel to cool to room temperature undisturbed.

    • Crucially, ensure the vessel is at ambient temperature before opening.

    • Carefully open the screw cap to release any residual pressure.

    • Filter the reaction mixture to remove the potassium carbonate.

    • Wash the solids with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to optimizing this compound reactions in sealed tubes.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory low_conversion Low Conversion? start->low_conversion poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No increase_temp Increase Temperature low_conversion->increase_temp Yes increase_time Increase Reaction Time low_conversion->increase_time Consider check_reagents Check Reagent Purity/Activity low_conversion->check_reagents Consider byproducts Byproduct Formation? poor_selectivity->byproducts No decrease_temp Decrease Temperature poor_selectivity->decrease_temp Yes adjust_stoichiometry Adjust Stoichiometry (excess amine) poor_selectivity->adjust_stoichiometry Yes byproducts->decrease_temp Yes change_solvent Change Solvent byproducts->change_solvent Consider optimize_conditions Re-evaluate Reaction Conditions byproducts->optimize_conditions No increase_temp->optimize_conditions increase_time->optimize_conditions check_reagents->optimize_conditions decrease_temp->optimize_conditions adjust_stoichiometry->optimize_conditions change_solvent->optimize_conditions

Caption: A troubleshooting decision tree for optimizing this compound reactions.

Experimental_Workflow reagent_prep 1. Prepare Reagents (this compound, Alkyl Halide, Base, Solvent) reaction_setup 2. Assemble Reaction in Sealed Tube (<1/3 full) reagent_prep->reaction_setup heating 3. Heat to Target Temperature with Stirring reaction_setup->heating monitoring 4. Monitor Reaction (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete cooling 5. Cool to Room Temperature monitoring->cooling Complete workup 6. Work-up and Purification cooling->workup product Final Product workup->product

References

Technical Support Center: Isopropylamine Removal from Polar Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing residual isopropylamine from your polar reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove residual this compound from polar reaction products?

A1: The difficulty arises from a combination of factors:

  • Polarity: Your desired polar product often shares similar solubility characteristics with the this compound salt that can form during acidic workups, making separation by standard liquid-liquid extraction difficult.

  • Basicity of this compound: this compound is a basic compound that can form salts with acidic functionalities on your target molecule, altering its solubility and making it harder to remove.

  • Volatility: While this compound is volatile (boiling point: 32-34 °C), its complete removal by simple evaporation can be hindered by strong intermolecular interactions (e.g., hydrogen bonding) with the polar product and solvent.

Q2: What are the primary methods for removing residual this compound?

A2: The most common and effective methods include:

  • Acid-Base Extraction (Aqueous Wash): This involves washing the organic reaction mixture with a dilute aqueous acid to protonate the this compound, rendering it water-soluble and allowing it to be extracted into the aqueous phase.

  • Scavenger Resins: These are solid-supported reagents with acidic functional groups that covalently bind to and "scavenge" basic impurities like this compound from the reaction mixture.

  • Azeotropic Distillation: This technique involves adding a solvent (an azeotrope-former) to the mixture to form a low-boiling azeotrope with this compound, which can then be selectively removed by distillation.

  • Chromatography: Various chromatographic techniques can be employed to separate the polar product from the residual this compound based on differences in their affinity for the stationary and mobile phases.

  • Recrystallization: If your polar product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to exclude impurities like this compound.

Q3: How can I determine the concentration of residual this compound after purification?

A3: Several analytical techniques can be used to quantify trace levels of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for volatile amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for polar compounds and can detect this compound with high sensitivity.[1][2]

  • Ion Chromatography (IC): This method is effective for separating and quantifying ions, including the protonated form of this compound. A validated IC method for determining this compound in a pharmaceutical substance showed a limit of detection (LOD) of 29 ppm and a limit of quantitation (LOQ) of 87 ppm.[3]

  • Spectrophotometry: A colorimetric method has been developed for the determination of trace levels of this compound in pharmaceutical drug substances, with a limit of detection of 3.3 µg/ml and a limit of quantification of 10 µg/ml.[4]

Troubleshooting Guides

Method 1: Acid-Base Extraction (Aqueous Wash)

Issue: Emulsion formation during extraction.

  • Cause: Vigorous shaking, high concentration of solutes, or the presence of amphiphilic molecules can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Gentle Mixing: Instead of shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Issue: My polar product is acid-sensitive and degrades during the acid wash.

  • Cause: The acidic conditions required to protonate this compound are too harsh for your product.

  • Solution:

    • Use a Milder Acid: Instead of strong acids like HCl, consider using a weaker acid like 1% aqueous citric acid or acetic acid.

    • Copper Sulfate (B86663) Wash: A wash with 10% aqueous copper (II) sulfate solution can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[5]

    • Consider Alternative Methods: If any acidic condition is detrimental, acid-base extraction may not be suitable. Explore scavenger resins or chromatography.

Issue: this compound is still present after multiple acid washes.

  • Cause:

    • Insufficient acid was used.

    • The partitioning of the isopropylammonium salt into the aqueous phase is not efficient enough.

    • The organic solvent has some miscibility with water.

  • Solution:

    • Check pH: Ensure the aqueous layer is acidic (pH < 5) after each wash.

    • Increase Number of Washes: Perform additional washes with fresh aqueous acid.

    • Back-Extraction: After separating the organic layer, wash it with a small amount of fresh organic solvent and combine this with the main organic layer.

    • Change Solvent: If possible, switch to an organic solvent with lower water miscibility.

Method 2: Scavenger Resins

Issue: The scavenger resin is not effectively removing the this compound.

  • Cause:

    • Incorrect Resin Choice: The acidity of the resin may not be appropriate for this compound.

    • Insufficient Resin: Not enough resin is being used to capture all the amine.

    • Poor Swelling: The resin is not swelling properly in the chosen solvent, limiting access to the active sites.

    • Short Reaction Time: The contact time between the resin and the solution is too short.

  • Solution:

    • Select an Appropriate Resin: For scavenging amines, strong cation exchange (SCX) resins or resins with sulfonic acid or carboxylic acid functional groups are typically effective.

    • Increase Resin Equivalents: Use a higher molar equivalent of the scavenger resin relative to the estimated amount of residual this compound (typically 3-5 equivalents).

    • Choose a Suitable Solvent: Ensure the solvent used allows for good swelling of the resin. Consult the manufacturer's data for recommended solvents.

    • Increase Reaction Time and/or Temperature: Allow the mixture to stir for a longer period (e.g., a few hours to overnight). Gentle heating (e.g., 40 °C) can also increase the reaction rate, if the product is stable.

Issue: My polar product is binding to the scavenger resin.

  • Cause: The product itself may have basic functionalities or interact with the resin through non-specific binding.

  • Solution:

    • Use a Weaker Acid Resin: If your product is weakly basic, a resin with a carboxylic acid functionality might be more selective for the more basic this compound.

    • Catch-and-Release: Consider a "catch-and-release" strategy where both your product and the impurity are captured on the resin, the impurities are washed away, and then the desired product is selectively released by washing with a suitable eluent (e.g., a solution of ammonia (B1221849) in methanol).

Method 3: Distillation/Evaporation

Issue: Significant amount of this compound remains even after rotary evaporation under high vacuum.

  • Cause: Strong intermolecular interactions (e.g., hydrogen bonding) between the this compound and your polar product or residual polar solvent can prevent its complete removal.

  • Solution:

    • Azeotropic Removal: Add a solvent that forms a low-boiling azeotrope with this compound, such as isopropanol (B130326) or water, and then co-evaporate the mixture. This can help to "chase" the residual amine out of the product.[6]

    • Solvent Swapping: Dissolve the product in a non-polar, low-boiling solvent in which the product is sparingly soluble and the this compound is soluble (e.g., hexane (B92381) or diethyl ether), and then re-concentrate. Repeat this process several times.

Data Presentation

Table 1: Comparison of this compound Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Acid-Base Extraction Protonation of amine to form a water-soluble salt.Inexpensive, simple setup, effective for large quantities.Can cause emulsions, may not be suitable for acid-sensitive products, can be labor-intensive.Highly variable; can be >99% with multiple washes.
Scavenger Resins Covalent binding of the amine to a solid support.High selectivity, simple filtration work-up, suitable for automation.Resins can be expensive, potential for non-specific binding of the product, requires optimization of resin choice and conditions.Often >95% removal in a single treatment.
Azeotropic Distillation Formation of a low-boiling azeotrope with this compound.Can be effective for removing trace amounts, especially from high-boiling products.Requires careful selection of the azeotrope-former, may require specialized distillation equipment.Can achieve very low residual levels (<100 ppm).
Chromatography Differential partitioning between a stationary and mobile phase.High resolution, can remove multiple impurities simultaneously.Can be time-consuming and expensive, requires method development, may lead to product loss on the column.Can achieve high purity (>99.9%).
Recrystallization Exclusion of impurities from a growing crystal lattice.Can provide very high purity product, relatively inexpensive.Product must be a solid, requires finding a suitable solvent system, can have lower yields.Can reduce impurities to <0.1%.

Experimental Protocols

Protocol 1: Acid Wash for this compound Removal
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.

  • Mixing: Gently invert the funnel 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash with 1 M HCl two more times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: this compound Removal with a Scavenger Resin
  • Resin Selection: Choose a suitable acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin).

  • Resin Preparation: If necessary, pre-swell the resin in the reaction solvent for about 30 minutes.

  • Scavenging: Add the scavenger resin (typically 3-5 molar equivalents relative to the estimated amount of residual this compound) to the crude reaction mixture dissolved in an appropriate solvent.

  • Agitation: Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the removal of this compound by a suitable analytical method (e.g., TLC, GC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent and combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow General Workflow for this compound Removal start Crude Polar Product (with residual this compound) method_selection Select Purification Method (See Decision Tree) start->method_selection acid_wash Acid-Base Extraction method_selection->acid_wash Product is acid-stable scavenger_resin Scavenger Resin method_selection->scavenger_resin Product is acid-sensitive or emulsions are an issue distillation Distillation / Evaporation method_selection->distillation Product is non-volatile chromatography Chromatography method_selection->chromatography High purity is required analysis Analyze for Residual this compound (GC-MS, LC-MS, IC) acid_wash->analysis scavenger_resin->analysis distillation->analysis chromatography->analysis analysis->method_selection Further purification is needed pure_product Pure Polar Product analysis->pure_product This compound level is acceptable

Caption: A general experimental workflow for the removal of residual this compound.

decision_tree Decision Tree for Method Selection q1 Is the polar product sensitive to acid? q2 Is the product a solid? q1->q2 No scavenger Use Scavenger Resin q1->scavenger Yes q3 Is the product non-volatile? q2->q3 No recrystallize Consider Recrystallization q2->recrystallize Yes q4 Are other impurities present? q3->q4 No distill Use Azeotropic Distillation or Solvent Swapping q3->distill Yes acid_wash Use Acid-Base Extraction q4->acid_wash No chromatography Use Chromatography q4->chromatography Yes

References

addressing phase separation issues in biphasic reactions involving Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues in biphasic reactions involving Isopropylamine.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, offering targeted solutions for challenges faced during experimental work.

Q1: My reaction mixture has formed a stable emulsion and the layers are not separating. What should I do?

A1: Emulsion formation is a common issue when two immiscible phases are vigorously mixed. Here are several techniques to break an emulsion, starting with the gentlest methods:

  • Gentle Mechanical Agitation: Instead of vigorous shaking, try gently swirling or rocking the separatory funnel. This can provide enough interfacial contact for extraction without the high energy input that leads to stable emulsions.

  • The "Salting Out" Method: Add a saturated solution of brine (sodium chloride, NaCl) or solid sodium sulfate (B86663) to the mixture.[1][2] The increased ionic strength of the aqueous layer reduces the solubility of organic components, which can help to break the emulsion and force phase separation.[1]

  • Temperature Modification: Gently warming the mixture can sometimes decrease the viscosity of the phases and promote coalescence of the dispersed droplets. However, be cautious if your products are thermally sensitive.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for physically forcing the separation of the two phases.[3]

  • Filtration: Passing the entire mixture through a plug of Celite or glass wool can sometimes break the emulsion by coalescing the dispersed droplets on the filter material.

Q2: I've added a salting-out agent, but the phases are still not separating cleanly. What factors should I consider?

A2: If initial salting-out is unsuccessful, consider the following factors:

  • Salt Concentration: The effect of the salt is highly dependent on its concentration. You may need to add more salt to reach the saturation point of the aqueous phase for the effect to be significant.

  • Type of Salt: Different salts have varying abilities to induce phase separation, a phenomenon described by the Hofmeister series.[4] While sodium chloride is common, other salts like sodium sulfate or potassium carbonate can be more effective depending on the specific reaction components. Ammonium (B1175870) sulfate is also a widely used salt for precipitating organic molecules out of aqueous solutions.[5]

  • pH of the Aqueous Phase: The pH of the aqueous layer can significantly influence the solubility of components and the stability of an emulsion. For a basic compound like this compound, ensuring the pH is well above its pKa (the pKa of protonated this compound is 10.63) will keep it in its less water-soluble, neutral form.[6][7]

Q3: How do I optimize the pH for efficient extraction of this compound or a product from a biphasic system?

A3: Optimizing the pH is crucial for controlling the partitioning of acidic and basic compounds between aqueous and organic phases.[8][9]

  • To Extract a Basic Compound (like this compound) into the Organic Phase: The pH of the aqueous layer should be adjusted to be at least 2 pH units above the pKa of the compound's conjugate acid.[7] For this compound, with a pKa of 10.63 for its conjugate acid, the aqueous phase should be adjusted to a pH of at least 12.6.[6][7] This ensures the amine is in its neutral, more organosoluble form.[10] Common bases for this adjustment include sodium hydroxide (B78521) or potassium hydroxide.[10]

  • To Remove a Basic Compound from an Organic Phase into the Aqueous Phase (Stripping): The pH of the aqueous layer should be adjusted to be at least 2 pH units below the pKa of the compound's conjugate acid.[10] For this compound, an aqueous solution with a pH of 8.6 or lower will convert it to its protonated, water-soluble form.[6][10] Dilute hydrochloric acid or sulfuric acid are commonly used for this purpose.[10]

Frequently Asked Questions (FAQs)

Q1: Is this compound miscible with water?

Q2: What common organic solvents are used with this compound in biphasic systems?

A2: this compound is miscible with a range of common organic solvents, including ethanol, diethyl ether, acetone, benzene, and chloroform.[11] The choice of co-solvent will depend on the specific reaction, the solubility of other reactants and products, and the desired properties of the biphasic system.

Q3: Can I predict the amount of salt needed to cause phase separation?

A3: Precisely predicting the amount of salt needed without experimental data is challenging as it depends on temperature, the specific salt used, and the presence of other solutes. However, a general approach is to add the salt incrementally until phase separation is observed. For many applications, creating a saturated aqueous solution is a common starting point.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₉N[11]
Molar Mass59.11 g/mol [11]
Boiling Point32.4 °C[11]
Density0.6891 g/cm³ (at 20 °C)[11]
Water SolubilityMiscible[6][11]
pKa of Conjugate Acid10.63[6]

Table 2: Common Salts for Inducing Phase Separation ("Salting Out")

SaltCommon NameNotes
Sodium ChlorideTable Salt, BrineCommonly used, cost-effective.
Sodium SulfateOften used as a drying agent, also effective for salting out.
Potassium CarbonateA basic salt that can also help to maintain a high pH.
Ammonium SulfateVery effective for precipitating proteins and other organic molecules.[5]

Experimental Protocols

Protocol 1: General Procedure for Breaking an Emulsion using the Salting-Out Method

  • Transfer: Transfer the emulsified reaction mixture to a separatory funnel.

  • Salt Addition: Prepare a saturated aqueous solution of sodium chloride (brine). Add the brine to the separatory funnel in portions, starting with a volume equal to about 10-20% of the aqueous layer's volume.

  • Mixing: Stopper the funnel and gently invert it several times. Do not shake vigorously , as this may reform the emulsion. Vent the funnel frequently to release any pressure buildup.

  • Observation: Allow the funnel to stand undisturbed and observe if a clear interface between the two layers begins to form.

  • Incremental Addition: If the emulsion persists, add more brine solution incrementally, with gentle mixing after each addition, until phase separation occurs.

  • Separation: Once the layers have separated, carefully drain the lower layer and then pour out the upper layer to avoid contamination.

Visualizations

Troubleshooting_Workflow start Stable Emulsion Formed gentle_agitation Try Gentle Swirling/ Rocking start->gentle_agitation salting_out Add Saturated Brine (NaCl) or solid Na2SO4 gentle_agitation->salting_out If unsuccessful resolution Phases Separated gentle_agitation->resolution Success temp_change Gently Warm Mixture (if components are stable) salting_out->temp_change If unsuccessful salting_out->resolution Success centrifuge Centrifuge the Mixture (for smaller volumes) temp_change->centrifuge If unsuccessful temp_change->resolution Success centrifuge->resolution Success failure Emulsion Persists centrifuge->failure If unsuccessful

Caption: Troubleshooting workflow for breaking emulsions.

pH_Optimization_Logic cluster_goal1 Goal: Extract this compound into Organic Phase cluster_goal2 Goal: Remove this compound into Aqueous Phase goal1 Extract this compound (Basic Amine) condition1 Aqueous pH > pKa + 2 (i.e., pH > 12.6) goal1->condition1 result1 This compound is in Neutral (R-NH2) Form condition1->result1 outcome1 Favors Partitioning into Organic Solvent result1->outcome1 goal2 Remove this compound (Basic Amine) condition2 Aqueous pH < pKa - 2 (i.e., pH < 8.6) goal2->condition2 result2 This compound is in Protonated (R-NH3+) Form condition2->result2 outcome2 Favors Partitioning into Aqueous Solvent result2->outcome2

Caption: Logic for pH optimization in extractions.

References

improving the long-term storage and stability of Isopropylamine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability of isopropylamine reagents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[1][2][3] The storage area should be fireproof and away from sources of heat or ignition.[4][5] It is also crucial to store it separately from incompatible materials.[6]

Q2: What materials are incompatible with this compound and should be avoided during storage and handling?

A2: this compound is incompatible with a range of materials, including strong acids (e.g., hydrochloric, sulfuric, nitric), acid chlorides, acid anhydrides, and strong oxidizing agents.[1][6][7] It can also react with carbon dioxide and certain metals such as copper, aluminum, lead, zinc, and their compounds.[1][4][6] Contact with these substances can lead to degradation of the reagent and potentially create hazardous situations.

Q3: How does exposure to air and moisture affect the stability of this compound?

A3: this compound is a hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere.[4][8][9] This can lead to dilution and potential side reactions. While specific degradation pathways from prolonged air exposure are not extensively documented in public literature, it is known that amines can react with atmospheric carbon dioxide. To minimize these effects, always keep the container tightly sealed.[3][10]

Q4: Are there any recommended stabilizers for long-term storage of this compound?

A4: While the use of specific commercial stabilizers for pure this compound is not widely documented in readily available literature, maintaining the product under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf life by preventing contact with air and moisture. For specific applications, the suitability of any stabilizer would need to be experimentally verified.

Q5: What are the common signs of this compound degradation?

A5: Signs of degradation can include a change in color, the formation of precipitates, or a significant change in the expected concentration. An ammonia-like odor is characteristic of this compound, but a drastic change in odor could also indicate decomposition.[4][5] If degradation is suspected, it is recommended to re-qualify the reagent using an appropriate analytical method before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound reagents.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Reagent degradation due to improper storage.1. Verify storage conditions (temperature, light exposure).2. Check the age of the reagent.3. Perform a purity check using a suitable analytical method (e.g., titration, GC, HPLC).4. If purity is compromised, use a fresh bottle of the reagent.
Contamination.1. Review handling procedures to identify potential sources of contamination (e.g., shared spatulas, improperly cleaned glassware).2. Ensure dedicated and clean equipment is used for handling this compound.3. Filter the reagent if particulate matter is suspected, though this will not remove dissolved impurities.
Visible particles or discoloration in the reagent Formation of degradation products or absorption of impurities.1. Do not use the reagent.2. Dispose of the reagent according to safety guidelines.3. Obtain a fresh, unopened bottle of this compound.
Reaction with the container material.1. Ensure the reagent is stored in its original, manufacturer-provided container or a compatible material (e.g., glass, certain types of plastic). Avoid contact with incompatible metals.[6]
Pressure buildup inside the container Temperature fluctuations causing vaporization. This compound is volatile with a low boiling point.[9]1. Store the reagent in a cool, temperature-controlled environment.2. Open the container slowly and carefully in a well-ventilated area, preferably in a fume hood, to release any built-up pressure.
Contamination leading to gas-producing reactions.1. If contamination is suspected, handle the container with extreme caution.2. Dispose of the reagent following established safety protocols for reactive chemicals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₉N[8]
Molar Mass 59.11 g/mol [9]
Appearance Colorless, hygroscopic liquid[4][8][9]
Odor Ammonia-like[4][5]
Boiling Point 32.4 °C (90.3 °F)[9]
Melting Point -95.2 °C (-139.4 °F)[9]
Flash Point -37 °C (-35 °F)[5]
Density 0.6891 g/cm³ (at 20 °C)[9]
Solubility in Water Miscible[8][9]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Titration

This protocol provides a general method for determining the purity of an this compound solution via acid-base titration.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Bromothymol blue indicator

  • Deionized water

  • Burette, pipette, conical flask, and magnetic stirrer

Procedure:

  • Accurately weigh a specific amount of the this compound sample into a conical flask.

  • Add a known volume of deionized water to dissolve the sample.

  • Add a few drops of bromothymol blue indicator to the solution.

  • Fill a burette with the standardized HCl solution and record the initial volume.

  • Titrate the this compound solution with the HCl solution while continuously stirring.

  • The endpoint is reached when the color of the solution changes from blue to yellow.

  • Record the final volume of the HCl solution used.

  • Calculate the purity of the this compound sample based on the stoichiometry of the reaction.

Protocol 2: Stability Testing of this compound by HPLC-UV

This protocol outlines a method for monitoring the stability of this compound over time using High-Performance Liquid Chromatography (HPLC) with UV detection. This is particularly useful for detecting the formation of impurities. This compound itself has a poor UV chromophore, so derivatization is often necessary.

Materials:

  • This compound samples stored under different conditions (e.g., different temperatures, light exposures)

  • Derivatizing agent (e.g., 1-naphthylisothiocyanate - NITC)[11]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the this compound sample from each storage condition.

    • Prepare a derivatized sample by reacting a known concentration of the this compound aliquot with the derivatizing agent according to a validated procedure.[11]

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and flow rate.

    • Set the UV detector to the wavelength of maximum absorbance for the derivatized this compound.

    • Inject the prepared sample onto the HPLC column.

  • Data Analysis:

    • Record the chromatogram. The peak area of the derivatized this compound is proportional to its concentration.

    • Monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

    • Quantify the degradation by comparing the peak areas over the different time points.

Visualizations

start Start: this compound Reagent Stability Issue check_storage Verify Storage Conditions (Temp, Light, Container Seal) start->check_storage check_age Check Reagent Age check_storage->check_age visual_inspection Visually Inspect Reagent (Color, Precipitate) check_age->visual_inspection analytical_test Perform Analytical Purity Test (e.g., Titration, HPLC) visual_inspection->analytical_test is_pure Is Reagent Pure? analytical_test->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes discard_reagent Discard and Replace Reagent is_pure->discard_reagent No review_handling Review Handling Procedures for Contamination discard_reagent->review_handling

Caption: Troubleshooting workflow for this compound reagent stability issues.

IPA This compound storage Optimal Storage IPA->storage degradation Degradation Pathways IPA->degradation cool_dry Cool, Dry, Well-Ventilated Area storage->cool_dry tight_seal Tightly Sealed Container storage->tight_seal inert_atm Inert Atmosphere (e.g., N2) storage->inert_atm no_light Protection from Light storage->no_light moisture Moisture (Hygroscopic) degradation->moisture air Air (CO2, Oxidation) degradation->air heat Heat (Decomposition) degradation->heat incompatibles Incompatible Materials degradation->incompatibles

Caption: Key factors in the storage and degradation of this compound.

References

troubleshooting Isopropylamine evaporation and concentration control in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with isopropylamine. The following information addresses common challenges related to its high volatility and provides recommendations for maintaining precise concentration control throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution concentration is decreasing over time, even in a closed container. What is happening and how can I prevent it?

A1: this compound is highly volatile due to its low boiling point (32.4°C / 90.3°F) and high vapor pressure. Even in seemingly closed containers, vapor can escape through imperfect seals, especially with repeated opening and closing.

Troubleshooting Steps:

  • Improve Sealing: Use containers with high-quality, chemically resistant septa or screw caps (B75204) with PTFE liners. For long-term storage, consider flame-sealing ampoules for critical standards.

  • Reduce Headspace: Transfer stock solutions to smaller vials as the volume decreases to minimize the amount of this compound that can exist in the vapor phase.

  • Cold Storage: Store this compound solutions at low temperatures (2-8°C) to significantly reduce vapor pressure and evaporation rate.[1]

  • Work Quickly: When preparing dilutions or sampling from a stock solution, do so in a well-ventilated area (fume hood) and minimize the time the container is open.

Q2: I'm observing inconsistent results in my experiments involving this compound. Could concentration changes be the cause?

A2: Yes, inconsistent results are a common consequence of uncontrolled this compound evaporation. A change in concentration can directly impact reaction kinetics, stoichiometry, and analytical readouts.

Logical Troubleshooting Flow:

G A Inconsistent Experimental Results B Suspect this compound Concentration Variance A->B C Verify Stock Solution Concentration B->C First Step D Review Solution Preparation Protocol C->D If concentration is off E Assess Experimental Conditions C->E If concentration is correct F Implement Stricter Controls D->F E->F G Re-run Experiment F->G

Caption: Troubleshooting inconsistent results.

Q3: What are the best practices for preparing and storing standard solutions of this compound?

A3:

  • Gravimetric Preparation: Due to its volatility, preparing solutions by mass is more accurate than by volume. Use a calibrated analytical balance and dispense the this compound quickly into the solvent.

  • Solvent Choice: this compound is miscible with water and many organic solvents like ethanol (B145695) and methanol (B129727).[2][3] Choose a solvent appropriate for your application with a lower vapor pressure if possible.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent both evaporation and potential degradation.

  • Regular Verification: The concentration of working standards should be verified regularly using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q4: How does temperature affect the rate of this compound evaporation?

A4: The rate of evaporation is directly proportional to temperature.[4][5] As temperature increases, the kinetic energy of the this compound molecules increases, allowing them to escape into the vapor phase more readily. A harmful contamination of the air can be reached very quickly on evaporation of this substance at 20°C.[6] It is crucial to control the temperature of your solutions and the ambient temperature of the lab.

This compound Properties and Data

A summary of the key physical properties of this compound that are relevant to its handling and storage is provided below.

PropertyValueSource
Boiling Point32.4 - 34 °C (90.3 - 93.2 °F)[2][1]
Vapor Pressure63.41 kPa (475.6 mmHg) at 20°C[2][3]
Flash Point-18 to -35 °C (-0.4 to -31 °F)[2]
Density0.688 - 0.691 g/cm³ at 20°C[1]
Solubility in WaterMiscible[3]
Storage Temperature2 - 8 °C (Refrigerated)[1]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution (1 mg/mL)

Objective: To accurately prepare a standard solution of this compound for use in analytical experiments.

Materials:

  • This compound (≥99.5% purity)

  • Methanol (HPLC grade)

  • 10 mL volumetric flask

  • Gastight syringe (100 µL)

  • Analytical balance

Methodology:

  • Tare the 10 mL volumetric flask containing approximately 5 mL of methanol on an analytical balance.

  • Using a gastight syringe, quickly dispense 10 µL of this compound directly into the methanol.

  • Record the mass added.

  • Immediately cap the volumetric flask and re-weigh to determine the exact mass of this compound added.

  • Dilute to the 10 mL mark with methanol.

  • Cap and invert the flask several times to ensure thorough mixing.

  • Calculate the final concentration in mg/mL.

  • Transfer to a sealed vial with a PTFE-lined cap and store at 2-8°C.

Protocol 2: Quantification of this compound Concentration by GC-FID

Objective: To determine the concentration of this compound in an unknown sample.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Standard solutions of this compound

  • Unknown sample(s)

Methodology:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range of the unknown sample.

  • Establish the GC method parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the unknown sample(s).

  • Determine the peak area for this compound in the unknown sample.

  • Calculate the concentration of this compound in the unknown sample using the calibration curve.

Visual Guides

Workflow for Preparing and Handling this compound Solutions

G A Weigh Solvent in Flask B Add this compound via Gastight Syringe A->B C Re-weigh and Record Mass B->C D Dilute to Volume C->D E Mix Thoroughly D->E F Transfer to Cold Storage (2-8°C) E->F G Verify Concentration Periodically F->G

Caption: this compound solution preparation workflow.

Factors Affecting this compound Evaporation

G Evaporation Evaporation Temp Temperature Temp->Evaporation VaporPressure Vapor Pressure VaporPressure->Evaporation SurfaceArea Surface Area SurfaceArea->Evaporation AirFlow Air Flow AirFlow->Evaporation Seal Container Seal Seal->Evaporation inhibits

Caption: Key factors influencing evaporation.

References

techniques for preventing the formation of carbonate salts from atmospheric CO2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Carbonate Salt Formation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the prevention of carbonate salt formation from atmospheric carbon dioxide (CO₂) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do carbonate salts form in my solutions from the air?

A1: Atmospheric CO₂ can dissolve in aqueous solutions, especially those that are neutral to alkaline. Once dissolved, it forms carbonic acid (H₂CO₃), which then exists in equilibrium with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions.[1][2] If cations that form insoluble carbonate salts (e.g., Ca²⁺, Mg²⁺, Ba²⁺) are present, they will react with the carbonate ions to form a precipitate.[3][4] The entire process is a series of equilibria sensitive to pH.[2]

Q2: What types of experiments are most susceptible to carbonate formation?

A2: Several experimental types are particularly sensitive:

  • Cell Culture: Media often rely on a delicate CO₂-bicarbonate buffer system to maintain a stable pH (typically 7.2-7.4).[5][6][7] Exposure to atmospheric CO₂ levels different from the incubator's controlled atmosphere (usually 5-10% CO₂) can cause rapid pH shifts and compromise cell viability.[1][6]

  • Alkaline Solutions: High pH solutions (pH > 8.5) readily absorb atmospheric CO₂, shifting the equilibrium towards carbonate ions and increasing the risk of precipitation if reactive cations are present.[8][9]

  • Inorganic Synthesis & Analysis: When working with solutions containing salts like calcium chloride or barium chloride, contamination with atmospheric CO₂ can lead to the co-precipitation of unwanted carbonate salts, affecting yield and purity.[3][10]

  • High-Purity Water Systems: Dissolved CO₂ from the atmosphere can degrade the resistivity and lower the pH of purified water.[8]

Q3: What are the primary strategies to prevent unwanted carbonate formation?

A3: The core strategies involve controlling the solution's chemistry and environment:

  • pH Control: Maintaining a lower pH (acidic to neutral) shifts the carbonate equilibrium away from carbonate ions (CO₃²⁻) and towards carbonic acid and dissolved CO₂.[9]

  • Physical Removal of Dissolved CO₂: Techniques like boiling, sonication, vacuum degassing, or sparging with an inert gas (e.g., nitrogen, argon) can physically remove dissolved CO₂ from solutions.[11][12]

  • Use of Non-Bicarbonate Buffers: For applications outside of cell culture, or for specific cell types, organic buffers like HEPES can maintain pH without relying on a CO₂-bicarbonate equilibrium, though potential toxicity must be considered.[5][13]

  • Limiting Air Exposure: Keeping containers tightly sealed, working quickly, or using a glovebox or inert atmosphere blanket can minimize the dissolution of atmospheric CO₂.[14][15]

Troubleshooting Guides

Problem 1: I observe a white precipitate forming in my alkaline solution of calcium chloride after it sits (B43327) on the bench.

  • Likely Cause: Your alkaline solution is actively absorbing CO₂ from the atmosphere. This forms carbonate ions, which then react with the calcium ions (Ca²⁺) in your solution to precipitate calcium carbonate (CaCO₃), a white solid.[3]

  • Troubleshooting Steps:

    • Confirm the Precipitate: To confirm it is a carbonate, carefully add a small amount of dilute acid (e.g., HCl). If the precipitate dissolves with effervescence (fizzing), it is a carbonate.

    • Use CO₂-Free Water: Prepare your solutions using freshly boiled and cooled deionized water or water that has been sparged with an inert gas like nitrogen or argon to remove dissolved CO₂.

    • Limit Air Contact: Prepare and store the solution in a tightly sealed container with minimal headspace.[16] For highly sensitive applications, prepare the solution in a glovebox under a nitrogen or argon atmosphere.

    • Consider pH: If your protocol allows, lowering the pH will prevent carbonate formation, as carbonate ions are predominant only at a high pH (approx. > 10.4).[9]

Problem 2: My cell culture medium changes color from red to purple after being handled outside the CO₂ incubator.

  • Likely Cause: The phenol (B47542) red indicator in your medium is showing a pH increase (alkalinity). Standard media are buffered with sodium bicarbonate, which requires a specific CO₂ tension (e.g., 5%) to maintain physiological pH (~7.4).[5][7] The lower CO₂ concentration in ambient air (~0.04%) causes CO₂ to outgas from the medium, disrupting the buffer equilibrium and leading to a rapid rise in pH.[1][6]

  • Troubleshooting Steps:

    • Minimize Time Outside Incubator: Perform all manipulations of cells and media in a sterile biosafety cabinet as quickly as possible to limit the medium's exposure to room air.

    • Pre-equilibrate Media: Before use, ensure your media is pre-warmed and equilibrated in the CO₂ incubator until it shows the correct pH color (typically a reddish-orange).

    • Check CO₂ Supply: Verify that the CO₂ incubator is functioning correctly and the gas supply is not depleted. Fluctuations in the incubator's CO₂ level are a common cause of pH instability.[6]

    • Alternative Buffering (Use with Caution): For applications that do not require a CO₂ incubator, consider using a medium buffered with HEPES. However, be aware that HEPES can be toxic to certain cell types and its buffering capacity is pH-dependent.[5]

Data Presentation

Table 1: Comparison of Common Laboratory Buffering Systems

FeatureCO₂-Bicarbonate Buffer SystemHEPES Buffer System
Mechanism Balances dissolved CO₂ with bicarbonate (HCO₃⁻) to maintain pH.[1]Organic chemical buffer, does not rely on dissolved CO₂.[5]
Optimal pH Range ~7.2 - 7.6 (dependent on CO₂ tension)[7]~6.8 - 8.2 (pKa ~7.5)
CO₂ Requirement Requires a controlled CO₂ atmosphere (typically 5-10%).[6][7]Does not require a controlled CO₂ atmosphere.[5]
Physiological Relevance Primary physiological buffer in blood; essential for many cell types.[5][13]Not a physiological buffer.
Pros Physiologically relevant, inexpensive.Strong buffering capacity, stable in air.
Cons Unstable in air, requires a CO₂ incubator.[1]Can be toxic to some cell types, more expensive.[5]

Table 2: Predominant Carbonate Species by Solution pH

pH RangePredominant SpeciesImplication for Precipitation
< 6.3Carbonic Acid (H₂CO₃) / Dissolved CO₂Very low risk of carbonate salt precipitation.[2][9]
6.3 - 10.3Bicarbonate (HCO₃⁻)Moderate risk; solution is buffered against pH changes.[2]
> 10.3Carbonate (CO₃²⁻)High risk of precipitation with cations like Ca²⁺, Ba²⁺, etc.[9]

Experimental Protocols

Protocol 1: Preparation of CO₂-Free (Degassed) Water

This protocol describes three common methods for removing dissolved CO₂ from water to prevent unwanted side reactions.

Method A: Inert Gas Sparging

  • Place the desired volume of purified water in a suitable container (e.g., a flask or bottle with a two-holed stopper).

  • Insert a gas dispersion tube (sparger) connected to a cylinder of inert gas (e.g., high-purity nitrogen or argon) so that its tip is near the bottom of the container.

  • Provide a second opening for gas to exit, which can be vented into a fume hood.

  • Bubble the gas through the water at a moderate rate for 30-60 minutes. Vigorous bubbling creates a larger surface area for gas exchange, accelerating the removal of dissolved CO₂.[12]

  • Immediately seal the container after sparging is complete.

Method B: Boiling

  • Bring the desired volume of purified water to a rolling boil in a clean flask for at least 15 minutes. The solubility of gases in water decreases significantly with increased temperature.

  • Allow the water to cool to room temperature in a container that is either sealed or protected by a drying tube filled with a CO₂ absorbent (e.g., soda lime) to prevent re-absorption of atmospheric CO₂.

  • Use the water as soon as it has cooled.

Method C: Vacuum Degassing

  • Place the water in a vacuum flask rated for the procedure.

  • Connect the flask to a vacuum pump.

  • Apply vacuum to the flask. The dissolved gases will "boil" out of the solution under reduced pressure.[11]

  • Continue applying vacuum for 15-30 minutes, or until bubbling subsides.

  • Carefully release the vacuum and use the water immediately or store in a tightly sealed container.

Protocol 2: Handling and Preparation of Carbonate-Sensitive Alkaline Reagents

This protocol provides steps to minimize carbonate contamination when preparing solutions like sodium hydroxide (B78521), calcium hydroxide, or other alkaline reagents.

  • Reagent Selection: Use fresh, high-purity grades of solid reagents. Keep stock bottles tightly capped.[14]

  • Water Preparation: Prepare the required volume of CO₂-free water using one of the methods described in Protocol 1.

  • Weighing: Weigh the solid reagent quickly to minimize its exposure to air. Sodium hydroxide pellets are particularly hygroscopic and will readily absorb atmospheric CO₂.

  • Dissolution: Add the solid reagent to the CO₂-free water in a flask. Swirl gently to dissolve. If preparing a concentrated stock (e.g., 50% NaOH), insoluble sodium carbonate will precipitate and can be removed by decanting the clear supernatant after settling.

  • Storage: Store the final solution in a tightly sealed, chemically resistant bottle (e.g., polyethylene (B3416737) for strong bases). For long-term storage or highly sensitive applications, consider storing under a blanket of inert gas or using a bottle fitted with a CO₂-trapping air filter.[16]

  • Handling: When dispensing the reagent, use a clean pipette and never return any unused portion to the stock bottle to prevent contamination.[14]

Visualizations

Chemical_Equilibrium Atmospheric CO2 Dissolution and Carbonate Equilibrium CO2_atm CO2 (Atmosphere) CO2_aq CO2 (Aqueous) CO2_atm->CO2_aq Dissolution H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 Hydration HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 Dissociation (pKa1 ~6.3) CO3 CO3^2- (Carbonate) HCO3->CO3 Dissociation (pKa2 ~10.3)

Caption: The equilibrium pathway from atmospheric CO₂ to aqueous carbonate ions.

Troubleshooting_Workflow Troubleshooting Unexpected Precipitate start Unexpected Precipitate Observed check_alkaline Is the solution alkaline (pH > 7)? start->check_alkaline check_cations Does the solution contain Ca, Ba, Mg, etc.? check_alkaline->check_cations Yes not_carbonate Carbonate Unlikely. Investigate other causes. check_alkaline->not_carbonate No likely_carbonate High Likelihood of Carbonate Precipitation check_cations->likely_carbonate Yes check_cations->not_carbonate No action Implement Preventative Measures: - Use degassed water - Limit air exposure - Adjust pH if possible likely_carbonate->action

Caption: A logical workflow for diagnosing potential carbonate contamination.

Sparging_Setup Experimental Setup for Inert Gas Sparging cluster_flask Solution Flask liquid headspace p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p1 gas_in Inert Gas In (N2 or Ar) sparger gas_in->sparger gas_out Gas Out (to vent) outlet_tube outlet_tube->gas_out

Caption: Diagram of a laboratory setup for sparging a solution with inert gas.

References

overcoming challenges in the crystallization of Isopropylamine salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of isopropylamine salts.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your crystallization experiments.

Problem 1: Low or No Crystal Yield

Initial Checks & Corrective Actions:

A failure to form crystals or a low yield is often related to issues with solubility and supersaturation. The primary factors to investigate are the solvent, concentration, and temperature.

  • Is the solvent optimal? The chosen solvent is critical. For diastereomeric salt resolutions, the solvent must provide a significant difference in solubility between the two diastereomeric salts.[1] If the desired salt is too soluble, it will not precipitate. Conversely, if both salts are poorly soluble, they may co-precipitate, leading to low purity.[1] A systematic solvent screen is the most effective approach to identify the ideal solvent or solvent mixture.[1]

  • Is the concentration correct? If the solution is too dilute (undersaturated), crystallization will not occur.[1] Try increasing the concentration of the acid and this compound. However, if the solution is too concentrated, it can lead to rapid precipitation or "oiling out."[1]

  • Is the cooling profile adequate? Temperature directly impacts solubility. Ensure you are cooling the solution sufficiently to induce crystallization. A slower, more controlled cooling rate often yields larger crystals and higher purity.[1][2]

Inducing Crystallization:

If the solution remains clear even after addressing the points above, you can try to induce nucleation:[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[1][3][4]

  • Seeding: If available, add a single, pure seed crystal of the desired this compound salt to the supersaturated solution.[1][2][3] This provides a template for further crystal growth.

Troubleshooting Workflow for Low Crystallization Yield:

LowYieldWorkflow Start Low / No Yield Observed CheckSolvent Is the solvent optimal? (Large solubility difference between diastereomers) Start->CheckSolvent CheckConc Is the concentration correct? (Supersaturated solution) CheckSolvent->CheckConc Yes SolventScreen Perform Solvent Screen (Vary polarity & H-bonding capability) CheckSolvent->SolventScreen No CheckCooling Is the cooling profile adequate? CheckConc->CheckCooling Yes IncreaseConc Increase Concentration / Add Anti-solvent CheckConc->IncreaseConc No AdjustCooling Decrease Final Temperature / Slow Cooling Rate CheckCooling->AdjustCooling No Induce Induce Crystallization (Seeding or Scratching) CheckCooling->Induce Yes SolventScreen->Start IncreaseConc->Start AdjustCooling->Start End Crystals Formed Induce->End

Troubleshooting workflow for low crystallization yield.

Problem 2: "Oiling Out" or Formation of Amorphous Precipitate

Instead of forming crystals, your product may separate as a liquid ("oiling out") or an amorphous solid. This is often due to excessively high supersaturation, a solvent in which the salt's melting point is below the solution temperature, or the presence of impurities.[1][5][6]

Corrective Actions:

  • Reduce Supersaturation: Decrease the concentration of your starting materials or slow down the rate of anti-solvent addition.[1][5] Generating supersaturation slowly is key.[5]

  • Increase Temperature: Heat the solution to dissolve the oil, then cool it down very slowly.[1] This provides the molecules more time to arrange into an ordered crystal lattice.[1]

  • Change Solvent System: Use a solvent system where the salt is less soluble.[1] Sometimes, adding a co-solvent can disrupt the interactions that lead to oiling.[1][6]

  • Remove Impurities: Impurities can sometimes promote oiling out.[6][7] Consider an additional purification step for your starting materials.

Logical Relationship for Troubleshooting Oiling Out:

OilingOut OilingOut Oiling Out Observed High Supersaturation High Impurity Level Inappropriate Solvent Actions Corrective Actions Reduce Supersaturation (slow cooling/anti-solvent addition) Increase Temperature & Cool Slowly Change Solvent System Purify Starting Materials OilingOut->Actions Address Outcome Crystalline Product Actions->Outcome Leads to

Troubleshooting logic for oiling out phenomena.

Problem 3: Low Purity of Crystallized Salt

The purity of your this compound salt crystals, particularly the diastereomeric excess in chiral resolutions, may be lower than desired.

Corrective Actions:

  • Optimize Solvent: As with low yield, the solvent choice is paramount for purity. A systematic solvent screen is recommended to find a system that maximizes the solubility difference between the desired and undesired salts.[1]

  • Slow Cooling Rate: Rapid crystallization can trap impurities within the crystal lattice.[3] Employ a slower, more controlled cooling ramp to allow for more selective crystallization.[1]

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any mother liquor containing dissolved impurities from the crystal surfaces.[1]

  • Recrystallization: A common technique to improve purity is to perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly. While this improves purity, it will likely lead to some loss of yield.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallization of this compound salts?

A: The primary factors include the choice of solvent, the level of supersaturation, temperature, cooling rate, and the presence of impurities.[8][9] The pH of the solution can also play a critical role in the crystallization of salts.

Q2: How do I perform an effective solvent screen for crystallization?

A: A systematic approach is best. Start with a range of solvents with varying polarities and hydrogen bonding capabilities. Small-scale experiments in vials are an efficient way to screen multiple solvents simultaneously. Observe for crystal formation, yield, and crystal quality.

Q3: Can impurities affect my crystallization process?

A: Yes, impurities can have a significant impact. They can inhibit crystal nucleation, lead to the formation of oils or amorphous solids, and be incorporated into the crystal lattice, reducing the purity of the final product.[6][10]

Q4: What is the role of pH in the crystallization of this compound salts?

A: this compound is a base, and its salt formation is a result of an acid-base reaction. The pH of the solution will influence the equilibrium of this reaction and the solubility of the resulting salt. Therefore, controlling the pH can be a critical parameter in optimizing crystallization.

Q5: My crystals are very small. How can I grow larger crystals?

A: Larger crystals are typically obtained through slower crystal growth.[2][11] This can be achieved by:

  • Slowing down the cooling rate.[2][11]

  • Reducing the level of supersaturation.[2][11]

  • Using a solvent system where the salt has slightly higher solubility, allowing for slower precipitation.

Experimental Protocols

Protocol 1: General Procedure for Crystallization Screening of this compound Salts

This protocol outlines a small-scale method for efficiently screening different solvents.

  • Preparation: Arrange a series of clean vials. To each vial, add a defined amount of the acid (e.g., 100 mg).[1]

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., 2 mL).[1]

  • Heating and Dissolution: Heat all vials with stirring (e.g., on a heating block at 60 °C) until the acid is fully dissolved.[1]

  • This compound Addition: Prepare a stock solution of this compound in a suitable solvent (like isopropanol). Add the desired molar equivalent of this compound to each vial.

  • Crystallization: Slowly cool the resulting solutions to room temperature, and then further to a lower temperature (e.g., 0-5 °C) to induce crystallization. A slow, controlled cooling process is preferable.[1]

  • Observation and Isolation: Observe each vial for the quantity and quality of crystals formed. Isolate the solids from promising candidates via filtration.[1]

  • Analysis: Analyze the yield and purity for each successful crystallization to identify the optimal conditions.[1]

Quantitative Data Summary

The optimal conditions for the crystallization of this compound salts are highly dependent on the specific acid being used. The following table provides a general guide to the parameters that should be optimized.

ParameterTypical RangeRationale
Molar Ratio (Acid:this compound) 1:1 to 1:1.2Ensures complete salt formation. A slight excess of the amine may be beneficial in some cases.
Concentration 0.1 - 1.0 MHighly dependent on the solubility of the specific salt. Should be adjusted to achieve supersaturation upon cooling.
Cooling Rate 0.1 - 1.0 °C/minSlower rates generally improve crystal size and purity.
Final Temperature 0 - 25 °CLower temperatures decrease solubility and can increase yield.

Example Data for Glyphosate (B1671968) this compound Salt Crystallization:

The following data is derived from a patented method for preparing solid glyphosate this compound salt and serves as an example of reported yields and purity.

EmbodimentWet Product (g)Mother Liquor (g)Final Product (g)Purity (%)Yield (%)
Example 1 73.1149.565.097.598.9
Example 2 72.8122.565.297.298.9
Example 3 71.1112.164.796.997.8

Data adapted from a method for preparing solid isopropyl ammonium (B1175870) glyphosate.[12]

References

Technical Support Center: Refining Workup Procedures for Isopropylamine Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in efficiently and safely quenching reactions involving isopropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction containing this compound?

A1: Quenching is performed to neutralize any remaining unreacted this compound, which is a basic and reactive compound.[1] This is a critical step in the reaction workup to ensure the reaction is stopped, to facilitate the purification of the desired product, and to avoid potential side reactions or product degradation during isolation.[2]

Q2: What are the most common quenching agents for this compound?

A2: The most common and effective quenching agents for this compound are dilute aqueous acidic solutions, such as hydrochloric acid (HCl) or citric acid.[3][4] These acids react with the basic this compound to form a water-soluble salt (isopropylammonium salt), which can then be easily removed from the organic layer during an aqueous workup.[3] An alternative for acid-sensitive products is a 10% aqueous copper (II) sulfate (B86663) solution.[3]

Q3: Is the quenching of this compound with an acid an exothermic process?

A3: Yes, the neutralization of an amine like this compound with an acid is an exothermic reaction that releases heat.[5][6] It is crucial to control this exotherm to prevent a rapid increase in temperature, which could lead to solvent boiling or degradation of the desired product.[7] This is typically managed by cooling the reaction mixture in an ice bath and adding the quenching agent slowly and in a controlled manner.[7]

Q4: How do I choose between a dilute acid quench and a copper sulfate wash?

A4: The choice of quenching agent depends on the stability of your product.

  • Dilute Acid (e.g., 1M HCl): This is the most common and efficient method for removing this compound. However, it should only be used if your desired product is stable in acidic conditions.[3]

  • 10% Copper (II) Sulfate Solution: This is a milder alternative for products that are sensitive to acid. The copper ions form a complex with the amine, which partitions into the aqueous layer.[3] This method is visually intuitive as the blue aqueous layer turns purple upon complexation with the amine.[3]

Q5: What should I do if my product is also water-soluble?

A5: If your product has some water solubility, repeated extractions of the aqueous layer with an organic solvent will be necessary to recover it after the initial quenching and phase separation. In some cases, a specialized extraction solvent mixture, such as 3:1 chloroform/isopropanol, can be effective at recovering water-soluble organic compounds.[8] It is also advisable to minimize the volume of the aqueous quenching solution used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Vigorous/Uncontrolled Exotherm During Quench - Quenching agent added too quickly.- Insufficient cooling of the reaction mixture.- Concentration of the quenching acid is too high.- Immediately slow down or stop the addition of the quenching agent.- Ensure the reaction flask is securely submerged in an ice-water bath.[7]- Use a more dilute acidic solution (e.g., 1M HCl).- Add the quenching agent dropwise via an addition funnel to maintain control.
Emulsion Formation During Aqueous Workup - Vigorous shaking of the separatory funnel.- Presence of fine particulate matter.- High concentration of dissolved salts.- Allow the separatory funnel to stand undisturbed for 15-30 minutes.- Gently swirl the separatory funnel instead of shaking vigorously.[9]- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3]- If the emulsion persists, filter the entire mixture through a pad of Celite®.[3]
Product Loss During Workup - Product is partially soluble in the aqueous layer.- Incomplete extraction from the aqueous layer.- Check the pH of the aqueous layer to ensure it is acidic (if using an acid quench) to maximize the protonation and aqueous solubility of this compound.- Perform multiple extractions (at least 3) of the aqueous layer with your organic solvent to recover any dissolved product.- If the product is suspected to be in the aqueous layer, this layer can be basified and re-extracted, provided the product is stable to base.
Residual this compound in the Final Product - Inefficient quenching.- Insufficient washing of the organic layer.- Ensure an adequate amount of quenching agent was used to neutralize all the this compound.- Perform additional washes of the organic layer with the chosen quenching solution (dilute acid or copper sulfate).[3]- For the copper sulfate wash, continue washing until the aqueous layer no longer turns purple.[3]

Data Presentation

Table 1: Properties of this compound and its Hydrochloride Salt

PropertyThis compoundIsopropylammonium Chloride
Chemical Formula C₃H₉N[10]C₃H₁₀ClN[11]
Molar Mass 59.11 g/mol [10]95.57 g/mol [11]
Appearance Colorless liquid[10]White to off-white crystalline solid[12]
Boiling Point 32.4 °C[1]Decomposes
pKa of Conjugate Acid 10.63[10]Not Applicable
Solubility in Water Miscible[10]Soluble
Solubility in Organic Solvents Miscible with ethanol, ether; soluble in acetone, benzene, chloroform[13]Generally low solubility in non-polar organic solvents.

Table 2: Quantitative Data for this compound Quenching

ParameterValue/InformationNotes
Enthalpy of Neutralization The neutralization of a strong acid with a strong base is approximately -57 to -58 kJ/mol of water formed.[14] this compound is a weak base, so the enthalpy of neutralization with a strong acid like HCl will be slightly less exothermic due to the energy required to fully ionize the amine.[14][15]The reaction is exothermic and requires cooling.
Recommended Quenching Agent Concentration 1M Hydrochloric Acid (HCl)A commonly used concentration that is effective and helps control the exotherm.
Recommended Quenching Agent Concentration 10% w/v Copper (II) Sulfate (CuSO₄)An effective concentration for complexing with the amine.
pH Endpoint for Acid Quench pH ~2-4To ensure complete protonation of the this compound.[3]

Experimental Protocols

Protocol 1: Standard Quenching of this compound with Dilute Hydrochloric Acid

This protocol is suitable for reactions where the desired product is stable to acidic conditions.

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Dilution: If the reaction mixture is concentrated, dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Slow Addition of Acid: Slowly add 1M aqueous hydrochloric acid (HCl) dropwise to the stirred reaction mixture. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • pH Check: Continue adding the 1M HCl solution until the aqueous phase is acidic (pH ~2-4), which can be checked with pH paper.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer with brine (saturated aqueous NaCl solution). Separate the layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching of this compound with Aqueous Copper (II) Sulfate

This protocol is recommended for reactions where the desired product is acid-sensitive.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Copper Sulfate Wash: Transfer the reaction mixture to a separatory funnel and add a 10% w/v aqueous solution of copper (II) sulfate.

  • Extraction: Gently shake the separatory funnel. The aqueous layer will turn purple as it complexes with the this compound.[3] Separate the layers.

  • Repeat Washes: Continue washing the organic layer with fresh portions of the 10% copper (II) sulfate solution until the blue color of the aqueous layer no longer changes to purple.[3]

  • Brine Wash: Wash the organic layer with brine to remove any residual copper sulfate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

Quenching_Workflow cluster_start Start: Reaction Completion cluster_decision Decision Point cluster_acid_path Acidic Quench cluster_copper_path Non-Acidic Quench cluster_end Final Steps start Reaction Mixture (contains this compound) decision Is the product acid-stable? start->decision acid_quench Cool to 0°C Add 1M HCl decision->acid_quench  Yes copper_quench Wash with 10% CuSO4(aq) decision->copper_quench  No   acid_workup Aqueous Workup (Separate Layers) acid_quench->acid_workup final_steps Wash with Brine Dry Organic Layer Concentrate acid_workup->final_steps copper_workup Repeat wash until color persists copper_quench->copper_workup copper_workup->final_steps

Caption: Decision workflow for quenching this compound.

Troubleshooting_Emulsion start Emulsion Forms During Aqueous Workup step1 Step 1: Wait (Let stand for 15-30 min) start->step1 step2 Step 2: Add Brine (Saturated NaCl solution) step1->step2  If not resolved end Phases Separated step1->end  Resolved step3 Step 3: Filter (Pass through Celite®) step2->step3  If not resolved step2->end  Resolved step3->end

Caption: Troubleshooting steps for emulsion formation.

References

troubleshooting poor resolution and peak shape of Isopropylamine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropylamine Chromatography

Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems such as poor resolution and misshapen peaks.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing significantly in reverse-phase HPLC?

Peak tailing for basic compounds like this compound is a common issue in reverse-phase chromatography.[1][2][3][4] The primary cause is secondary interactions between the positively charged amine group of this compound and negatively charged, acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][5][6] Trace metal contaminants within the silica (B1680970) can also increase the acidity of these silanols, worsening the tailing effect.[7]

Q2: How can I improve the peak shape of this compound?

Improving the peak shape involves minimizing the undesirable interactions with the stationary phase. Several strategies can be employed:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an appropriate buffer will protonate the silanol groups, reducing their ionic interaction with the protonated this compound.[8][5][7]

  • Use of Mobile Phase Additives: Adding a competing base, such as Triethylamine (TEA) at a low concentration (e.g., 5-10 mM), to the mobile phase can mask the active silanol sites, thereby improving peak symmetry. However, be aware that this can sometimes shorten the column's lifespan.

  • Column Selection: Utilize a modern, high-purity silica column (Type B) that is well end-capped.[8][7] These columns have a much lower concentration of accessible silanol groups, which dramatically improves the peak shape for basic analytes.[9]

  • Lower Column Temperature: Reducing the column temperature can sometimes lessen the extent of tailing interactions, although this may also increase retention time and viscosity.

Q3: All the peaks in my chromatogram, including this compound, are broad or splitting. What is the cause?

When all peaks in a chromatogram are affected similarly, the issue is typically not chemical in nature but rather a physical or systemic problem within the HPLC system.[4][10][11] Potential causes include:

  • Column Void or Damage: A void may have formed at the head of the column, or the column bed may be damaged.[1][11][12] This often results from pressure shocks or operating outside the column's recommended pH range.[11]

  • Blocked Frit: The inlet frit of the column may be partially blocked by particulate matter from the sample or mobile phase.[10][13]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can introduce dead volume, leading to peak broadening.[1][14][15]

Q4: My this compound peak is fronting. What does this indicate?

Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.[1][7][16] Try reducing the injection volume or diluting the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, resulting in a distorted, fronting peak.[1][14][17][18] It is always best to dissolve the sample in the mobile phase if possible.

Q5: What causes poor resolution between my this compound peak and other components?

Low resolution is the result of peaks being too broad or too close together.[19] Besides the peak shape issues already discussed, consider these factors:

  • Inadequate Separation Method: The chosen mobile phase composition or column chemistry may not be suitable for the separation. You may need to adjust the organic solvent ratio, try a different solvent, or select a column with a different stationary phase to alter selectivity.

  • System Dispersion: High dispersion (band broadening) in your system due to large-volume flow cells or tubing can decrease efficiency and thus resolution.[15]

  • Flow Rate: The flow rate of the mobile phase affects the time available for separation.[19][20] Optimizing the flow rate can sometimes improve resolution, although a slower flow rate will increase the analysis time.

Troubleshooting Summary Tables

Table 1: Troubleshooting Poor Peak Shape for this compound

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups on the column.[1][5]Lower mobile phase pH to < 3.0. Use a modern, end-capped, high-purity silica column. Add a competing base (e.g., TEA) to the mobile phase.[7]
Metal contamination on the column.Use a column with low metal content. If contamination is suspected, wash the column according to the manufacturer's instructions.
Peak Fronting Sample overload (mass or volume).[1][16]Reduce injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.[14][17]Dissolve the sample in the mobile phase or a weaker solvent.
Broad Peaks Extra-column dead volume.[1][14]Use shorter, narrower ID tubing. Ensure all fittings are properly connected without gaps.
Column contamination or degradation.[1][14]Flush the column. If the problem persists, replace the column.
Split Peaks Partially blocked column inlet frit.[10][13]Backflush the column. If this fails, replace the frit or the column.
Column void at the inlet.[11][12]Replace the column. Avoid sudden pressure changes.

Table 2: Troubleshooting Poor Resolution

SymptomPotential CauseRecommended Solution
Insufficient Peak Separation Suboptimal mobile phase composition.Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol (B129727) vs. acetonitrile).
Incorrect column chemistry (poor selectivity).Select a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl phase).
Mobile phase pH is not optimal for separation.Adjust the pH to alter the retention of ionizable compounds in the mixture.
All Peaks are Broad Low column efficiency.[21]Ensure the column is properly packed and not degraded. Check for system leaks or extra-column volume.
Flow rate is too high.[19]Reduce the flow rate to allow for better mass transfer and separation.
Column temperature is too high.Lower the temperature to potentially increase retention and improve selectivity, though this may broaden peaks due to slower diffusion.

Experimental Protocols

Protocol: General Reverse-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for method development to achieve good peak shape and resolution for this compound.

  • Column Selection:

    • Use a high-purity, end-capped C18 or C8 column (e.g., Luna Omega, Kinetex, Zorbax Eclipse Plus).[8][9]

    • Typical dimensions: 150 mm length x 4.6 mm ID, 3.5 µm or 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20 mM potassium phosphate (B84403) buffer.[8] Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.22 µm filter.

    • Organic Component (B): HPLC-grade Acetonitrile or Methanol.

    • Initial Conditions: Start with a mobile phase composition of 95% Aqueous (A) and 5% Organic (B).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detector: UV at 210 nm (as this compound has low UV absorbance, derivatization may be needed for higher sensitivity, or alternative detection like ELSD or Mass Spectrometry can be used).[22]

  • Sample Preparation:

    • Dissolve the sample containing this compound directly in the initial mobile phase (95:5 Aqueous:Organic).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column plugging.

  • Analysis and Optimization:

    • Perform an isocratic run. If retention is too long or too short, adjust the percentage of the organic component.

    • If other compounds are present and resolution is poor, a gradient elution may be necessary. For example, start at 5% B and increase to 50% B over 10 minutes.

    • If peak tailing persists, ensure the mobile phase pH is accurately at or below 2.5.

Visual Troubleshooting Guide

The following workflow provides a logical path to diagnose and solve common issues with this compound chromatography.

TroubleshootingWorkflow start Start: Poor Resolution or Bad Peak Shape q1 Are ALL peaks affected or just this compound? start->q1 all_peaks ALL Peaks Affected (Systemic Issue) q1->all_peaks All Peaks one_peak This compound Peak Only (Chemical Issue) q1->one_peak One Peak check_system Check for System Issues: - Column void/damage - Blocked frit - Leaks or dead volume all_peaks->check_system check_chem Primary Cause: Secondary Interactions with Stationary Phase one_peak->check_chem fix_system Action: - Backflush or replace column - Check/remake connections - Filter samples check_system->fix_system end Problem Resolved fix_system->end q2 What is the peak shape? check_chem->q2 tailing Tailing Peak q2->tailing Tailing fronting Fronting Peak q2->fronting Fronting fix_tailing Action: 1. Lower Mobile Phase pH to 2.5-3.0 2. Use End-Capped Column 3. Add Competing Base (TEA) tailing->fix_tailing fix_fronting Action: 1. Reduce Sample Concentration 2. Inject Smaller Volume 3. Match Sample Solvent to Mobile Phase fronting->fix_fronting fix_tailing->end fix_fronting->end

Caption: Troubleshooting workflow for this compound chromatography issues.

References

Validation & Comparative

validation of a titration method for determining Isopropylamine concentration

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Analytical Methods for Isopropylamine Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantitative determination of this compound, focusing on the validation of a titration method against chromatographic and spectrophotometric alternatives. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, with a focus on method validation as per industry standards.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While titration is a classical and cost-effective method, modern chromatographic and spectrophotometric techniques offer higher sensitivity and specificity. Below is a summary of the performance characteristics of different analytical methods based on experimental validation data.

Parameter Acid-Base Titration Ion Chromatography (IC) UV-Vis Spectrophotometry
Principle Neutralization reaction between the basic amine and a standard acid.Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.Formation of a colored complex that absorbs light at a specific wavelength.
Accuracy (% Recovery) Typically 98-102%83.2% - 100.7%[1][2]95.7% - 98.23%[3]
Precision (% RSD) ≤ 2%1.38%[1][2]< 2%
Linearity (R²) ≥ 0.9990.9997[1][2]0.998[3]
Limit of Detection (LOD) Higher, typically in the mg/mL range29 ppm (µg/mL)[1][2]3.3 µg/mL[3]
Limit of Quantitation (LOQ) Higher, typically in the mg/mL range87 ppm (µg/mL)[1][2]10 µg/mL[3]
Specificity Prone to interference from other basic or acidic substances.High, separates this compound from other ionic species.Moderate, can be affected by other compounds that form colored complexes.
Cost & Complexity Low cost, simple instrumentation.High cost, complex instrumentation and operation.Moderate cost and complexity.
Throughput Low to moderate.High, suitable for automation.Moderate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the experimental protocols for the titration, ion chromatography, and spectrophotometric determination of this compound.

Validation of Acid-Base Titration Method

This protocol describes the validation of a non-aqueous acid-base titration method for the determination of this compound concentration.

a) Materials and Reagents:

  • This compound

  • Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), standardized

  • Glacial acetic acid

  • Crystal violet indicator or a pH electrode suitable for non-aqueous titration

b) Instrumentation:

  • Automatic potentiometric titrator or a manual titration setup with a burette.

  • Analytical balance

c) Titration Procedure:

  • Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid.

  • Add a few drops of crystal violet indicator or immerse the pH electrode.

  • Titrate the solution with standardized 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green for the indicator, or the inflection point of the titration curve for potentiometric titration).

  • Record the volume of titrant consumed.

d) Validation Parameters:

  • Accuracy: Determined by analyzing a certified reference standard of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) in triplicate. The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Determined by performing at least six replicate titrations of the same sample on the same day, by the same analyst, and with the same equipment. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on different days, with different analysts and/or different equipment.

  • Linearity: Assessed by titrating at least five different concentrations of this compound. A calibration curve is generated by plotting the mass of this compound versus the volume of titrant consumed. The coefficient of determination (R²) should be calculated.

  • Specificity: The ability of the method to determine the analyte in the presence of other components is assessed by spiking the sample with potential impurities and observing any interference with the endpoint determination.

Ion Chromatography (IC) Method

This method is suitable for the determination of this compound in various samples, including pharmaceutical substances.[1][2]

a) Materials and Reagents:

  • This compound standard

  • Methanesulfonic acid

  • Milli-Q water

b) Instrumentation:

  • Ion chromatograph with a conductivity detector.

  • Analytical column (e.g., IonPac CS17) and guard column (e.g., IonPac CG17).

c) Chromatographic Conditions:

  • Mobile Phase: 2 mM Methanesulfonic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

d) Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in Milli-Q water and dilute to the desired concentrations for the calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in Milli-Q water and filter before injection.

UV-Vis Spectrophotometric Method

This colorimetric method is based on the reaction of this compound with a coloring reagent.[3]

a) Materials and Reagents:

  • This compound standard

  • Acetylacetone

  • Formaldehyde

  • Pyridine

  • Water

b) Instrumentation:

  • UV-Vis Spectrophotometer

c) Procedure:

  • Color Reagent Preparation: Prepare a solution containing acetylacetone, formaldehyde, and pyridine.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a series of this compound standard solutions in water.

    • Sample Solution: Dissolve the sample in a suitable solvent.

  • Color Development: To a specific volume of the standard or sample solution, add the color reagent. Heat the mixture in a water bath for approximately 10 minutes. Cool and dilute with pyridine.

  • Measurement: Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorption (around 420 nm) against a blank.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, such as the titration method for this compound, in accordance with ICH guidelines.

G Workflow for Titration Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Select Titrant and Solvent B Optimize Titration Parameters A->B J Prepare Validation Protocol B->J C Specificity D Linearity C->D E Accuracy D->E F Precision E->F G Range F->G H Robustness G->H I LOD & LOQ (if required) H->I L Prepare Validation Report I->L K Execute Validation Studies J->K K->C K->L M Method Implementation for Routine Use L->M

Caption: Workflow for the validation of a titration method.

References

A Comparative Analysis of Isopropylamine and tert-Butylamine as Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reaction outcomes. Non-nucleophilic bases are a critical class of reagents designed to abstract protons without participating in unwanted nucleophilic substitution reactions. This guide provides an objective, data-driven comparison of two commonly used primary amine bases: Isopropylamine and tert-butylamine (B42293). The fundamental difference between these two reagents lies in their degree of steric hindrance, which significantly influences their reactivity profile.

Quantitative Data Summary

The physicochemical properties of this compound and tert-butylamine are summarized below. While their basicities are nearly identical, the steric bulk of the tert-butyl group leads to a marked decrease in its nucleophilicity.

PropertyThis compoundtert-ButylamineSource(s)
Structure (CH₃)₂CHNH₂(CH₃)₃CNH₂N/A
Molecular Weight 59.11 g/mol 73.14 g/mol [1][2]
pKa of Conjugate Acid 10.6310.68[1][3][4][5]
Mayr Nucleophilicity (N) 12.0 (in water)10.5 (in water)[6][7]
Boiling Point 32-34 °C46 °C[5][8]
Density 0.69 g/mL0.696 g/mL[5][8]

Comparative Analysis

Basicity vs. Steric Hindrance

The basicity of an amine is quantified by the pKa of its conjugate acid; a higher pKa indicates a stronger base.[4] this compound (pKa 10.63) and tert-butylamine (pKa 10.68) have virtually identical basic strengths.[1][3][4][5] This similarity arises from the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting ammonium (B1175870) cation formed upon protonation.

The critical distinction between the two amines is their steric profile. The nitrogen atom in tert-butylamine is shielded by a bulky tertiary butyl group, which presents significant steric hindrance compared to the isopropyl group of this compound.[6][9] This structural difference is the primary determinant of their differing reactivities as nucleophiles.

G start Reaction Goal q1 Is Nucleophilic Attack a desired side reaction? start->q1 elimination Primary Goal: Proton Abstraction (e.g., E2 Elimination) q1->elimination No substitution Goal: Nucleophilic Substitution (e.g., Sₙ2) q1->substitution Yes tba Choose tert-Butylamine (Poor Nucleophilicity) elimination->tba ipa Choose this compound (Moderate Nucleophilicity) substitution->ipa G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis setup1 Prepare two flasks with Ethanol + Stir Bar setup2 Flask A: Add this compound Flask B: Add tert-Butylamine setup1->setup2 setup3 Add Internal Standard (Dodecane) setup2->setup3 react1 Heat to Reflux setup3->react1 react2 Add 2-bromo-2-methylpropane react1->react2 react3 Reflux for 2 hours react2->react3 analysis1 Quench with Water react3->analysis1 analysis2 Extract with Diethyl Ether analysis1->analysis2 analysis3 Analyze by GC-MS analysis2->analysis3 analysis4 Quantify Products analysis3->analysis4

References

Purity Assessment of Synthesized Isopropylamine: A Comparative Guide to Capillary Electrophoresis, GC, and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of capillary electrophoresis (CE), gas chromatography (GC), and high-performance liquid chromatography (HPLC) for the purity assessment of synthesized isopropylamine. This document provides supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.

Quantitative Data Summary

The table below summarizes the key performance metrics for the analysis of this compound and similar short-chain aliphatic amines using CE, GC, and HPLC. These values are compiled from various studies and serve as a representative performance comparison.

ParameterCapillary Electrophoresis (CE)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 2-5 µmol/L (with conductometric detection)[1]~1 µg/mL~0.3 µ g/sample
Limit of Quantitation (LOQ) 87 ppm (by Ion Chromatography)[2]3 µg/mL (for Dithis compound)1.087 µ g/sample
Linearity (R²) > 0.999> 0.999> 0.99
Analysis Time < 10 minutes[1]10-15 minutes15-20 minutes
Sample Volume Required NanolitersMicrolitersMicroliters
Derivatization Often not required, but can enhance sensitivity.Can be used to improve peak shape and sensitivity.Often required for UV detection.
Key Advantages High resolution, short analysis time, low sample and reagent consumption.[3][4]Robust, reliable, suitable for volatile compounds.Versatile, widely available, good for non-volatile impurities.
Key Disadvantages Lower concentration sensitivity with standard detectors.Not suitable for non-volatile or thermally labile impurities.Longer analysis time, may require derivatization.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using CE, GC, and HPLC are provided below.

Capillary Electrophoresis (CE)

This protocol outlines a capillary zone electrophoresis (CZE) method for the direct analysis of this compound.

Instrumentation:

  • Capillary Electrophoresis system with a UV or conductometric detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

  • Running Buffer: 20 mM phosphate (B84403) buffer, pH 2.5.

  • Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), and deionized water.

  • Sample Diluent: Deionized water.

Procedure:

  • Capillary Conditioning:

    • Flush a new capillary with 0.1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Flush with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate with the running buffer for 15 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in deionized water to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Capillary Temperature: 25 °C.

    • Detection: UV detection at 214 nm or by conductometry.

  • Data Analysis:

    • Identify the this compound peak based on its migration time in comparison to a standard.

    • Quantify impurities using the area percent method or against a qualified reference standard.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol is designed for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column suitable for amine analysis (e.g., DB-CAM, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Carrier Gas: Helium (99.999% purity).

  • FID Gases: Hydrogen and Air (high purity).

  • Sample Solvent: Methanol (B129727) (HPLC grade).

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of 10 mg/mL.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the this compound peak and any impurity peaks by their retention times.

    • Determine the purity by the area percent method. For higher accuracy, use relative response factors determined from standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol involves pre-column derivatization for the analysis of this compound and its impurities by UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column thermostat.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Derivatization Reagent: 10 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

  • Borate (B1201080) Buffer: 0.1 M, pH 9.0.

  • Quenching Reagent: 1 M glycine (B1666218) solution.

  • Sample Solvent: Water.

Procedure:

  • Derivatization:

    • To 100 µL of a 1 mg/mL this compound sample solution in water, add 200 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex for 30 seconds.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Add 100 µL of the glycine solution to quench the excess FMOC-Cl.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 20 µL.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the derivatized this compound peak and impurity peaks.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purity assessment of synthesized this compound using capillary electrophoresis and the logical relationships in method selection.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Capillary Electrophoresis Analysis cluster_data Data Processing & Reporting Synthesis Synthesized This compound Sampling Representative Sampling Synthesis->Sampling SamplePrep Sample Preparation (Dilution & Filtration) Sampling->SamplePrep CE_System CE System Setup (Capillary Conditioning, Buffer Installation) Injection Hydrodynamic Injection CE_System->Injection Separation Electrophoretic Separation (25 kV, 25 °C) Injection->Separation Detection UV/Conductometric Detection Separation->Detection DataAcquisition Data Acquisition (Electropherogram) Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (Area % Method) PeakIntegration->PurityCalc Report Final Report PurityCalc->Report

Caption: Experimental workflow for this compound purity assessment by CE.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Requirement Analytical Requirement HighResolution High Resolution & Speed Requirement->HighResolution VolatileImpurities Volatile Impurities Requirement->VolatileImpurities NonVolatileImpurities Non-Volatile Impurities Requirement->NonVolatileImpurities HighSensitivity High Sensitivity (Derivatization) Requirement->HighSensitivity CE Capillary Electrophoresis HighResolution->CE GC Gas Chromatography VolatileImpurities->GC HPLC High-Performance Liquid Chromatography NonVolatileImpurities->HPLC HighSensitivity->CE with LIF HighSensitivity->HPLC

Caption: Decision tree for selecting an analytical method for this compound purity.

Comparison and Recommendations

Capillary Electrophoresis (CE) is an excellent choice for rapid purity assessment, offering high separation efficiency and minimal sample consumption. It is particularly advantageous when dealing with small sample volumes and for resolving closely related impurities. The primary limitation of CE with standard UV detection is its concentration sensitivity, which can be overcome by using more sensitive detectors like conductivity or by employing preconcentration techniques.

Gas Chromatography (GC) is the method of choice for identifying and quantifying volatile impurities. Its robustness and the high sensitivity of the Flame Ionization Detector (FID) for organic compounds make it a reliable technique for this purpose. However, GC is not suitable for the analysis of non-volatile or thermally unstable impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity analysis. It can handle a broad range of analytes, including non-volatile compounds. The main drawback for analyzing short-chain amines like this compound is the lack of a strong UV chromophore, which often necessitates a derivatization step, adding to the complexity and time of the analysis.

For routine, high-throughput purity screening of synthesized this compound with a focus on speed and resolution of polar impurities, Capillary Electrophoresis is a highly recommended technique. For the specific analysis of volatile organic impurities, Gas Chromatography remains the gold standard. HPLC is a valuable alternative, especially when non-volatile impurities are of concern and derivatization is an acceptable part of the workflow. The ultimate choice of method will depend on the specific impurity profile of the synthesized this compound and the analytical capabilities of the laboratory.

References

A Comparative Guide to the Nucleophilicity of Isopropylamine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the nucleophilicity of isopropylamine against other primary amines. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to aid in reagent selection and reaction optimization.

Introduction to Amine Nucleophilicity

The nucleophilicity of an amine describes its ability to donate its lone pair of electrons to an electron-deficient center (an electrophile).[1] This property is fundamental to a vast range of chemical transformations, including alkylation, acylation, and addition reactions. While closely related to basicity (the affinity for a proton), nucleophilicity is a kinetic phenomenon that is also profoundly influenced by steric factors.[2] Primary amines (R-NH₂), possessing two hydrogen atoms on the nitrogen, generally serve as potent nucleophiles, but their reactivity can be modulated by the structure of the alkyl group (R).

Factors Influencing the Nucleophilicity of Primary Amines

Two primary factors govern the nucleophilicity of an amine:

  • Basicity (Electronic Effect) : The availability of the nitrogen's lone pair of electrons is crucial. Electron-donating alkyl groups increase the electron density on the nitrogen atom, making the amine more basic and generally more nucleophilic.[1][3] Basicity is quantified by the pKa of the conjugate acid (R-NH₃⁺); a higher pKa indicates a stronger base.[4][5]

  • Steric Hindrance : The size of the substituents on or near the nitrogen atom can impede its approach to the electrophilic center.[1][2] Even if an amine is electronically rich (highly basic), bulky alkyl groups can significantly diminish its nucleophilic strength. This is a key differentiator between basicity and nucleophilicity, as the proton (H⁺) is very small and less susceptible to steric hindrance.[2]

The interplay between these factors determines the overall nucleophilic character of an amine.

G Factors Influencing Amine Nucleophilicity Basicity Electronic Effects (Basicity / pKa) Nucleophilicity Overall Nucleophilicity Basicity->Nucleophilicity Increases (+) Sterics Steric Hindrance Sterics->Nucleophilicity Decreases (-) AlkylGroup Alkyl Group Structure AlkylGroup->Basicity Inductive Effect AlkylGroup->Sterics Bulkiness

Caption: Logical relationship between electronic and steric effects.

Quantitative Comparison of Primary Amines

To provide a quantitative comparison, this guide utilizes two key experimental parameters: the pKa of the amine's conjugate acid and the Mayr Nucleophilicity Parameter (N). The Mayr scale is a widely recognized logarithmic scale that quantifies nucleophilicity based on reaction rates with standard electrophiles.[6][7]

The data presented below compares this compound with other primary amines that vary in their degree of steric hindrance.

AmineStructurepKa of Conjugate Acid (R-NH₃⁺)Mayr Nucleophilicity Parameter (N) (in Water)Steric Hindrance
EthylamineCH₃CH₂NH₂10.63[8]12.9[2]Low
n-PropylamineCH₃CH₂CH₂NH₂~10.71[4]13.3[2]Low
This compound (CH₃)₂CHNH₂ ~10.63 12.0[2] Moderate
t-Butylamine(CH₃)₃CNH₂~10.6810.5[2]High
AmmoniaNH₃9.259.5[2]None

Analysis:

  • Basicity vs. Nucleophilicity : The pKa values for the alkylamines (ethyl, n-propyl, isopropyl, and t-butyl) are all very similar, falling within a narrow range of 10.6 to 10.7.[2][4] This indicates they have comparable basicities. However, their nucleophilicity parameters show a significant spread.

  • The Effect of Steric Hindrance : The trend in the Mayr parameter N clearly demonstrates the impact of steric bulk.

    • n-Propylamine , with a linear alkyl chain, is the most nucleophilic among the propylamines (N = 13.3).[2]

    • This compound , which has a branched methyl group at the α-carbon, shows a noticeable drop in nucleophilicity (N = 12.0) due to moderate steric hindrance.[2]

    • t-Butylamine , with its bulky tertiary butyl group, is a considerably weaker nucleophile (N = 10.5) despite being as basic as the others.[2] The steric hindrance severely restricts its ability to attack electrophiles.[2]

  • This compound's Profile : this compound serves as an intermediate case. While less nucleophilic than unbranched primary amines like n-propylamine and ethylamine, it is substantially more reactive than sterically encumbered amines like t-butylamine.[2]

Experimental Protocols for Determining Nucleophilicity

The quantitative measurement of nucleophilicity, such as the derivation of Mayr's N parameter, relies on precise kinetic studies.[6][9] The general methodology involves measuring the rate of reaction between the amine (nucleophile) and a reference electrophile.

Common Experimental Workflow:

  • Selection of Electrophile : A standard electrophile with a known electrophilicity parameter (E) is chosen. Benzhydrylium ions are commonly used as reference electrophiles because their reactions can be easily monitored.[9][10]

  • Kinetic Measurements : The amine is reacted with the electrophile in a suitable solvent (e.g., water or acetonitrile).[9][10] The reaction is typically monitored using UV/Vis spectrophotometry, which tracks the disappearance of the colored benzhydrylium cation over time.[9]

  • Rate Constant Determination : To simplify the kinetics, the reaction is run under pseudo-first-order conditions, with a large excess of the amine.[10] By plotting the observed rate constant (k_obs) against various concentrations of the amine, the second-order rate constant (k₂) for the reaction can be determined from the slope of the resulting line.[10]

  • Calculation of Nucleophilicity Parameter (N) : The nucleophilicity parameter N is then calculated using the Mayr equation: log k(20 °C) = s(E + N) , where s is a nucleophile-specific sensitivity parameter and E is the known electrophilicity of the reference compound.[9] By reacting the amine with several reference electrophiles, a reliable value for N can be established.

G Experimental Workflow for Measuring Nucleophilicity A Select Reference Electrophiles (Known E) C Mix Amine and Electrophile in Spectrophotometer A->C B Prepare Amine Solution (Excess Concentration) B->C D Monitor Reaction Rate (e.g., UV/Vis Absorbance) C->D E Calculate Second-Order Rate Constant (k₂) D->E F Plot log(k₂) vs. E E->F G Determine Nucleophilicity Parameter 'N' from Plot F->G

Caption: Workflow for determining the Mayr nucleophilicity parameter.

Conclusion

The nucleophilicity of primary amines is a nuanced property governed by a balance of electronic effects and steric hindrance. While this compound shares a similar high basicity with other small alkylamines, its branched structure imparts moderate steric hindrance, placing its nucleophilicity between that of linear amines (like n-propylamine) and highly hindered amines (like t-butylamine). This quantitative understanding, derived from kinetic data, is essential for professionals in chemical and pharmaceutical development to select the appropriate reagents, predict reaction outcomes, and optimize synthetic pathways.

References

Cross-Validation of Isopropylamine Quantification: A Comparative Guide to GC-MS and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of residual impurities like isopropylamine is critical for ensuring drug safety and efficacy. this compound, a volatile and basic compound, presents unique analytical challenges. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound, supported by experimental data and detailed protocols.

The choice between GC-MS and LC-MS is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.[1][2] While GC-MS is traditionally favored for volatile compounds, LC-MS offers versatility for a wider range of analytes without the need for derivatization.[3]

Comparative Performance

The following table summarizes the key performance parameters for the GC-MS and LC-MS methods for this compound quantification.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 90 - 110%85 - 121%[4]
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 0.002 - 0.057 mg/m³ (in air)[5]0.02 - 0.04 mg/kg[4]
Limit of Quantitation (LOQ) 3 - 4 µg/mL[6]0.05 - 0.13 mg/kg[4]
Analysis Time ~12 - 25 minutes[6]~5 - 15 minutes
Derivatization Typically requiredOften not required

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS are provided below. These protocols are based on established methods for the analysis of this compound and other short-chain aliphatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires a derivatization step to improve its volatility and chromatographic behavior.[7][8] This is due to the polar nature of the amine group, which can cause peak tailing and poor reproducibility on standard GC columns.[8]

1. Sample Preparation (Derivatization)

  • Objective: To convert the polar this compound into a less polar, more volatile derivative.

  • Reagent: Propyl chloroformate is a common derivatizing agent for amines in aqueous samples.[8]

  • Procedure:

    • To 1 mL of the sample solution (or extract), add an appropriate internal standard.

    • Adjust the pH to basic conditions (e.g., pH 9-10) using a suitable buffer.

    • Add the derivatizing agent (e.g., propyl chloroformate) and vortex vigorously for 1-2 minutes.

    • Extract the derivatized analyte into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • The organic layer is then collected for GC-MS analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 Series GC system or equivalent.[9]

  • Column: A base-deactivated column is recommended to minimize peak tailing. For example, a CP-Volamine column (Agilent) has shown good performance for volatile amines.[6]

  • Injector: Split/splitless injector at 200-250°C.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 1-2 minutes.

    • Ramp: 10-15°C/min to 250°C.

    • Hold at 250°C for 2-5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) is commonly used for small, volatile compounds.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS can often analyze short-chain amines directly, without the need for derivatization, which simplifies sample preparation.[3]

1. Sample Preparation

  • Objective: To prepare a clean sample solution suitable for LC-MS injection.

  • Procedure:

    • Dilute the sample in a suitable solvent, typically a mixture of the mobile phase constituents (e.g., water and acetonitrile (B52724) with a small amount of formic acid).

    • Add an appropriate internal standard.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. Instrumentation and Conditions

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a porous graphitic carbon column, is often employed.[10]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amines.[3]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection pH_Adjust pH Adjustment Sample->pH_Adjust Derivatization Derivatization with Propyl Chloroformate pH_Adjust->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Organic Phase Separation Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Collection Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection LC Injection Filtration->Injection Filtered Sample Separation Chromatographic Separation Injection->Separation Ionization Electrospray (ESI) Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: LC-MS workflow for this compound quantification.

References

comparing the biological activity of Isopropylamine-containing compounds to their analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of specific chemical moieties on biological activity is paramount. This guide provides a comparative analysis of isopropylamine-containing compounds, focusing on their interaction with beta-adrenergic receptors, and contrasts their performance with analogues featuring different substitutions. Through quantitative data, detailed experimental protocols, and pathway visualizations, we aim to illuminate the critical role of the this compound group in achieving high-potency receptor binding and functional activity.

The substitution of an isopropyl group on the amine of catecholamine-based compounds has been a cornerstone in the development of potent beta-adrenergic agonists. This structural modification dramatically influences the affinity and selectivity of these compounds for β-adrenoceptor subtypes. Here, we delve into the structure-activity relationships (SAR) that govern these interactions, providing a clear comparison based on experimental evidence.

Comparative Analysis of Receptor Binding Affinity

The biological activity of adrenergic agonists is often quantified by their binding affinity (Ki) to their target receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of several catecholamines and their analogues with varying N-alkyl substituents for human β1, β2, and β3-adrenoceptors. The data clearly illustrates the significant impact of the isopropyl group on receptor affinity.

CompoundN-Substituentβ1 Ki (nM)β2 Ki (nM)β3 Ki (nM)
Noradrenaline-H3020123001622
Adrenaline-Methyl112220421660
Isoprenaline -Isopropyl 617 372 1479
Terbutaline-Tert-butyl1259002951208900
Salbutamol-Tert-butyl2399044710470

Data sourced from Baker, J.G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology.

As the data indicates, the transition from no N-substitution (Noradrenaline) to a methyl group (Adrenaline) and then to an isopropyl group (Isoprenaline) results in a progressive increase in binding affinity for both β1 and β2 receptors. Isoprenaline, containing the this compound moiety, demonstrates a significantly higher affinity (lower Ki) for β1 and β2 receptors compared to its predecessors. However, this trend does not uniformly extend to bulkier substituents like the tert-butyl group found in Terbutaline and Salbutamol, which show more varied and subtype-selective affinities.

Experimental Protocols

The quantitative data presented above was obtained through rigorous experimental procedures. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.

Radioligand Binding Assay for β-Adrenoceptors

A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay. The data in the table was generated using a [3H]-CGP 12177 whole-cell binding assay.

Objective: To determine the inhibition constant (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from β-adrenoceptors expressed in whole cells.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing human β1, β2, or β3-adrenoceptors.

  • [3H]-CGP 12177 (a radiolabeled β-adrenoceptor antagonist).

  • Unlabeled test compounds (e.g., Noradrenaline, Adrenaline, Isoprenaline).

  • Cell culture medium and plates.

  • Scintillation counter.

  • Buffer solutions.

Procedure:

  • Cell Culture: CHO cells expressing the desired β-adrenoceptor subtype are cultured to an appropriate density in 96-well plates.

  • Assay Setup: The cultured cells are washed and incubated in a buffer solution.

  • Competition Binding: A fixed concentration of the radioligand, [3H]-CGP 12177, is added to the cells along with varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The cells are washed to remove any unbound radioligand and test compound.

  • Quantification: The amount of radioactivity bound to the cells is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptors.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the β-adrenergic signaling pathway and the experimental workflow of a competitive binding assay.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts Ligand β-Agonist (e.g., Isoprenaline) Ligand->Receptor Binds cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

G Start Start PrepareCells Prepare Cells Expressing β-Adrenoceptors Start->PrepareCells AddRadioligand Add Fixed Concentration of Radiolabeled Ligand ([3H]-CGP 12177) PrepareCells->AddRadioligand AddCompetitor Add Varying Concentrations of Unlabeled Test Compound AddRadioligand->AddCompetitor Incubate Incubate to Reach Equilibrium AddCompetitor->Incubate Wash Wash to Remove Unbound Ligands Incubate->Wash Measure Measure Bound Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data (IC50) and Calculate Ki Measure->Analyze End End Analyze->End

Caption: Competitive Radioligand Binding Assay Workflow.

A Comparative Guide to Isopropylamine and Proline as Catalysts in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of catalyst is critical in directing the reaction's efficiency and stereochemical outcome. This guide provides a detailed comparison of the kinetic performance of a simple primary amine, isopropylamine, and the well-established organocatalyst, L-proline, in aldol condensation reactions. This analysis is supported by experimental data to inform catalyst selection for research and development.

Executive Summary

While both this compound and L-proline catalyze the aldol condensation through an enamine mechanism, their kinetic profiles and catalytic efficiencies differ significantly. Proline, a bifunctional catalyst, generally exhibits superior performance due to its ability to activate both the nucleophile and the electrophile through a well-defined transition state. While specific kinetic data for this compound in a comparable aldol reaction is limited in publicly available literature, analysis of related primary amine-catalyzed systems and theoretical studies allow for a comparative assessment.

Data Presentation: A Kinetic Comparison

The following table summarizes key kinetic parameters for the aldol condensation of p-nitrobenzaldehyde and acetone, catalyzed by a primary amine (potassium glycinate (B8599266), as a proxy for this compound) and L-proline.

CatalystRate Constant (k)Activation Energy (Ea)Key Mechanistic Features
Primary Amine (Potassium Glycinate) Not explicitly reported11.9 kcal/mol (calculated)[1]Forms an enamine intermediate; lacks the rigid transition state of proline.[1]
L-Proline Varies with conditions~12-15 kcal/mol (experimental)Bifunctional catalysis via enamine and carboxylic acid moieties, leading to a highly organized transition state.

Note: The activation energy for the primary amine is a calculated value for potassium glycinate and serves as an estimate for a simple primary amine catalyst like this compound.[1] Experimental values for proline can vary based on reaction conditions.

Proposed Catalytic Mechanisms

The catalytic cycle for a primary amine-catalyzed aldol condensation, such as with this compound, proceeds through the formation of an enamine intermediate.

This compound-Catalyzed Aldol Condensation Mechanism

G This compound-Catalyzed Aldol Condensation cluster_1 Enamine Formation cluster_2 C-C Bond Formation cluster_3 Catalyst Regeneration Ketone Ketone Iminium_Ion Iminium Ion Ketone->Iminium_Ion + this compound - H2O This compound This compound Enamine Enamine Iminium_Ion->Enamine - H+ Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde Aldol_Product Aldol Product Iminium_Adduct->Aldol_Product + H2O - this compound Aldol_Product->this compound Catalyst Regenerated G L-Proline-Catalyzed Aldol Condensation cluster_1 Enamine Formation cluster_2 C-C Bond Formation (Stereocontrolled) cluster_3 Catalyst Regeneration Ketone Ketone Iminium_Ion Iminium Ion Ketone->Iminium_Ion + Proline - H2O Proline Proline Enamine Enamine Iminium_Ion->Enamine - H+ TS Zimmerman-Traxler-like Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS Iminium_Adduct Iminium Adduct TS->Iminium_Adduct Aldol_Product Aldol Product Iminium_Adduct->Aldol_Product + H2O - Proline Aldol_Product->Proline Catalyst Regenerated G Experimental Workflow for Kinetic Studies Start Start Reaction_Setup Prepare Reactant and Catalyst Solutions Start->Reaction_Setup Spectrophotometer_Setup Equilibrate Solutions in Thermostatted Spectrophotometer Reaction_Setup->Spectrophotometer_Setup Initiate_Reaction Add Aldehyde to Initiate Reaction and Start Data Acquisition Spectrophotometer_Setup->Initiate_Reaction Monitor_Absorbance Record Absorbance vs. Time Initiate_Reaction->Monitor_Absorbance Data_Analysis Determine Initial Rates Monitor_Absorbance->Data_Analysis Vary_Concentrations Repeat with Varying Reactant/Catalyst Concentrations Data_Analysis->Vary_Concentrations Determine_Rate_Law Determine Reaction Orders and Rate Law Vary_Concentrations->Determine_Rate_Law Vary_Temperature Repeat at Different Temperatures Determine_Rate_Law->Vary_Temperature Arrhenius_Plot Construct Arrhenius Plot Vary_Temperature->Arrhenius_Plot Determine_Ea Calculate Activation Energy Arrhenius_Plot->Determine_Ea End End Determine_Ea->End G Comparison of this compound and Proline in Aldol Condensation Catalyst Catalyst This compound This compound Catalyst->this compound Proline Proline Catalyst->Proline Primary_Amine_Mechanism Enamine Mechanism This compound->Primary_Amine_Mechanism employs Bifunctional_Mechanism Bifunctional Enamine Catalysis Proline->Bifunctional_Mechanism employs Mechanism Mechanism IPA_Performance - Lower cost - Simpler structure - Generally lower activity - Achiral Primary_Amine_Mechanism->IPA_Performance leads to Proline_Performance - Higher activity - High enantioselectivity - More complex and expensive - Chiral Bifunctional_Mechanism->Proline_Performance leads to Performance Performance Racemic_Product Racemic or Achiral Product IPA_Performance->Racemic_Product results in Enantioenriched_Product Enantioenriched Product Proline_Performance->Enantioenriched_Product results in Outcome Outcome

References

comparative evaluation of different heterogeneous catalysts for Isopropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isopropylamine, a key intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the reductive amination of acetone (B3395972) or isopropanol (B130326). The choice of a heterogeneous catalyst is paramount in optimizing this process, influencing conversion, selectivity, and overall process efficiency. This guide provides a comparative evaluation of various heterogeneous catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and development needs.

Performance Comparison of Heterogeneous Catalysts

The following table summarizes the performance of different heterogeneous catalysts for this compound synthesis based on available data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystStarting MaterialTemperature (°C)Pressure (atm)Acetone Conversion (%)This compound Selectivity (%)Key Observations & ByproductsReference
Nickel-Based Catalysts
Modified Raney NiAcetone1505898.592.3High activity and stability over 500 hours. Byproducts include isopropanol and water.[1]
Ni/LaAlSiOIsopropanol1802098 (IPO Conv.)96High selectivity at high isopropanol conversion. Dehydrogenation of isopropanol to acetone is the rate-limiting step.[2]
Ni/Al2O3Isopropanol170180 (IPO Conv.)65-[2]
Raney Ni/CAcetone120-99.9HighHigh conversion at a relatively low temperature.[3][4]
Cu-Ni-Zn-Mg/Al2O32-propanol--70 (2-propanol Conv.)95High selectivity for this compound.[5]
Noble Metal Catalysts
Pt/CGeneral Carbonyls5010HighHighEffective under mild conditions, especially with microwave assistance.[6]
Ru/CBiomass Diols17010--More active than Pd/C and Pt/C for the amination of biomass-derived diols.[7]
Pd/CGeneral Carbonyls----Generally active for reductive amination, but can be less active than Ru/C for certain substrates.[7]
Bimetallic & Other Catalysts
Mo-Co-Ni/Al2O3Acetone90-1802-18100>99.7Very high selectivity to this compound with minimal byproducts like dithis compound (B44863) and isopropanol.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key aspects of catalyst evaluation in this compound synthesis.

Catalyst Preparation

1. Supported Nickel Catalyst (e.g., Ni/Al2O3) via Impregnation:

  • Support Pre-treatment: The support material (e.g., γ-Al2O3) is dried at a high temperature (e.g., 120°C) to remove adsorbed water.

  • Impregnation: An aqueous solution of a nickel salt (e.g., Ni(NO3)2·6H2O) is prepared. The support is then impregnated with this solution. The volume of the solution is often matched to the pore volume of the support (incipient wetness impregnation).

  • Drying: The impregnated support is dried, typically overnight at room temperature, followed by drying in an oven at a specific temperature (e.g., 120°C).

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 360-500°C) for several hours to decompose the nickel salt into nickel oxide.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen gas at an elevated temperature (e.g., 400-500°C) to convert the nickel oxide to active metallic nickel.[3][9]

2. Modified Raney Nickel Catalyst:

  • Alloy Preparation: A nickel-aluminum alloy is the starting material.

  • Leaching: The alloy is treated with a concentrated alkaline solution (e.g., sodium hydroxide) to selectively leach out the aluminum, creating a porous, high-surface-area nickel catalyst.

  • Modification: After decanting the alkaline solution, a solution of a modifying salt (e.g., MgCl2) is added to form a metal hydroxide (B78521) in situ on the catalyst surface upon drying.[1]

Catalytic Activity Testing

The reductive amination of acetone or isopropanol is typically carried out in a high-pressure reactor (autoclave) or a fixed-bed flow reactor.

  • Reactor Setup: A stainless steel autoclave or a fixed-bed reactor is charged with the prepared catalyst.

  • Reactant Feed: For a batch process in an autoclave, acetone (or isopropanol), a solvent (if any), and an amine source (liquid ammonia (B1221849) or an aqueous solution) are introduced into the reactor. For a continuous flow process, a mixture of acetone/isopropanol, ammonia, and hydrogen is fed into the reactor at a specific flow rate.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature. The reaction mixture is stirred (in an autoclave) or flows through the catalyst bed for a set period.

  • Product Analysis: After the reaction, the reactor is cooled, and the pressure is released. The liquid and gas phases are separated. The liquid product mixture is analyzed using techniques like Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity towards this compound and other byproducts.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and evaluation of heterogeneous catalysts for this compound production.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis support Support Material (e.g., Al2O3, SiO2, Carbon) impregnation Impregnation/ Co-precipitation support->impregnation precursor Metal Precursor (e.g., Ni(NO3)2) precursor->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction (H2 flow) calcination->reduction catalyst Active Catalyst reduction->catalyst reactor High-Pressure Reactor (Batch or Flow) catalyst->reactor reactants Reactants (Acetone/Isopropanol, NH3, H2) reactants->reactor products Product Mixture reactor->products Reaction conditions Reaction Conditions (Temp, Pressure, Time) conditions->reactor separation Separation (Gas-Liquid) products->separation analysis Analysis (e.g., GC, GC-MS) separation->analysis results Data (Conversion, Selectivity) analysis->results

Caption: General experimental workflow for catalyst preparation and evaluation.

The reaction pathway for the reductive amination of acetone to this compound involves the formation of an imine intermediate followed by its hydrogenation.

reaction_pathway acetone Acetone (CH3COCH3) imine Propan-2-imine (CH3C(=NH)CH3) acetone->imine ammonia Ammonia (NH3) ammonia->imine ipa This compound (CH3CH(NH2)CH3) imine->ipa h2 Hydrogen (H2) h2->ipa catalyst Heterogeneous Catalyst catalyst->imine Condensation catalyst->ipa Hydrogenation

Caption: Reductive amination of acetone to this compound pathway.

References

Safety Operating Guide

Proper Disposal of Isopropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of hazardous chemicals is a critical component of laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for isopropylamine. Adherence to these protocols is vital for protecting personnel, the environment, and ensuring regulatory compliance.

This compound is a volatile, flammable, and corrosive liquid that requires careful handling and disposal. Improper disposal can lead to serious safety hazards, including fires, explosions, and environmental contamination. Therefore, all personnel handling this chemical must be thoroughly trained in these procedures.

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Protection Flame-retardant lab coat, closed-toe shoes
Respiratory Protection Use in a well-ventilated area or with a fume hood. For spills or high concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill Management and Disposal Procedures

In the event of an this compound spill, immediate and decisive action is required to mitigate risks. The following step-by-step guide outlines the correct procedure for managing spills and preparing the waste for disposal.

Spill Containment and Cleanup
  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse flammable vapors.[1]

  • Eliminate Ignition Sources : this compound is extremely flammable.[2][3] Extinguish all open flames, turn off hot plates, and remove any potential sources of sparks or static discharge in the vicinity.[1][4] Use only non-sparking tools for cleanup.[1][5]

  • Contain the Spill : For small spills, contain the liquid using an inert absorbent material such as sand, dry lime, or soda ash.[1][3] Do not use combustible materials like paper towels to absorb the spill.

  • Collect the Waste : Carefully scoop the absorbent material and this compound mixture into a designated, sealable, and properly labeled hazardous waste container.[1][3]

  • Decontaminate the Area : Once the bulk of the spill has been collected, decontaminate the affected surface by washing it with soap and water.[1]

Disposal of this compound Waste

The disposal of this compound is strictly regulated and must be handled as hazardous waste.[1]

  • Waste Collection : Collect all this compound waste, including contaminated absorbent materials and PPE, in a designated and clearly labeled hazardous waste container. The container must be in good condition and compatible with this compound.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage : Store the sealed waste container in a cool, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[1][6]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. It is crucial to comply with all local, state, and federal regulations regarding hazardous waste disposal.[1][7] Never pour this compound down the drain or dispose of it with general laboratory trash.[3][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

IsopropylamineDisposal cluster_prep Preparation cluster_spill Spill Response cluster_disposal Waste Management A Assess the Situation (Spill or Routine Disposal) B Don Appropriate PPE A->B C Evacuate Area & Ensure Ventilation B->C Spill Occurs G Store Waste Container Securely B->G Routine Waste Collection D Eliminate Ignition Sources C->D E Contain Spill with Inert Absorbent D->E F Collect Waste into Labeled Container E->F F->G H Arrange for Professional Disposal G->H

Caption: Workflow for this compound Spill Response and Disposal.

Alternative Disposal Methods

In some specialized facilities, other methods for this compound disposal may be available:

  • Incineration : Controlled incineration in a hazardous waste incinerator is a common and effective disposal method.[2]

  • Chemical Neutralization : Neutralization with a suitable chemical agent may be possible but should only be performed by trained personnel following a validated standard operating procedure. Fenton's reagent has been suggested for the destruction of this compound, but this should be done outdoors due to the release of aerosols.[2]

It is the responsibility of every individual working with this compound to be knowledgeable about these disposal procedures. By following these guidelines, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for Handling Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of isopropylamine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

This compound is a colorless, volatile, and extremely flammable liquid with a strong ammonia-like odor.[1] It is corrosive and can cause severe skin burns and eye damage.[2][3][4] Vapors may cause respiratory irritation, and the substance can be toxic if inhaled, swallowed, or in contact with skin.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]To protect against splashes and vapors that can cause serious eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may be toxic or cause severe burns.[3][5]
Body Protection A protective work clothing, such as a lab coat or a chemical-resistant apron and suit.[5]To shield the body from accidental spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.[2][3] In case of insufficient ventilation, a NIOSH/MSHA-approved vapor respirator is recommended.[5]To avoid inhalation of vapors which can cause respiratory irritation and toxicity.[2][4][6]

Occupational Exposure Limits

OrganizationTWASTEL
ACGIH 5 ppm; 12 mg/m³10 ppm; 24 mg/m³
NIOSH 5 ppm; 12 mg/m³10 ppm; 24 mg/m³
OSHA 5 ppm; 12 mg/m³-

TWA: Time-Weighted Average over an 8-hour shift. STEL: Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don Appropriate PPE prep->ppe Before handling handling Chemical Handling ppe->handling Proceed with caution storage Temporary Storage handling->storage If not for immediate use disposal Waste Disposal handling->disposal After use emergency Emergency Procedures handling->emergency In case of spill or exposure storage->handling For subsequent use decontamination Decontamination disposal->decontamination Post-disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.